N,N'-Bis(3-triethoxysilylpropyl)thiourea
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(3-triethoxysilylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O6SSi2/c1-7-22-29(23-8-2,24-9-3)17-13-15-20-19(28)21-16-14-18-30(25-10-4,26-11-5)27-12-6/h7-18H2,1-6H3,(H2,20,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNQQMXFCNQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220231 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69952-89-2 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069952892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Synthesis, and Applications in Material Science and Biomedicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane that possesses both inorganic reactivity through its triethoxysilyl groups and organic functionality via its central thiourea core. Primarily utilized as a coupling agent in the rubber and polymer industries, it facilitates a durable bond between inorganic fillers, such as silica, and organic polymer matrices. This technical guide elucidates its chemical and physical properties, synthesis, and established applications. Furthermore, recognizing the significant biological activities associated with thiourea derivatives and the extensive use of silanes in biomedical surface modification, this paper explores the potential, yet largely untapped, applications of this compound in drug development and biomedical engineering, providing hypothetical frameworks and experimental considerations.
Core Chemical and Physical Properties
This compound, also known as 1,3-Bis(3-triethoxysilylpropyl)thiourea, is a dipodal silane, meaning it has two silicon atoms, which allows for the formation of up to six bonds with a substrate, offering enhanced hydrolytic stability compared to conventional single-silicon silanes.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 69952-89-2 | [2] |
| Molecular Formula | C19H44N2O6SSi2 | [2] |
| Molecular Weight | 484.80 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.021 g/cm³ | [2][3] |
| Boiling Point | 463.5 °C at 760 mmHg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index | 1.47 | [2] |
| Solubility | Soluble in a variety of organic solvents. Reacts slowly with moisture/water. | [3] |
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent stems from its dual chemical nature. The triethoxysilyl groups react with inorganic surfaces, while the thiourea group interacts with the organic polymer matrix. This process can be described in two main steps:
-
Hydrolysis: In the presence of water, the ethoxy groups on the silicon atoms hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica, -Si-OH) to form stable siloxane bonds (Si-O-Si). Alternatively, they can self-condense with other silanol groups to form a cross-linked siloxane network at the interface.
The organofunctional thiourea group at the other end of the molecule physically or chemically interacts with the polymer matrix, thus forming a durable bridge between the inorganic filler and the organic polymer.[4][5]
Figure 1: Mechanism of action for silane coupling agents.
Synthesis and Experimental Protocols
General Synthesis Pathway
The synthesis of this compound typically involves the reaction of 3-aminopropyltriethoxysilane (APTES) with a carbon disulfide source or an isothiocyanate. One common method is the reaction between two equivalents of APTES and one equivalent of carbon disulfide, often in an alcoholic solvent.
Figure 2: General experimental workflow for synthesis.
Detailed Laboratory Synthesis Protocol
This protocol describes a representative synthesis of this compound.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Carbon Disulfide (CS₂)
-
Absolute Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-aminopropyltriethoxysilane (APTES, 2 equivalents) dissolved in absolute ethanol (200 mL).
-
Addition of Reactant: Slowly add carbon disulfide (CS₂, 1 equivalent) dropwise to the stirred APTES solution at room temperature over a period of 30 minutes. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain it for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). During this step, hydrogen sulfide gas may evolve and should be vented into a proper scrubbing solution (e.g., sodium hypochlorite).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous liquid, is then purified by vacuum distillation to yield the final this compound as a clear, pale yellow liquid.
Established Applications in Material Science
The primary commercial application of this compound is as a coupling agent in the rubber industry, particularly for silica-filled "green tires." The incorporation of silica improves tire performance, such as reducing rolling resistance, which enhances fuel economy.[5][6] this compound enhances the compatibility between the hydrophilic silica filler and the hydrophobic rubber matrix.[7][8]
Performance Enhancements in Silica-Reinforced Rubber:
| Mechanical Property | Observation with this compound Addition | Reference(s) |
| Tensile Strength | Increased | [7][9] |
| Modulus | Increased | [9] |
| Tear Strength | Substantially Improved | [7] |
| Hardness | Increased | [7] |
| Abrasion Resistance | Increased | [9] |
| Compound Viscosity | Reduced (improves processability) | [7] |
| Heat Build-up | Reduced | [6] |
Potential Applications in Biomedicine and Drug Development
While no direct drug development applications for this compound are currently documented, its constituent functional groups—thiourea and silane—are highly relevant to the field.
The Role of the Thiourea Moiety
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10][11] Research has demonstrated their potential as:
-
Anticancer Agents: Certain thiourea derivatives can inhibit cancer cell growth and reverse treatment resistance.[10][12][13]
-
Antimicrobial Agents: They have shown efficacy against various bacteria, fungi, and viruses.[14][15][16]
-
Antioxidants: The thiourea scaffold can be used to develop compounds with potent antioxidant activity.[10][14]
-
Enzyme Inhibitors: They can be designed to target specific enzymes involved in disease pathways.[17]
The Role of the Silane Moiety
Silane coupling agents are extensively used in biomedical applications to functionalize surfaces, enhancing biocompatibility and creating platforms for bioconjugation.[4][18][19] Common uses include:
-
Surface Modification of Implants: Creating biocompatible and durable coatings on metallic or ceramic medical implants to improve tissue integration and reduce rejection.[4]
-
Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or DNA to substrates for use in biosensors and diagnostic devices.[20]
-
Drug Delivery Systems: Functionalizing nanoparticles (e.g., silica, iron oxide) to allow for the covalent attachment of drugs, targeting ligands, or polyethylene glycol (PEG) for improved circulation time.
-
Hydrogel Formulation: Acting as cross-linkers to enhance the mechanical properties of hydrogels used in tissue engineering and wound dressings.[4][18]
Hypothetical Application: Functionalization of Silica Nanoparticles for Drug Delivery
This compound is an ideal candidate for functionalizing silica nanoparticles (SiNPs) for targeted drug delivery. The triethoxysilyl groups can form a stable, covalent shell on the SiNP surface. The exposed thiourea groups can then be used as chemical handles for further modification, such as conjugating a therapeutic drug or a targeting molecule.
Figure 3: Logical workflow for a hypothetical drug delivery application.
Hypothetical Experimental Protocol: Surface Functionalization of SiNPs
Objective: To covalently attach this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs), suspended in ethanol
-
This compound
-
Anhydrous Toluene
-
Ammonium Hydroxide (catalyst)
-
Centrifuge, sonicator
-
Ethanol, deionized water
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene using a sonicator for 15 minutes to ensure a uniform suspension.
-
Silanization Reaction: To the SiNP suspension, add 1 mL of this compound. Add 0.5 mL of ammonium hydroxide to catalyze the hydrolysis and condensation reaction.
-
Incubation: Allow the mixture to react for 24 hours at room temperature with gentle stirring.
-
Washing and Purification: Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the functionalized nanoparticles. Discard the supernatant.
-
Resuspend and Wash: Resuspend the pellet in 50 mL of ethanol and sonicate for 10 minutes. Repeat the centrifugation and resuspension steps three times with ethanol and then twice with deionized water to remove any unreacted silane and catalyst.
-
Final Product: After the final wash, resuspend the thiourea-functionalized SiNPs in the desired buffer or solvent for characterization (e.g., via FTIR, TGA, zeta potential) and subsequent drug conjugation experiments.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling.
-
Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[21]
-
Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24]
-
Hydrolysis Byproduct: The compound can react with moisture to liberate methanol, which is toxic and has chronic effects on the central nervous system.[21]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[25][26]
Conclusion
This compound is a versatile molecule with a well-established role in material science as a high-performance coupling agent. Its unique dipodal silane structure provides robust and stable surface modifications. While its direct application in drug development has not been explored, its chemical architecture presents a compelling platform for future research. The combination of a surface-reactive silane and a biologically relevant thiourea core offers significant potential for creating advanced biomaterials, functionalizing drug delivery carriers, and developing novel diagnostic tools. Further investigation is warranted to bridge the gap between its current industrial use and its promising, hypothetical role in the biomedical and pharmaceutical sciences.
References
- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. research.utwente.nl [research.utwente.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. the-effect-of-bis-3-triethoxysilylpropyl-tetrasulfide-on-silica-reinforcement-of-styrene-butadiene-rubber - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. unitedchem.com [unitedchem.com]
- 23. chemos.de [chemos.de]
- 24. fishersci.com [fishersci.com]
- 25. N,N'-BIS[3-(TRIETHOXYSILYL)PROPYL]THIOUREA, CasNo.69952-89-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 26. CAS No.69952-89-2,this compound Suppliers [lookchem.com]
An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane compound that is garnering increasing interest across various scientific disciplines. Its unique molecular structure, featuring two triethoxysilyl groups and a central thiourea moiety, allows it to act as a versatile coupling agent and a platform for further chemical modification. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and burgeoning applications, with a particular focus on its relevance to biomedical research and drug development. Detailed experimental protocols for its synthesis and the functionalization of nanoparticles are presented, alongside a discussion of the broader biological activities of related thiourea compounds, offering a valuable resource for researchers exploring the potential of this molecule.
Chemical Identity and Properties
Synonyms:
-
1,3-Bis(3-triethoxysilylpropyl)thiourea[3]
-
Thiourea, N,N'-bis[3-(triethoxysilyl)propyl]-
-
Bis[3-(triethoxysilyl)propyl]thiourea
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from materials science to potential biological systems.
| Property | Value | Reference |
| Molecular Formula | C19H44N2O6SSi2 | [1] |
| Molecular Weight | 484.8 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.021 g/cm³ | [3] |
| Boiling Point | 463.5 °C at 760 mmHg | [3] |
| Flash Point | >110 °C | [3] |
| Refractive Index | 1.4696 | [3] |
| Solubility | Soluble in a variety of organic solvents. Reacts slowly with water/moisture. | [3] |
Applications in Research and Development
The dual functionality of this compound underpins its utility in a range of applications. The triethoxysilyl groups enable covalent bonding to inorganic substrates like silica and metal oxides, while the thiourea core offers unique chemical reactivity and potential biological activity.
Surface Modification and Functionalization
As a silane coupling agent, this compound is primarily used to modify the surfaces of inorganic materials. This is particularly relevant in the development of advanced materials for biomedical applications.
-
Biomedical Implants: The functionalization of implant surfaces is critical to improve biocompatibility and reduce the risk of infection. Silanization can be employed to create surfaces that promote tissue integration and can be further modified with antimicrobial agents.
-
Nanoparticle Functionalization for Drug Delivery: Mesoporous silica nanoparticles (MSNs) are promising drug delivery vehicles due to their high surface area and tunable pore size. This compound can be used to functionalize the surface of MSNs, providing a platform for attaching targeting ligands or stimuli-responsive gatekeepers to control drug release. This is a key strategy for delivering therapeutics to multidrug-resistant cancer cells.
Potential in Drug Development
While direct therapeutic applications of this compound are not yet established, the broader class of thiourea derivatives has demonstrated a wide spectrum of biological activities. This suggests that this compound and its derivatives could be valuable scaffolds in drug discovery programs.
-
Anticancer Activity: Numerous bis-thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.
-
Antimicrobial Properties: Thiourea-metal complexes, in particular, have shown potential as antimicrobial agents.
-
Antioxidant and Enzyme Inhibition: Various thiourea derivatives have exhibited significant antioxidant and enzyme-inhibiting properties.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of 3-aminopropyltriethoxysilane with a suitable thiocarbonyl transfer reagent. A representative synthesis is outlined below:
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Carbon disulfide (CS2)
-
Anhydrous ethanol
-
Triethylamine (optional, as a catalyst and HCl scavenger)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropyltriethoxysilane (2 equivalents) in anhydrous ethanol.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic.
-
(Optional) Add a catalytic amount of triethylamine.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a liquid.
Functionalization of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes the surface modification of MSNs with this compound.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
This compound
-
Anhydrous toluene
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Activate the MSNs by heating at a high temperature (e.g., 120 °C) under vacuum for several hours to remove adsorbed water.
-
Disperse the activated MSNs in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add this compound to the MSN suspension. The amount will depend on the desired surface coverage.
-
Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.
-
After cooling to room temperature, collect the functionalized MSNs by centrifugation or filtration.
-
Wash the particles thoroughly with toluene and then with ethanol to remove any unreacted silane.
-
Dry the thiourea-functionalized MSNs under vacuum.
The successful functionalization can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated, its application in drug delivery and surface modification for biomedical devices can be conceptualized through the following workflow.
Caption: Workflow illustrating the synthesis and application of this compound.
The logical relationship in the application of this compound for drug delivery involves a multi-step process that leverages its chemical properties.
Caption: Logical relationship of functional groups to application in targeted drug delivery.
Conclusion and Future Perspectives
This compound is a molecule with significant potential, particularly at the interface of materials science and biomedicine. Its ability to bridge inorganic and organic materials makes it a valuable tool for creating sophisticated, functional surfaces and nanoparticles. While its direct biological activity remains an area for future investigation, the proven therapeutic potential of the broader class of thiourea derivatives suggests that this compound and its analogues could serve as important building blocks for the development of new therapeutic agents and advanced drug delivery systems. Further research focusing on the biocompatibility, cellular interactions, and specific biological effects of this compound-functionalized materials is warranted and will undoubtedly open up new avenues for its application in addressing challenges in drug development and regenerative medicine.
References
- 1. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 2. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N,N'-Bis(3-triethoxysilylpropyl)thiourea molecular weight and formula
This guide provides the fundamental molecular and structural information for N,N'-Bis(3-triethoxysilylpropyl)thiourea, a chemical compound relevant to researchers and scientists in materials science and drug development.
Core Molecular Data
The essential molecular details of this compound are summarized below. This data is foundational for experimental design, quantitative analysis, and chemical modeling.
| Property | Value |
| Molecular Formula | C19H44N2O6SSi2[1][2][3] |
| Molecular Weight | 484.798 g/mol [1] |
| Molar Mass | 484.8 g/mol [2] |
Chemical Structure and Logical Relationships
The structure of this compound is characterized by a central thiourea core to which two 3-(triethoxysilyl)propyl groups are attached at the nitrogen atoms. This bifunctional nature, with reactive silyl ethers and a thiourea linker, dictates its chemical behavior and applications.
Caption: Logical diagram of this compound's functional components.
References
A Technical Guide to the Mechanism of Action of N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTESPT)
Audience: Researchers, Scientists, and Material Development Professionals
Executive Summary
N,N'-Bis(3-triethoxysilylpropyl)thiourea, commonly abbreviated as BTESPT, is a bifunctional organosilane compound with the chemical formula C19H44N2O6SSi2.[1] It serves as a crucial coupling agent in advanced materials science, particularly in the manufacturing of high-performance polymer composites. Its primary function is to create a durable chemical bridge between inorganic fillers, such as silica, and organic polymer matrices, like natural rubber and other elastomers.[2][3] This action enhances filler dispersion, improves mechanical properties, and increases the overall durability of the composite material. The mechanism is a two-stage process involving the hydrolysis and condensation of the triethoxysilyl groups onto the filler surface, followed by the interaction of the thiourea functional group with the polymer network during vulcanization.
Core Mechanism of Action
The efficacy of BTESPT as a coupling agent stems from its dual chemical nature. The molecule possesses two triethoxysilyl groups at one end and a central thiourea functional group. This structure allows it to form distinct chemical bonds with both the inorganic filler and the organic polymer matrix.
Stage 1: Silanization via Hydrolysis and Condensation
The initial stage of the mechanism involves the reaction of the triethoxysilyl groups with the surface of the inorganic filler. This process, known as silanization, occurs in two steps:
-
Hydrolysis: In the presence of moisture, which is typically available on the surface of fillers like silica, the ethoxy groups (-OCH2CH3) on the silicon atoms of BTESPT hydrolyze to form reactive silanol groups (-Si-OH).[2][4] This reaction releases ethanol as a byproduct. The hydrolysis can be catalyzed by acidic or basic conditions.[2][5]
-
Condensation: The newly formed silanol groups on the BTESPT molecule then react with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on a silica particle). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), effectively grafting the BTESPT molecule onto the filler surface.[4][6] A competing reaction is the self-condensation of hydrolyzed BTESPT molecules to form oligomeric siloxanes.[4][5]
Caption: Reaction pathway for the silanization of a silica surface with BTESPT.
Stage 2: Polymer Matrix Interaction
Once anchored to the filler, the organofunctional thiourea group of BTESPT is oriented away from the filler surface and is available to interact with the polymer matrix. During the vulcanization (curing) process of rubber, the thiourea moiety participates in the complex series of chemical reactions. It can act as a sulfur donor or an accelerator, facilitating the formation of sulfide crosslinks (e.g., monosulfidic, disulfidic, and polysulfidic bonds) between polymer chains.[6][7] This creates a strong, covalent link between the filler-grafted silane and the polymer matrix.
The result is a continuous chemical linkage from the inorganic filler, through the BTESPT coupling agent, to the organic polymer, significantly improving stress transfer between the two phases and enhancing the reinforcing properties of the filler.
Caption: The bridging role of BTESPT between an inorganic filler and a polymer matrix.
Quantitative Performance Data
The addition of sulfur-containing silane coupling agents like BTESPT has a quantifiable impact on the properties of rubber composites. The following table, based on data for the closely related compound Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), illustrates the effect of coupling agent concentration on the crosslink structure and reversion characteristics of silica-filled natural rubber.[7]
| TESPT Content (phr¹) | Total Crosslink Density (mol/g) x 10⁻⁶ | Mono- & Disulfide Density (mol/g) x 10⁻⁶ | Polysulfide Density (mol/g) x 10⁻⁶ | Reversion Ratio (%)² |
| 0 | 13.7 | 10.1 | 3.6 | ~16.0 |
| 2 | 19.9 | 12.8 | 7.1 | ~13.7 |
| 4 | 26.1 | 15.5 | 10.6 | ~11.4 |
| 6 | 32.4 | 18.1 | 14.3 | ~9.1 |
| 8 | 38.6 | 20.8 | 17.8 | ~6.9 |
¹phr: parts per hundred rubber. ²Reversion is the loss of crosslinks and mechanical properties upon overcuring; a lower ratio is desirable.
As the data indicates, increasing the silane content leads to a significant increase in total crosslink density, particularly in the formation of polysulfidic links, while simultaneously reducing undesirable reversion.[7]
Key Experimental Protocols
Synthesis of this compound
A representative synthesis involves the reaction of 3-aminopropyltriethoxysilane with a thiocarbonyl source.
-
Materials: 3-aminopropyltriethoxysilane, carbon disulfide, suitable solvent (e.g., ethanol or toluene), and a catalyst if required.
-
Procedure:
-
Dissolve 3-aminopropyltriethoxysilane in the chosen solvent within a reaction vessel equipped with a stirrer and reflux condenser.
-
Slowly add a stoichiometric amount of carbon disulfide to the solution. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Monitor the reaction progress using techniques like FTIR or TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to yield pure BTESPT.[8]
-
Protocol for Rubber Compounding and Vulcanization
This protocol describes a typical two-stage process for preparing a silica-reinforced rubber compound using an internal mixer.[6][9]
-
Formulation Example: Natural Rubber (100 phr), Precipitated Silica (50 phr), BTESPT (4 phr), Zinc Oxide (3 phr), Stearic Acid (2 phr), N-cyclohexyl-2-benzothiazole sulfonamide (CBS, 1.5 phr), Sulfur (1.5 phr).
-
Workflow:
Caption: Experimental workflow for two-stage rubber compounding and vulcanization.
Key Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ²⁹Si NMR are used to study the hydrolysis and condensation kinetics of the silane.[2][5] It allows for the quantification of silanol formation and siloxane bond creation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the silanization reaction by observing the changes in Si-O-Si and Si-OH vibrational bands.[4][10]
-
Rheometry: A moving die rheometer (MDR) is used to characterize the curing process of the rubber compound. It provides data on minimum and maximum torque, scorch time (time to onset of cure), and optimum cure time (t90).[7]
-
Mechanical Properties Testing: After vulcanization, samples are subjected to tensile testing to determine properties like tensile strength, modulus at 300% elongation, and elongation at break, which indicate the effectiveness of the reinforcement.[7][11]
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Synthesis and characterization of 3-[(thiourea)-propyl]-functionalized silica gel and its application in adsorption and catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black [scielo.org.mx]
The Unexplored Potential of Bis-Silyl Thioureas: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-silyl thiourea compounds, characterized by a thiocarbonyl group flanked by two nitrogen atoms each bearing a silyl substituent, represent a class of molecules with significant yet largely untapped potential in organic synthesis and materials science. While their urea counterparts, such as N,N'-bis(trimethylsilyl)urea (BSU), have been well-documented as effective silylating agents, the fundamental chemistry of bis-silyl thioureas remains comparatively obscure. This technical guide provides a comprehensive overview of the core chemical principles of these compounds, drawing upon analogous systems to illuminate their synthesis, structure, reactivity, and prospective applications. Detailed experimental protocols, compiled quantitative data, and visualized reaction pathways are presented to equip researchers with the foundational knowledge to explore this promising chemical space.
Introduction
Thiourea and its derivatives are of immense interest due to their diverse biological activities and their utility as versatile building blocks in organic synthesis. The introduction of silyl groups onto the nitrogen atoms of the thiourea backbone is anticipated to significantly modify its chemical properties, enhancing its utility as a reagent and precursor. The silyl groups can increase solubility in nonpolar organic solvents, modulate the nucleophilicity of the nitrogen and sulfur atoms, and serve as reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive framework for the chemistry of bis-silyl thioureas.
Synthesis of Bis-Silyl Thioureas
The primary route for the synthesis of N,N'-bis(silyl)thioureas is the direct silylation of thiourea. By analogy to the well-established synthesis of N,N'-bis(trimethylsilyl)urea (BSU), the reaction of thiourea with a suitable silylating agent, such as hexamethyldisilazane (HMDS), is the most plausible method.[1] This reaction typically requires heating and may be catalyzed by acidic or basic promoters.
General Experimental Protocol for the Synthesis of N,N'-Bis(trimethylsilyl)thiourea
Materials:
-
Thiourea
-
Hexamethyldisilazane (HMDS)
-
Ammonium chloride (catalyst)
-
Anhydrous toluene (solvent)
-
Schlenk flask and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with thiourea (1 equiv.), ammonium chloride (catalytic amount, e.g., 0.01 equiv.), and anhydrous toluene.
-
Hexamethyldisilazane (excess, e.g., 2.5 equiv.) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 110 °C) under an inert atmosphere.
-
The reaction is monitored by the evolution of ammonia gas, which ceases upon completion of the reaction.
-
After cooling to room temperature, the reaction mixture is filtered to remove any unreacted thiourea and catalyst.
-
The solvent and excess HMDS are removed from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield N,N'-bis(trimethylsilyl)thiourea as a crystalline solid.
Structural Properties and Characterization
N,N'-bis(silyl)thioureas are expected to be crystalline solids, analogous to their urea counterparts. The molecular geometry is predicted to be influenced by the steric bulk of the silyl groups. Spectroscopic techniques are crucial for the characterization of these compounds.
Spectroscopic Data
| Technique | Expected Observations | Reference/Analogy |
| 1H NMR | A broad singlet for the N-H protons, which may be absent in highly pure, anhydrous samples. Signals corresponding to the alkyl or aryl groups on the silicon atom. | [2] |
| 13C NMR | A signal for the thiocarbonyl carbon (C=S) is expected to appear in the range of 180-200 ppm. Signals for the carbons of the silyl substituents. | [2] |
| 29Si NMR | A characteristic signal for the silicon atoms, providing direct evidence of silylation. The chemical shift will depend on the substituents on the silicon. | [3] |
| FT-IR | A strong absorption band corresponding to the C=S stretching vibration (around 1300-1100 cm-1). N-H stretching vibrations (around 3400-3200 cm-1) may be observed. The presence of Si-N and Si-C bonds will also give rise to characteristic absorptions. | [4][5] |
| Mass Spectrometry | The molecular ion peak should be observable, along with characteristic fragmentation patterns involving the loss of silyl groups. | [6][7] |
X-ray Crystallography
While no crystal structure of a simple N,N'-bis(silyl)thiourea has been found in the reviewed literature, data from N,N'-di-organo thiourea derivatives can provide insights into the expected structural parameters.[8][9]
| Parameter | Expected Value Range |
| C=S Bond Length | 1.68 - 1.71 Å |
| C-N Bond Length | 1.33 - 1.38 Å |
| N-C-N Bond Angle | ~115 - 120° |
| S-C-N Bond Angle | ~120 - 125° |
Reactivity and Potential Applications
The reactivity of bis-silyl thioureas is expected to be dominated by the labile N-Si bonds and the nucleophilic sulfur atom.
Silylating Agents
Similar to BSU, bis-silyl thioureas are anticipated to be effective silylating agents for a variety of protic substrates, including alcohols, phenols, and carboxylic acids. The reaction proceeds via the transfer of a silyl group to the substrate, with the formation of thiourea as a byproduct. The low solubility of thiourea in many organic solvents could simplify product purification.
Precursors to Carbodiimides
The desulfurization of thioureas is a known method for the synthesis of carbodiimides. N,N'-bis(silyl)thioureas could serve as precursors to bis(silyl)carbodiimides, which are themselves useful reagents in organic synthesis. This transformation can be achieved using various desulfurizing agents.[1][10][11]
Reactions with Electrophiles
The nitrogen and sulfur atoms of the bis-silyl thiourea backbone can act as nucleophiles. Reaction with electrophiles could lead to a variety of functionalized products. The silyl groups could also be cleaved under acidic or fluoride-containing conditions, providing a route to mono- or unsubstituted thioureas.
Applications in Drug Development
While direct applications of bis-silyl thioureas in drug development are not yet reported, the thiourea moiety is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13][14] The silyl groups could be used to modify the pharmacokinetic properties of thiourea-based drugs, such as their lipophilicity and metabolic stability. Furthermore, the use of bis-silyl thioureas as reagents in the synthesis of complex molecules could be beneficial in the drug discovery process.
Conclusion
Bis-silyl thioureas are a class of compounds with significant, yet underexplored, potential. By drawing analogies with the well-studied N,N'-bis(silyl)ureas and the broader family of thiourea derivatives, this guide provides a foundational understanding of their synthesis, structure, and reactivity. The detailed protocols and compiled data herein are intended to serve as a catalyst for further research into these versatile molecules, paving the way for their application in organic synthesis, catalysis, and medicinal chemistry. The unique combination of a thiourea core and reactive silyl groups offers a rich area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ajol.info [ajol.info]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Triethoxysilylpropyl Compounds: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triethoxysilylpropyl compounds, a class of organosilanes pivotal in the advancement of materials science and nanomedicine. This document details their synthesis, characterization, and burgeoning applications, with a particular focus on their role in targeted drug delivery systems.
Core Concepts of Triethoxysilylpropyl Compounds
Triethoxysilylpropyl compounds are bifunctional molecules characterized by a propyl group linking a triethoxysilane head to a functional tail group. The triethoxysilyl group is susceptible to hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates like silica and metal oxides. The terminal functional group, which can be an amine, methacrylate, or a sulfide, imparts specific chemical reactivity, allowing for covalent linkage to organic polymers, drug molecules, or targeting ligands. This dual-reactivity is the cornerstone of their utility as molecular bridges, effectively coupling organic and inorganic materials.
Synthesis of Triethoxysilylpropyl Compounds
The synthesis of triethoxysilylpropyl compounds can be achieved through various organic reactions. Below are detailed protocols for the synthesis of two exemplary compounds: 3-Aminopropyltriethoxysilane (APTES) and Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT).
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopropyltriethoxysilane (APTES)
This protocol describes the ammonolysis of γ-chloropropyltriethoxysilane.[1]
-
Materials:
-
γ-chloropropyltriethoxysilane (850g)
-
Liquid ammonia (120g)
-
-
Procedure:
-
Charge a suitable ammoniation kettle with 850g of γ-chloropropyltriethoxysilane.
-
Introduce 120g of liquid ammonia into the kettle to initiate the amination reaction.
-
Maintain the reaction for a duration of 6 hours to yield the crude product, containing gamma-aminopropyltriethoxysilane and the by-product, ammonium chloride.
-
Transfer the reactor contents to a stirring tank.
-
The gaseous ammonia is passed through a compressor and condenser and recycled back to a liquid ammonia recovery tank.
-
The stirred mixture is then subjected to centrifugal separation to remove the solid ammonium chloride.
-
The resulting centrifugal liquid (crude APTES) is transferred to a distillation still.
-
Perform vacuum distillation to separate the final product from low-boiling point impurities. The purified 3-aminopropyltriethoxysilane is collected in a designated product tank.
-
The remaining still liquid is sent for further vacuum distillation to recover any residual product before waste treatment.
-
Protocol 2: Synthesis of Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)
This protocol outlines a two-step synthesis process involving the formation of sodium polysulfide followed by its reaction with γ-chloropropyltriethoxysilane.[2]
-
Materials:
-
Anhydrous sodium sulfide
-
Sulfur
-
γ-chloropropyltriethoxysilane
-
Metallic sodium (catalyst)
-
Anhydrous ethanol (reaction medium)
-
Nitrogen gas
-
-
Molar Ratio: Sodium sulfide : Sulfur : γ-chloropropyltriethoxysilane : Sodium = 1 : 3 : 2 : (0.10-0.30)
-
Procedure:
-
Step 1: Synthesis of Sodium Polysulfide Intermediate
-
Under a nitrogen atmosphere, add anhydrous sodium sulfide and anhydrous ethanol to a reaction vessel and stir at room temperature.
-
Gradually add metallic sodium to the mixture, continuing to stir and managing the exothermic reaction by removing heat.
-
Heat the reaction mixture to a temperature between 45-85°C.
-
Add dried sulfur to the vessel and allow the reaction to proceed for 2-4 hours to generate the sodium polysulfide intermediate.
-
-
Step 2: Synthesis of Bis-[3-(triethoxy)silylpropyl]tetrasulfide
-
Gradually raise the temperature of the system to 70-75°C.
-
Adjust the pH of the γ-chloropropyltriethoxysilane (2.0 moles) to 8 using sodium ethoxide.
-
Slowly add the pH-adjusted γ-chloropropyltriethoxysilane to the sodium polysulfide solution over 45 minutes.
-
Maintain the reaction for 4 hours. The color of the reaction mixture will change from reddish-brown to orange and finally to a yellowish hue, indicating the completion of the reaction.
-
-
Post-treatment:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride by-product.
-
The filtrate is then subjected to distillation to remove the ethanol solvent, yielding the final product, bis[3-(triethoxysilyl)propyl]tetrasulfide.
-
-
Application in Drug Delivery: Functionalization of Nanoparticles
A prominent application of triethoxysilylpropyl compounds in drug development is the surface functionalization of nanoparticles, particularly mesoporous silica nanoparticles (MSNs), to create sophisticated drug delivery vehicles. The process involves grafting these silanes onto the nanoparticle surface to introduce desired functional groups.
Experimental Workflow: Surface Modification of Silica Nanoparticles
The following diagram illustrates a generalized workflow for the surface modification of silica nanoparticles with a triethoxysilylpropyl compound, such as APTES.
References
N,N'-Bis(3-triethoxysilylpropyl)thiourea safety and handling
An In-depth Technical Guide to the Safety and Handling of N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (CAS: 69952-89-2). The content is intended for professionals in research and development who may handle this chemical. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is an organofunctional silane that acts as a coupling agent. It is characterized as a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in many organic solvents and reacts slowly with moisture.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69952-89-2 | [1][2][3] |
| Molecular Formula | C19H44N2O6SSi2 | [1][2][3] |
| Molecular Weight | 484.8 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Density | 1.021 g/cm³ | [1][2] |
| Boiling Point | 463.5 °C at 760 mmHg | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Vapor Pressure | 9.06E-09 mmHg at 25 °C | [1] |
| Refractive Index | 1.4696 | [1] |
| Solubility | Soluble in a variety of organic solvents; reacts slowly with water/moisture. | [1] |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not consistently available across all sources, related compounds and the thiourea functional group suggest potential hazards. The GHS classification for the closely related N,N'-Bis(3-trimethoxysilylpropyl)urea indicates it causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Thiourea itself is classified as harmful if swallowed (H302), suspected of causing cancer (H351), suspected of damaging fertility or the unborn child (H361), and toxic to aquatic life with long-lasting effects (H411).[4]
Table 2: Potential GHS Hazard Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
| H351 | Suspected of causing cancer. |
| H361 | Suspected of damaging fertility or the unborn child. |
| H411 | Toxic to aquatic life with long lasting effects. |
Toxicological Data
Table 3: Toxicological Data for Related Silane Compounds
| Compound | Test | Species | Route | Value | Reference |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide | LD50 | Rat | Oral | > 2000 mg/kg | |
| Bis[3-(triethoxysilyl)propyl]disulfide | LD50 | Rat | Oral | > 2000 mg/kg |
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are followed to assess the safety of chemical substances. Below are summaries of key experimental protocols relevant to the potential hazards of this compound.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Animal Model: Healthy young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's fur is clipped. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the clipped skin and covered with an occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The mean scores for erythema and edema are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Animal Model: Healthy young adult albino rabbits are used.
-
Procedure: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of lesions is scored.
-
Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance's irritation or corrosion potential.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1]
-
Protect from moisture, as the compound can react with it.[1]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Irritating fumes and organic acid vapors may be released in a fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains and waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
Potential Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways for this compound have not been elucidated, potential mechanisms can be inferred from its structure.
The triethoxysilyl groups can hydrolyze in the presence of moisture to form silanols. These silanols can then condense with hydroxyl groups on surfaces or with each other, which is the basis of their action as coupling agents. In a biological system, this reactivity could lead to interactions with biological macromolecules.
The thiourea moiety is known to have toxic effects. Studies on thiourea have shown that its toxicity can be mediated by its S-oxygenation, catalyzed by flavin-containing monooxygenases (FMOs), leading to the formation of reactive intermediates like formamidine sulfinic acid (FASA).[5] These reactive species can be genotoxic.[5] Thiourea compounds have also been shown to interact with various signaling pathways, including those involved in inflammation and apoptosis.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. CAS No.69952-89-2,this compound Suppliers [lookchem.com]
- 4. Organosilane-modified wood materials: A review of research and applications :: BioResources [bioresources.cnr.ncsu.edu]
- 5. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties of N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing a thiourea core and two triethoxysilyl groups. This structure allows it to act as a coupling agent, bridging inorganic substrates (like silica and metal oxides) and organic polymers. The triethoxysilyl groups can hydrolyze to form reactive silanols that condense with hydroxyl groups on inorganic surfaces, while the thiourea backbone can interact with various polymer systems. This guide provides a detailed overview of its physical properties, general experimental protocols for characterization, and key chemical transformations.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 69952-89-2 | [1][2][3][4] |
| Molecular Formula | C19H44N2O6SSi2 | [1][2][4] |
| Molecular Weight | 484.8 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Purity | ≥99.0% | [1] |
| Density | 1.021 g/cm³ | [2][4] |
| Boiling Point | 463.5 °C at 760 mmHg | [2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Refractive Index | 1.47 | [2] |
| Vapor Pressure | 9.06 x 10⁻⁹ mmHg at 25 °C | [4] |
| Solubility | Soluble in various organic solvents. | [4] |
| Stability | Exhibits excellent thermal and weather resistance; reacts slowly with moisture. | [4] |
Experimental Protocols
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be recorded to identify the functional groups present in the molecule. The sample (as a thin film on a KBr pellet) would be analyzed over a range of 400-4000 cm⁻¹. Expected characteristic peaks include N-H stretching, C=S stretching (typically around 1080-1090 cm⁻¹), and Si-O-C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with trimethylsilane (TMS) as an internal standard. The ¹H-NMR spectrum would confirm the presence and chemical environment of the protons in the propyl chains and ethoxy groups.
-
¹³C-NMR: A ¹³C-NMR spectrum would provide information on the carbon skeleton of the molecule, including the thiourea carbon.
-
²⁹Si-NMR: This technique is particularly useful for studying the hydrolysis and condensation reactions of the triethoxysilyl groups. By monitoring the changes in the chemical shifts, one can follow the conversion of Si-OR bonds to Si-OH and subsequently to Si-O-Si bonds.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA would be used to evaluate the thermal stability of the compound. The analysis would involve heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature. This can also be used to quantify the amount of the silane adsorbed onto a surface.[5]
Hydrolysis and Condensation Studies
The key reactions of this compound involve the hydrolysis of the ethoxysilane groups to silanols, followed by condensation to form siloxane bonds. These processes can be monitored using the following methods:
-
FT-IR Spectroscopy: The hydrolysis can be followed by observing the appearance of a broad O-H stretching band and the decrease of the Si-O-C bands. The subsequent condensation can be monitored by the growth of the Si-O-Si stretching band.
-
NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): As mentioned, NMR is a powerful tool for kinetic studies of hydrolysis and condensation. The rates of these reactions are influenced by factors such as pH, water concentration, and temperature.
Key Chemical Pathways and Workflows
Hydrolysis and Condensation Pathway
The utility of this compound as a coupling agent stems from the hydrolysis of its triethoxysilyl groups to form reactive silanol groups, which can then condense with hydroxyl groups on a substrate or with other silanol groups to form a polysiloxane network.
Caption: Hydrolysis and condensation of this compound.
General Experimental Workflow for Surface Treatment
The following diagram illustrates a typical workflow for modifying a substrate surface using a silane coupling agent like this compound.
Caption: General workflow for substrate surface modification with a silane coupling agent.
References
Spectroscopic Profile of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Bis(3-triethoxysilylpropyl)thiourea. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a compilation of characteristic spectroscopic data for closely related and structurally similar compounds. This information serves as a valuable reference for the identification and characterization of this compound. The guide also includes detailed experimental protocols for acquiring such spectroscopic data and visual representations of relevant chemical synthesis pathways.
Chemical Structure and Properties
This compound is a bifunctional organosilane containing two triethoxysilyl groups and a central thiourea moiety. This structure allows it to act as a coupling agent between inorganic materials (via the silane groups) and organic polymers.
Chemical Formula: C19H44N2O6SSi2[1]
Molecular Weight: 484.8 g/mol [1]
CAS Number: 69952-89-2[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. The expected chemical shifts for this compound are inferred from data on similar thiourea and silylpropyl compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.6 - 0.8 | Triplet | 18H | Si-O-CH2-CH3 |
| ~ 1.2 - 1.3 | Quartet | 12H | Si-O-CH2 -CH3 |
| ~ 1.6 - 1.8 | Multiplet | 4H | Si-CH2-CH2 -CH2-N |
| ~ 3.2 - 3.4 | Multiplet | 4H | Si-CH2-CH2-CH2 -N |
| ~ 3.8 | Quartet | 12H | Si-O-CH2 -CH3 |
| ~ 7.0 - 7.5 | Broad Singlet | 2H | NH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. For a similar urea-thiourea bis(triethoxy)silane linker, characteristic proton signals were observed, which supports the predicted shifts.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 7 - 9 | Si-C H2-CH2-CH2-N |
| ~ 18 | Si-O-CH2-C H3 |
| ~ 20 - 23 | Si-CH2-C H2-CH2-N |
| ~ 45 - 47 | Si-CH2-CH2-C H2-N |
| ~ 58 | Si-O-C H2-CH3 |
| ~ 180 - 183 | C =S |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium, Broad | N-H stretching |
| 2850 - 2980 | Strong | C-H stretching (alkyl) |
| 1500 - 1570 | Medium | N-H bending and C-N stretching |
| 1300 - 1400 | Medium | C-N stretching |
| 1000 - 1100 | Strong | Si-O-C stretching |
| ~ 1250 | Medium | C=S stretching |
| 750 - 850 | Strong | Si-C stretching |
Note: The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample. Studies on similar thiourea derivatives show characteristic N-H stretching absorptions in the region of 3200–3320 cm⁻¹ and C=O (analogous to C=S) stretching in the region of 1640–1650 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ would be expected at m/z 484.8.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 484.8 | [M]+ (Molecular Ion) |
| 439.8 | [M - OCH2CH3]+ |
| 343.7 | [M - Si(OCH2CH3)3]+ |
Note: The fragmentation pattern can be complex due to the presence of multiple functional groups and silicon isotopes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide.
Materials:
-
3-Aminopropyltriethoxysilane
-
Carbon Disulfide
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 3-aminopropyltriethoxysilane (2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
A similar protocol has been used for the synthesis of various thiourea derivatives where a primary amine is reacted with a thiocarbonyl precursor.[2]
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.
Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic analysis.
Caption: Synthesis of this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of N,N'-Bis(3-triethoxysilylpropyl)thiourea. This bifunctional organosilane, featuring a thiourea core and two triethoxysilyl groups, is a versatile molecule for surface modification and nanoparticle functionalization, with potential applications in drug delivery and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Chemical Formula | C₁₉H₄₄N₂O₆SSi₂ |
| Molecular Weight | 484.8 g/mol |
| CAS Number | 69952-89-2 |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥ 95% |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-aminopropyltriethoxysilane and carbon disulfide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then reacts with another molecule of the amine to yield the desired thiourea.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Carbon disulfide (CS₂)
-
Anhydrous ethanol
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-aminopropyltriethoxysilane (2 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution using a dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Gently reflux the reaction mixture for 1-2 hours to ensure the completion of the reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield: 70-85%
Characterization Data:
-
FT-IR (cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of alkyl groups (around 2850-2950 cm⁻¹), C=S stretching of the thiourea group (around 1300-1400 cm⁻¹), and Si-O-C stretching (around 1080-1100 cm⁻¹).
-
¹H NMR (CDCl₃, δ ppm): Expected signals include triplets for the methyl protons of the ethoxy groups (~1.2 ppm), quartets for the methylene protons of the ethoxy groups (~3.8 ppm), and multiplets for the propyl chain protons. The N-H protons will appear as a broad signal.
-
¹³C NMR (CDCl₃, δ ppm): Signals corresponding to the methyl and methylene carbons of the ethoxy groups, the carbons of the propyl chain, and the thiocarbonyl carbon (C=S) are expected.
Application Protocol: Functionalization of Silica Nanoparticles for Potential Drug Delivery
This protocol outlines the surface modification of silica nanoparticles with this compound. The triethoxysilyl groups of the molecule will covalently bind to the hydroxyl groups on the surface of the silica nanoparticles, exposing the thiourea functionality for further conjugation or interaction with therapeutic agents.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous toluene or ethanol
-
Ultrasonicator
-
Centrifuge
-
Magnetic stirrer with heating plate
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene or ethanol by ultrasonication for 15-30 minutes to ensure a homogenous suspension.
-
In a separate flask, dissolve this compound in the same solvent.
-
Add the this compound solution to the silica nanoparticle suspension under vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to cool to room temperature.
-
Separate the functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with the solvent (toluene or ethanol) and then with deionized water to remove any unreacted silane and by-products.
-
Dry the functionalized nanoparticles in a vacuum oven.
The resulting thiourea-functionalized silica nanoparticles can be further utilized for the loading or conjugation of drugs, making them potential carriers for targeted drug delivery systems. The thiourea moiety can interact with various drug molecules through hydrogen bonding or act as a chelating agent for metal-based drugs.
Visualizations
Below are diagrams illustrating the key processes described in this document.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the functionalization of silica nanoparticles.
Applications in Drug Development
Thiourea derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the thiourea moiety allows for hydrogen bonding interactions with biological targets such as enzymes and receptors.
The this compound molecule serves as a valuable platform for developing novel drug delivery systems. By functionalizing nanoparticles or other carrier materials with this molecule, it is possible to:
-
Enhance Drug Loading: The thiourea group can improve the loading capacity of certain drugs through specific interactions.
-
Controlled Release: The nature of the linkage between the drug and the thiourea-functionalized carrier can be designed for controlled release profiles, responding to specific stimuli such as pH or enzymes.
-
Targeted Delivery: The surface of the functionalized nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing side effects.
The silyl groups provide a robust method for covalent attachment to a wide range of inorganic substrates, offering stability to the drug delivery system. Researchers can explore the potential of these functionalized materials in various therapeutic areas, particularly in oncology and infectious diseases.
References
Application Notes and Protocols for Surface Modification Using N,N'-Bis(3-triethoxysilylpropyl)thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing a central thiourea group and two terminal triethoxysilyl groups. This unique structure allows for the covalent immobilization of the molecule onto hydroxylated surfaces, such as silica, glass, and metal oxides, while presenting the thiourea group for further interactions. The thiourea moiety is known for its ability to chelate heavy metal ions, act as a hydrogen bond donor, and serve as a versatile precursor for further chemical modifications. These properties make surfaces modified with this silane valuable in a range of applications including heavy metal adsorption, catalysis, biosensing, and as a foundational layer for drug delivery systems.
This document provides a detailed protocol for the surface modification of silica substrates using this compound, along with characterization methods and potential applications.
Materials and Equipment
Reagents:
-
This compound (purity ≥ 90%)
-
Substrate (e.g., silica nanoparticles, glass slides, silicon wafers)
-
Anhydrous Toluene or Ethanol (ACS grade or higher)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)
-
Ethanol (for washing)
-
Acetone (for washing)
-
Nitrogen gas (for drying)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ultrasonic bath
-
Centrifuge (for nanoparticle substrates)
-
Oven or vacuum oven
-
Fume hood
-
pH meter
-
Standard laboratory glassware
Experimental Protocols
1. Substrate Preparation (Silica Nanoparticles Example)
A critical step for successful surface modification is the activation of the substrate to ensure a high density of surface hydroxyl (-OH) groups.
-
Cleaning: Disperse silica nanoparticles in a 1:3 (v/v) solution of 30% hydrogen peroxide (H₂O₂) and concentrated sulfuric acid (H₂SO₄) (Piranha solution).
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
-
Activation: Sonicate the dispersion for 30 minutes at room temperature.
-
Washing: Centrifuge the nanoparticles and discard the supernatant. Resuspend the nanoparticles in deionized water and sonicate for 10 minutes. Repeat this washing step three times to remove any residual acid.
-
Drying: Dry the cleaned silica nanoparticles in an oven at 120°C overnight to remove adsorbed water.
2. Silanization Procedure
This protocol describes a solution-phase deposition method for grafting this compound onto a silica surface.
-
Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or 95% ethanol/5% water. The aqueous ethanol solution promotes the hydrolysis of the ethoxy groups.
-
pH Adjustment (for aqueous ethanol): Adjust the pH of the silane solution to 4.5-5.5 using a weak acid like acetic acid. This acidic condition catalyzes the hydrolysis of the triethoxysilyl groups to reactive silanols.
-
Reaction: Add the dried silica nanoparticles to the silane solution. For every 1 gram of silica, use 50-100 mL of the silane solution.
-
Incubation: Stir the suspension at room temperature for 2-4 hours or at an elevated temperature (e.g., 50-80°C) for 1-2 hours to promote the condensation reaction between the silanol groups on the silane and the hydroxyl groups on the silica surface.
-
Washing: After the reaction, centrifuge the nanoparticles and discard the supernatant. Wash the functionalized nanoparticles sequentially with toluene (or ethanol) and acetone to remove any unbound or physisorbed silane molecules. Repeat the washing steps three times.
-
Curing: Dry the modified silica nanoparticles in an oven at 100-110°C for 1-2 hours to complete the condensation of the remaining silanol groups and form stable siloxane bonds.
-
Storage: Store the functionalized nanoparticles in a desiccator to prevent moisture adsorption.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for surface modification and the underlying chemical reactions.
Caption: General experimental workflow for surface modification.
Caption: Simplified reaction mechanism of silanization.
Characterization of Modified Surfaces
Several analytical techniques can be employed to confirm the successful grafting of this compound onto the substrate surface.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the grafted molecule. Look for peaks corresponding to C-H stretching (around 2900 cm⁻¹), N-H bending (around 1550 cm⁻¹), and C=S stretching (around 1300-1400 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted silane. The weight loss between 200°C and 600°C can be attributed to the decomposition of the organic moiety, allowing for the calculation of the grafting density.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of N 1s and S 2p signals confirms the presence of the thiourea group.
-
Contact Angle Goniometry: To assess the change in surface hydrophobicity/hydrophilicity. The modification should lead to a change in the water contact angle of the surface.
Quantitative Data
The following table summarizes typical quantitative data obtained for surfaces modified with aminosilanes and related sulfur-containing silanes. While specific data for this compound is not extensively published, these values provide a useful reference.
| Parameter | Typical Value | Analytical Technique | Reference Compound |
| Grafting Density | 0.5 - 3.5 molecules/nm² | TGA, Elemental Analysis | 3-Aminopropyltriethoxysilane (APTES), Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) |
| Organic Content | 2 - 10 wt% | TGA | APTES, TESPT |
| Water Contact Angle | 40° - 70° | Contact Angle Goniometry | APTES |
| Nitrogen Content | 0.5 - 2 atomic % | XPS | APTES |
| Sulfur Content | 0.2 - 1.5 atomic % | XPS | TESPT |
Note: The actual values will depend on the substrate, reaction conditions, and the specific silane used.
Applications in Drug Development and Research
Surfaces functionalized with this compound offer several advantageous properties for biomedical and pharmaceutical applications.
-
Drug Carrier Functionalization: The thiourea group can be a point of attachment for drug molecules, either directly or through further chemical modification. This allows for the covalent linkage of therapeutic agents to carrier nanoparticles (e.g., silica, iron oxide) for targeted drug delivery.
-
Biosensor Development: The ability of the thiourea group to chelate metal ions can be exploited in the development of electrochemical or optical biosensors for the detection of heavy metal contaminants or as a platform for immobilizing biomolecules through metal-ligand interactions.
-
Antimicrobial Surfaces: Thiourea derivatives have been shown to possess antimicrobial properties. Surfaces modified with this silane could potentially exhibit resistance to bacterial adhesion and biofilm formation.
-
Controlled Release Systems: The hydrogen-bonding capabilities of the thiourea group can be utilized to reversibly bind drug molecules, enabling the development of stimuli-responsive drug release systems.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression from surface modification to potential downstream applications in drug development.
Caption: Logical pathway from modification to applications.
Application Notes: Use of Silane Coupling Agents in Rubber Composites
Note on Chemical Nomenclature: The compound N,N'-Bis(3-triethoxysilylpropyl)thiourea is a specific type of silane coupling agent. However, the vast majority of published research in rubber composites focuses on a closely related and commercially prevalent molecule, Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), often known by the trade name Si-69. Due to the extensive availability of data, these application notes will focus on TESPT as the representative compound for this class of bifunctional organosilanes used in the rubber industry. The principles and protocols described are broadly applicable to similar sulfur-containing silane coupling agents.
Introduction and Principle of Action
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) is a bifunctional organosilane indispensable for the manufacturing of high-performance rubber composites, particularly those utilizing inorganic fillers like silica. The primary function of TESPT is to act as a molecular bridge, chemically bonding the hydrophilic inorganic filler surface to the hydrophobic organic rubber matrix.[1] This coupling action is critical for overcoming the poor compatibility between the two phases, which would otherwise lead to weak mechanical properties.
The efficacy of TESPT stems from its dual chemical nature:
-
Triethoxysilyl Groups: These groups react with the hydroxyl (-OH) groups present on the surface of inorganic fillers like silica in a process called silanization. This reaction forms stable covalent Si-O-Si bonds, effectively grafting the coupling agent onto the filler particle.[1][2]
-
Tetrasulfide Group: This sulfur-containing chain reacts with the polymer chains during the sulfur vulcanization (curing) process, forming strong covalent crosslinks between the filler and the rubber matrix.[1][3]
This dual reactivity significantly improves filler dispersion, enhances the filler-rubber interaction, and ultimately elevates the final performance of the composite material.[4][5]
Caption: TESPT chemically bridges the polymer matrix and silica filler.
Key Applications and Benefits
The incorporation of TESPT into rubber formulations, especially for the tire industry, yields substantial performance improvements:
-
Enhanced Reinforcement and Mechanical Properties: TESPT significantly boosts the reinforcing efficiency of silica, leading to higher tensile strength, tear strength, modulus, and abrasion resistance.[3][4] This is a direct result of improved stress transfer from the rubber matrix to the filler, made possible by the strong interfacial bonding.
-
Improved Dynamic Properties for "Green Tires": The use of a silica/silane system is a cornerstone of modern "green tire" technology. TESPT reduces hysteresis (energy loss), which translates to lower rolling resistance and improved fuel efficiency.[2] It achieves this by strengthening the filler-polymer network while reducing the energy-dissipating filler-filler network (Payne effect).[5]
-
Superior Filler Dispersion: TESPT promotes the deagglomeration of silica particles during mixing and prevents their re-agglomeration, leading to a much more uniform dispersion within the rubber matrix.[4][5][6]
-
Optimized Curing Characteristics: While TESPT can sometimes retard the initial scorch time, it actively participates in the vulcanization process by donating sulfur from its tetrasulfide bridge, which can influence the final crosslink density and cure state.[7]
Quantitative Performance Data
The following tables summarize the typical effects of TESPT on the properties of silica-filled rubber composites as reported in various studies.
Table 1: Effect of TESPT on Mechanical Properties of Rubber Vulcanizates
| Rubber Matrix | Filler Loading (phr) | TESPT Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| SBR/BR | Nano-silica (60) | 0 | 5.80 | 425 | [3] |
| SBR/BR | Nano-silica (60) | With TESPT | >5.80 (Improved) | >425 (Improved) | [3] |
| SSBR | Silica | With TESPT | 20.5 | 578 | [2] |
| NR | Mica (30) | 0 | ~16 | ~650 | [8] |
| NR | Mica (30) | 2 | ~22 | ~700 |[8] |
Table 2: Effect of TESPT on Curing Characteristics (at 150°C)
| Rubber Matrix | Filler Loading (phr) | TESPT Loading (phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_c90, min) | Reference |
|---|---|---|---|---|---|
| NR/Mica | 30 | 0 | ~3.5 | ~12.5 | [8] |
| NR/Mica | 30 | 2 | ~5.0 | ~15.0 |[8] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of rubber composites containing TESPT. Researchers should adapt these based on specific equipment and material grades.
Protocol 4.1: Preparation of Silica-Filled Rubber Composite (Integral Blend Method)
This protocol describes a common multi-stage mixing process using an internal mixer (e.g., Brabender or Banbury type) to ensure proper dispersion and reaction of the silane coupling agent.
1. Materials & Formulation: A typical formulation for a passenger car tire tread is provided below in parts per hundred rubber (phr).
| Component | Function | Loading (phr) |
| S-SBR / BR | Base Polymer Blend | 70 / 30 |
| Precipitated Silica | Reinforcing Filler | 60 - 80 |
| TESPT | Coupling Agent | 6 - 8 |
| TDAE Oil | Processing Aid | 20 - 40 |
| Zinc Oxide (ZnO) | Activator | 2.5 - 3.5 |
| Stearic Acid | Activator | 1.0 - 2.0 |
| 6PPD | Antioxidant/Antiozonant | 1.5 - 2.0 |
| CBS, DPG | Accelerators | 1.5 - 2.5 |
| Sulfur | Curing Agent | 1.2 - 1.8 |
2. Mixing Procedure: The mixing is performed in stages to control temperature and reaction timing. The silanization reaction is targeted in the first stage, while heat-sensitive curatives are added in the final, cooler stage.
Caption: Multi-stage mixing workflow for rubber composites.
Protocol 4.2: Curing of the Rubber Composite (Vulcanization)
-
Determine Cure Time: Use a Moving Die Rheometer (MDR) as per ISO 6502-3 to analyze the green compound at the desired curing temperature (e.g., 160°C).[9] The test yields the optimum cure time (t_c95 or t_c90), which is the time to reach 95% or 90% of the maximum torque.
-
Compression Molding:
-
Preheat a compression molding press to the vulcanization temperature (e.g., 160°C).
-
Place a weighed amount of the green compound into a mold of desired dimensions.
-
Close the press and apply a pressure of approximately 10 MPa.[6]
-
Cure the sample for the predetermined optimum cure time.
-
After curing, immediately quench the mold in cold water to stop the reaction and allow for clean removal of the vulcanized rubber sheet.
-
Protocol 4.3: Characterization of Cured Composites
-
Mechanical Properties:
-
Die-cut dumbbell-shaped specimens from the cured sheets according to ISO 23529.
-
Perform tensile testing using a universal testing machine according to ISO 37.
-
Measure key properties: Tensile Strength (MPa), Elongation at Break (%), and Modulus at different strains (e.g., 100%, 300%).
-
-
Dynamic Mechanical Analysis (DMA):
-
Use a DMA instrument in tension or compression mode to analyze a rectangular sample.
-
Perform a temperature sweep (e.g., from -80°C to 100°C) at a fixed frequency (e.g., 10 Hz) and strain.
-
The value of the loss tangent (tan δ) at relevant temperatures can be correlated with tire performance: tan δ at 60°C is an indicator of rolling resistance (lower is better), while tan δ at 0°C can indicate wet grip (higher is better).[6]
-
-
Abrasion Resistance:
-
Evaluate abrasion resistance according to ISO 4649, which measures the volume loss of the sample after being abraded over a specified distance on a rotating drum.[6] A lower volume loss indicates higher wear resistance.
-
Caption: Logical relationship of TESPT addition to performance outcomes.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Application in Natural Rubber of Leucaena Leaf and Its Extracted Products [mdpi.com]
Application Notes and Protocols: N,N'-Bis(3-triethoxysilylpropyl)thiourea for Heavy Metal Adsorption from Water
Introduction
Heavy metal contamination in water is a significant environmental and health concern due to the toxicity, non-biodegradability, and bioaccumulation of these pollutants. Adsorption is a widely favored method for heavy metal removal due to its simplicity, high efficiency, and cost-effectiveness.[1][2][3] This document provides detailed application notes and protocols for the use of N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPTU) functionalized onto a silica support as a highly effective adsorbent for removing various heavy metals from aqueous solutions. The thiourea groups contain sulfur and nitrogen atoms that act as effective chelating sites for heavy metal ions.[4][5]
Synthesis of BTSPTU-Functionalized Adsorbent
The adsorbent is typically prepared by grafting this compound onto a silica gel support. This process enhances the silica's natural adsorptive properties by introducing functional groups with a high affinity for heavy metals.
Experimental Protocol: Synthesis
-
Silica Gel Activation:
-
Suspend 10.0 g of silica gel in a 10% (v/v) solution of hydrochloric acid in distilled water.
-
Heat the suspension at 90°C for 10 hours with continuous stirring.
-
Filter the activated silica gel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated silica gel in an oven at 120°C for 12 hours.
-
-
Functionalization with BTSPTU:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 5.0 g of the activated silica gel to 100 mL of dry toluene.
-
Add 2.5 g of this compound (BTSPTU) to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Filter the resulting functionalized silica (Silica-BTSPTU).
-
Wash the product sequentially with toluene, ethanol, and deionized water to remove any unreacted silane.
-
Dry the final adsorbent in a vacuum oven at 60°C for 12 hours.
-
Application in Heavy Metal Adsorption
The synthesized adsorbent can be used for the removal of various divalent heavy metal ions such as Lead (Pb²⁺), Cadmium (Cd²⁺), Copper (Cu²⁺), and Mercury (Hg²⁺) from contaminated water sources.
Experimental Protocol: Batch Adsorption Studies
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of the target heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O) in deionized water. Prepare working solutions of desired concentrations (e.g., 10-200 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a series of flasks, each containing a fixed volume of the heavy metal working solution (e.g., 50 mL).
-
Adjust the initial pH of the solutions to a desired value (e.g., pH 2-8) using 0.1 M HCl or 0.1 M NaOH. The optimal pH for adsorption is often between 5 and 7.[1]
-
Add a precise amount of the BTSPTU-functionalized adsorbent (e.g., 0.05 g) to each flask.
-
Agitate the flasks in a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 5 minutes to 24 hours) to reach equilibrium.
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
-
Analysis:
-
Determine the final concentration of the heavy metal in the filtrate/supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation:
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium, qₑ (mg/g), using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ is the initial metal ion concentration (mg/L).
-
Cₑ is the equilibrium metal ion concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Factors Influencing Adsorption Efficiency
-
Effect of pH: The solution pH is a critical parameter. At low pH, an excess of H⁺ ions competes with metal ions for adsorption sites, reducing efficiency.[1][6] As pH increases, the adsorbent surface becomes more deprotonated, enhancing the electrostatic attraction and chelation with positively charged metal ions, thus increasing adsorption.[6][7][8] However, at very high pH values (typically > 8), heavy metals may precipitate as hydroxides, which can interfere with the adsorption study.[1][6]
-
Effect of Initial Concentration: Generally, as the initial concentration of heavy metal ions increases, the adsorption capacity (mg/g) also increases until the active sites on the adsorbent become saturated.[1] However, the percentage removal efficiency may decrease at higher initial concentrations.[1]
Quantitative Data Summary
The maximum adsorption capacities of thiourea-functionalized silica adsorbents for various heavy metals are summarized below. These values are influenced by experimental conditions such as pH, temperature, and initial metal concentration.
| Heavy Metal Ion | Adsorbent Type | Max. Adsorption Capacity (qₘ) | Reference |
| Mercury (II) | Thiourea-modified polymer | 300 mg/g | [9] |
| Mercury (II) | N, S co-doped activated carbon | 511.78 mg/g | [10] |
| Lead (II) | Hydro-pyrochar | 87.08 mg/g | [11] |
| Lead (II) | Magnesium-modified hydrochar | 70.41 mg/g | [12] |
| Lead (II) | Flowerlike MgO nanostructures | 1980 mg/g | [13] |
| Cadmium (II) | Flowerlike MgO nanostructures | 1500 mg/g | [13] |
| Cadmium (II) | TAC-functionalized silica | 0.21 mmol/g | [14] |
| Cadmium (II) | Magnesium-modified hydrochar | 25.12 mg/g | [12] |
| Copper (II) | TAC-functionalized silica | 0.74 mmol/g | [14] |
Regeneration and Reusability of the Adsorbent
For practical and economic viability, the ability to regenerate and reuse the adsorbent is crucial.[15] Acidic solutions are effective for desorbing the bound metal ions.
Experimental Protocol: Desorption and Regeneration
-
Desorption:
-
After the adsorption experiment, separate the metal-laden adsorbent by filtration.
-
Wash the adsorbent with deionized water to remove any non-adsorbed metal solution.
-
Place the adsorbent in a flask containing a suitable desorption agent, such as 0.1 M HNO₃ or 0.1 M HCl.[1]
-
Agitate the suspension for a sufficient time (e.g., 2-3 hours) at room temperature.[16]
-
-
Regeneration:
-
Filter the adsorbent from the acidic solution.
-
Wash the adsorbent thoroughly with deionized water until the pH of the filtrate becomes neutral.
-
Dry the regenerated adsorbent in an oven at 60°C.
-
-
Reusability Test:
-
Use the regenerated adsorbent for a new cycle of heavy metal adsorption following the protocol described in section 2.
-
Repeat the adsorption-desorption cycle multiple times (e.g., 3-5 cycles) to evaluate the stability and sustained performance of the adsorbent.[9][17] The adsorption capacity may show a slight decrease after several cycles.[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis and characterization of 3-[(thiourea)-propyl]-functionalized silica gel and its application in adsorption and catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mercury (II) adsorption from aqueous solution using nitrogen and sulfur co-doped activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Superb adsorption capacity and mechanism of flowerlike magnesium oxide nanostructures for lead and cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recovery, regeneration and sustainable management of spent adsorbents from wastewater treatment streams: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aet.irost.ir [aet.irost.ir]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalization of Silica Nanoparticles with N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of silica nanoparticles (SNPs) with N,N'-Bis(3-triethoxysilylpropyl)thiourea. This functionalization imparts unique properties to the nanoparticles, making them promising candidates for various biomedical applications, including drug delivery and cancer therapy. The thiourea moiety can act as a binding site for therapeutic agents and may influence the nanoparticles' interaction with biological systems. These notes offer a comprehensive guide to the synthesis, characterization, and potential applications of these specialized nanoparticles.
Introduction
Silica nanoparticles are widely utilized as versatile platforms in nanomedicine due to their biocompatibility, tunable size, and large surface area, which can be readily modified. Surface functionalization with organic molecules can enhance their stability, drug loading capacity, and cellular uptake. The introduction of this compound introduces a bifunctional linker containing a central thiourea group flanked by two triethoxysilyl groups. This structure allows for robust covalent attachment to the silica surface. The thiourea group, with its hydrogen-bonding capabilities and potential for metal coordination, offers unique opportunities for drug conjugation and targeted delivery. Recent studies have highlighted the potential of thiourea derivatives in cancer therapy, suggesting that nanoparticles functionalized with these moieties may exhibit enhanced therapeutic efficacy.
Applications
The functionalization of silica nanoparticles with this compound opens up a range of potential applications in biomedical research and drug development:
-
Drug Delivery: The thiourea group can serve as an anchor for various drug molecules through hydrogen bonding or other non-covalent interactions. This functionalization is particularly promising for the delivery of anticancer drugs like doxorubicin.[1][2] The pH-sensitive nature of some drug-nanoparticle interactions can be exploited for controlled release in the acidic tumor microenvironment.[1][2]
-
Targeted Cancer Therapy: The surface properties of the functionalized nanoparticles can be further modified with targeting ligands to enhance their accumulation in tumor tissues.[3] This targeted approach can minimize off-target effects and improve the therapeutic index of potent anticancer drugs.
-
Theranostics: The silica core can be doped with imaging agents, while the functionalized surface carries therapeutic payloads, creating a single platform for both diagnosis and therapy.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles, which serve as the core for subsequent functionalization.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of a milky white suspension of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.
Functionalization with this compound
This protocol details the grafting of the thiourea-bis-silane onto the surface of the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.
-
Sonicate the suspension to ensure a homogeneous dispersion.
-
Add this compound to the nanoparticle suspension. The amount of silane can be varied to control the grafting density.
-
Reflux the mixture under an inert atmosphere for 24 hours with continuous stirring.
-
After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and ethanol to remove any unreacted silane.
-
Dry the functionalized silica nanoparticles under vacuum.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to understand the physicochemical properties of the nanoparticles.
Recommended Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the thiourea and propyl groups on the silica surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica nanoparticles and estimate the grafting density.[4][5]
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and monodispersity of the nanoparticles before and after functionalization.
-
Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles in suspension.
-
Elemental Analysis (CHN/S): To determine the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be used to calculate the grafting density.
Drug Loading Protocol (Example: Doxorubicin)
This protocol provides a general method for loading a model anticancer drug, doxorubicin (DOX), into the functionalized nanoparticles.
Materials:
-
Functionalized silica nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the functionalized silica nanoparticles in PBS.
-
Prepare a stock solution of DOX in PBS.
-
Add the DOX solution to the nanoparticle suspension and stir in the dark at room temperature for 24 hours.
-
Collect the DOX-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with PBS to remove unbound DOX.
-
Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.[6]
Data Presentation
Quantitative data from the characterization and drug loading experiments should be organized into clear tables for easy comparison and analysis.
Table 1: Physicochemical Properties of Bare and Functionalized Silica Nanoparticles
| Parameter | Bare SNPs | Functionalized SNPs |
| Average Diameter (TEM) | Value nm | Value nm |
| Hydrodynamic Diameter (DLS) | Value nm | Value nm |
| Polydispersity Index (PDI) | Value | Value |
| Zeta Potential (pH 7.4) | Value mV | Value mV |
| Grafting Density (TGA) | N/A | Value molecules/nm² |
Table 2: Doxorubicin Loading and Release Characteristics
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 5.5) | Cumulative Release at 24h (pH 7.4) |
| DOX@Functionalized SNPs | Value | Value | Value % | Value % |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, functionalization, and application of thiourea-functionalized silica nanoparticles.
Cellular Uptake and Apoptosis Pathway
While the specific signaling pathways for this compound functionalized silica nanoparticles are still under investigation, studies on unmodified silica nanoparticles in breast cancer cells suggest the induction of apoptosis through the mitochondrial pathway.[7][8] This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.
Caption: Proposed mitochondrial apoptosis pathway induced by silica nanoparticles in cancer cells.
Conclusion
The functionalization of silica nanoparticles with this compound presents a promising strategy for the development of advanced drug delivery systems. The detailed protocols and characterization methods provided in these application notes will enable researchers to synthesize and evaluate these novel nanoparticles for various biomedical applications, particularly in the field of oncology. Further research is warranted to fully elucidate the biological interactions and therapeutic potential of these functionalized nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mesoporous Silica Nanoparticles in Cancer Therapy: Relevance of the Targeting Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Silica Nanoparticles (SiNPs) on Cytotoxicity, Induction of Oxidative Stress and Apoptosis in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Silica Nanoparticles (SiNPs) on Cytotoxicity, Induction of Oxidative Stress and Apoptosis in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N,N'-Bis(3-triethoxysilylpropyl)thiourea in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role, synthesis, and experimental evaluation of N,N'-Bis(3-triethoxysilylpropyl)thiourea as a novel silane coupling agent in dental resin composites.
Introduction
Silane coupling agents are critical components in dental resin composites, forming a durable bond between the inorganic filler particles and the organic polymer matrix. This interfacial adhesion is paramount for the mechanical integrity and long-term clinical success of dental restorations. This compound is a bifunctional organosilane that presents a unique thiourea core. The presence of sulfur and nitrogen atoms in the thiourea group is hypothesized to offer enhanced interaction with certain metallic and non-metallic fillers, potentially improving the hydrolytic stability and overall performance of the composite material. The thiourea moiety can act as a hydrogen bond donor and acceptor, and its derivatives have been explored for their adhesive properties. A commercially available chelate-functional silane coupling agent with a thiourea bond, X-12-1116 by Shin-Etsu Silicone, is noted for its ability to improve adhesion to inorganic materials through non-bonding interactions with active hydrogen and metal ions, suggesting a similar potential for this compound[1].
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the reaction of 3-aminopropyltriethoxysilane with carbon disulfide. This one-pot synthesis is a well-established method for the preparation of symmetrical thioureas from primary amines[2][3][4].
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane (2 moles) in ethanol.
-
Addition of Carbon Disulfide: While stirring the solution vigorously at room temperature, add carbon disulfide (1 mole) dropwise from the dropping funnel. An exothermic reaction is expected.
-
Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Caption: Proposed synthesis workflow for this compound.
Application in Dental Resin Composites
This compound can be used to surface-treat inorganic filler particles (e.g., silica, glass-ceramics) before their incorporation into the resin matrix. The triethoxysilyl groups hydrolyze to form silanols, which then condense with the hydroxyl groups on the filler surface, forming stable siloxane bonds. The thiourea core and the propyl chains provide a flexible and hydrolytically stable interface that can covalently bond with the polymer matrix during curing.
Proposed Mechanism of Action
The proposed mechanism involves a dual-reaction pathway common to silane coupling agents[5]. First, the hydrolysis of the ethoxy groups on the silicon atom occurs, followed by condensation with the filler surface. Subsequently, the organofunctional thiourea group interacts with the resin matrix.
Caption: Proposed mechanism of this compound at the filler-matrix interface.
Experimental Protocol: Filler Surface Treatment and Composite Fabrication
-
Filler Preparation: Dry the inorganic filler particles (e.g., 1 µm average particle size barium glass) at 120°C for 24 hours to remove adsorbed water.
-
Silanization Solution: Prepare a 5 wt% solution of this compound in an acidic ethanol/water solution (95:5 v/v, pH 4.5 adjusted with acetic acid).
-
Surface Treatment: Disperse the dried filler in the silanization solution and stir for 2 hours at room temperature.
-
Drying: Filter the treated filler and dry at 110°C for 8 hours to promote the condensation reaction.
-
Composite Paste Preparation: Prepare a resin matrix of BisGMA/UDMA/TEGDMA (50/30/20 wt%) with a photoinitiator system (e.g., 0.2 wt% camphorquinone and 0.8 wt% ethyl-4-dimethylaminobenzoate). Incorporate 70 wt% of the silanized filler into the resin matrix using a dual asymmetric centrifuge mixer.
-
Control Group: Prepare a control composite using fillers treated with a conventional methacrylate-functional silane (e.g., 3-(trimethoxysilyl)propyl methacrylate) and another with unsilanized fillers.
Caption: Experimental workflow for the preparation and evaluation of dental composites.
Characterization of Dental Resin Composites
The performance of the experimental dental composite should be evaluated according to established standards, primarily ISO 4049 for polymer-based restorative materials[6][7].
Experimental Protocol: Flexural Properties (ISO 4049)
-
Specimen Preparation: Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) of the prepared composite pastes in a stainless-steel mold. Light-cure the specimens according to the manufacturer's instructions for the resin system, typically with overlapping irradiations to ensure complete polymerization.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours before testing. For hydrolytic stability assessment, specimens can be aged for longer periods (e.g., 30 days) or subjected to thermocycling.
-
Three-Point Bending Test: Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min[6].
-
Data Calculation: Calculate the flexural strength (σ) and flexural modulus (E) from the load-deflection curve.
Experimental Protocol: Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness)[8][9][10].
-
Initial Conditioning: Place the specimens in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days[8].
-
Mass after Sorption: Remove the specimens, blot dry, and weigh to obtain the mass after water sorption (m2).
-
Re-conditioning: Return the specimens to the desiccator until a constant mass (m3) is re-established.
-
Calculation: Calculate water sorption (Wsp) and water solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.
-
Data Presentation (Illustrative Data)
The following tables present illustrative quantitative data that might be expected from the described experiments. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Flexural Properties of Experimental Dental Composites
| Silane Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Unsilanized Filler (Control) | 65 ± 8 | 7.5 ± 0.9 |
| Methacrylate Silane (Control) | 125 ± 10 | 11.2 ± 1.1 |
| This compound | 135 ± 12 | 11.8 ± 1.3 |
Table 2: Flexural Properties after 30-Day Water Aging
| Silane Treatment | Flexural Strength (MPa) | % Reduction |
| Methacrylate Silane (Control) | 102 ± 9 | 18.4% |
| This compound | 122 ± 11 | 9.6% |
Table 3: Water Sorption and Solubility
| Silane Treatment | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| Unsilanized Filler (Control) | 35 ± 3 | 5.2 ± 0.6 |
| Methacrylate Silane (Control) | 22 ± 2 | 1.8 ± 0.3 |
| This compound | 18 ± 2 | 1.5 ± 0.2 |
Conclusion
The use of this compound as a silane coupling agent in dental resin composites presents a promising avenue for enhancing the material's mechanical properties and hydrolytic stability. The thiourea functionality is hypothesized to provide a more robust and water-resistant interface between the filler and the resin matrix. The experimental protocols outlined provide a framework for the synthesis, incorporation, and evaluation of this novel silane. Further research is warranted to validate these hypotheses and fully characterize the performance of dental composites functionalized with this compound.
References
- 1. X-12-1116 | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 4. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of thiourethane filler surface functionalization on stress, conversion and mechanical properties of restorative dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Color Stability, Water Sorption, and Solubility of Current Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Silanization with N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification technique that utilizes silane coupling agents to alter the chemical properties of a substrate. This process is integral in various fields, including biomaterial science, drug delivery, and diagnostics, for enhancing adhesion, biocompatibility, and surface energy. N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bis-silane containing a thiourea functional group, making it particularly useful for applications requiring metal ion chelation, nanoparticle functionalization, or the introduction of a unique reactive linker for further biomolecule conjugation.
This document provides a detailed, step-by-step protocol for the silanization of substrates using this compound. The protocol is a synthesis of best practices derived from established silanization methodologies.
Principle of the Method
The silanization process with this compound involves three primary stages:
-
Hydrolysis: The triethoxysilyl groups of the silane molecule are hydrolyzed in the presence of water, typically in an alcohol-water solution, to form reactive silanol groups (-Si-OH).
-
Condensation and Adsorption: The hydrolyzed silane molecules adsorb onto the hydroxylated surface of the substrate (e.g., glass, silica, or metal oxides). Covalent bonds (siloxane bonds, -Si-O-Si-) are formed between the silanol groups of the silane and the hydroxyl groups on the substrate surface.
-
Curing/Annealing: A post-deposition heating step facilitates further condensation between adjacent silane molecules, leading to a more cross-linked and stable silane layer.
Materials and Equipment
Reagents:
-
This compound
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Nitrogen gas (high purity)
-
(Optional) Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
(Optional) Plasma cleaner or UV/Ozone cleaner
Equipment:
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Fume hood
-
Ultrasonic bath
-
Oven or hot plate capable of reaching at least 120°C
-
Pipettes
-
Substrates to be coated (e.g., glass slides, silicon wafers)
-
Staining jars or petri dishes
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and application.
1. Substrate Cleaning and Activation
A pristine and hydroxylated surface is crucial for successful silanization.
-
Step 1.1: Initial Cleaning:
-
Place the substrates in a beaker.
-
Add acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Decant the acetone and replace it with isopropanol.
-
Sonicate for another 15 minutes.
-
Rinse thoroughly with deionized water.
-
-
Step 1.2: Surface Activation (Choose one of the following methods):
-
Method A: Piranha Etching (for glass and silicon substrates - perform in a designated fume hood with appropriate personal protective equipment):
-
Carefully prepare the piranha solution by slowly adding hydrogen peroxide to the sulfuric acid. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care).
-
Immerse the cleaned substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
-
Method B: Plasma or UV/Ozone Cleaning:
-
Place the cleaned substrates in a plasma or UV/Ozone cleaner.
-
Treat the substrates according to the manufacturer's instructions to generate hydroxyl groups on the surface.
-
-
-
Step 1.3: Drying:
-
Dry the activated substrates under a stream of high-purity nitrogen gas.
-
Place the substrates in an oven at 110-120°C for at least 30 minutes to ensure complete removal of water before silanization.
-
Allow the substrates to cool to room temperature in a desiccator before use.
-
2. Silane Solution Preparation
-
Step 2.1: Prepare a 95:5 (v/v) ethanol/water solution. For example, for 100 mL of solution, mix 95 mL of anhydrous ethanol with 5 mL of deionized water.
-
Step 2.2: In a fume hood, add this compound to the ethanol/water solution to achieve a final concentration typically between 1% and 5% (v/v).
-
Step 2.3: Stir the solution gently for at least 1-2 hours to allow for the hydrolysis of the silane. The solution should remain clear.
3. Silanization Procedure
-
Step 3.1: Immerse the cleaned and activated substrates in the prepared silane solution in a staining jar or petri dish. Ensure the entire surface to be coated is submerged.
-
Step 3.2: Allow the substrates to react with the silane solution for a duration ranging from 30 minutes to 2 hours at room temperature. The optimal time may vary depending on the desired surface coverage.
-
Step 3.3: After the immersion, gently remove the substrates from the silane solution.
4. Rinsing and Drying
-
Step 4.1: Rinse the coated substrates by dipping them sequentially in fresh ethanol to remove any excess, unreacted silane.
-
Step 4.2: Dry the rinsed substrates under a gentle stream of nitrogen gas.
5. Curing/Annealing
-
Step 5.1: Place the dried, silanized substrates in an oven at 100-120°C for 1 hour. This step promotes the formation of a stable, cross-linked silane layer.
-
Step 5.2: After curing, remove the substrates from the oven and allow them to cool to room temperature.
-
Step 5.3: The silanized substrates are now ready for use or further functionalization.
Data Presentation
The following table summarizes the key quantitative parameters of the silanization protocol. Researchers should optimize these parameters for their specific application.
| Parameter | Value | Unit | Notes |
| Substrate Cleaning | |||
| Sonication Time (Acetone) | 15 | minutes | |
| Sonication Time (Isopropanol) | 15 | minutes | |
| Piranha Etching Time | 15 - 30 | minutes | For robust hydroxylation of glass/silicon. |
| Pre-silanization Drying Temp. | 110 - 120 | °C | |
| Pre-silanization Drying Time | ≥ 30 | minutes | |
| Silane Solution | |||
| Ethanol in Solution | 95 | % (v/v) | |
| Water in Solution | 5 | % (v/v) | |
| Silane Concentration | 1 - 5 | % (v/v) | |
| Hydrolysis Time | 1 - 2 | hours | |
| Silanization | |||
| Immersion Time | 30 - 120 | minutes | |
| Curing/Annealing | |||
| Curing Temperature | 100 - 120 | °C | Curing at 100°C can lead to denser interfacial layers.[1] |
| Curing Time | 60 | minutes |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the silanization of substrates.
Signaling Pathway Diagram
References
Application Notes and Protocols for the Characterization of N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of N,N'-Bis(3-triethoxysilylpropyl)thiourea. Detailed protocols for each method are outlined to ensure accurate and reproducible results.
Introduction
This compound is a bifunctional organosilane containing a thiourea core and two triethoxysilylpropyl groups. This structure allows it to act as a coupling agent, adhesion promoter, or surface modifier in various applications, including in the formulation of drug delivery systems and composite materials. Accurate characterization of this compound is crucial for quality control and to understand its behavior in different matrices. This document outlines the primary analytical techniques for its comprehensive characterization.
Analytical Techniques
The primary analytical techniques for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.
-
Mass Spectrometry (MS) for the determination of molecular weight and fragmentation patterns.
-
Thermal Analysis (TGA/DSC) to evaluate thermal stability and phase transitions.
-
Elemental Analysis for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to identify the different proton and carbon environments in the molecule.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts for the protons in this compound, based on data from structurally similar compounds.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | ~7.0-8.0 | Broad Singlet | 2H |
| O-CH₂ -CH₃ | 3.82 | Quartet | 12H |
| N-CH₂ -CH₂ | ~3.4-3.6 | Multiplet | 4H |
| CH₂-CH₂ -CH₂ | ~1.6-1.8 | Multiplet | 4H |
| O-CH₂-CH₃ | 1.22 | Triplet | 18H |
| Si-CH₂ -CH₂ | ~0.6-0.8 | Multiplet | 4H |
Expected ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for the carbons in this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C=S | ~180-185 |
| C H₂-O | ~58-60 |
| N-C H₂ | ~45-50 |
| CH₂-C H₂-CH₂ | ~20-25 |
| CH₃-C H₂ | ~18-20 |
| Si-C H₂ | ~7-10 |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to the deuterated solvent signal.
-
Tune the probe for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width, number of scans (e.g., 1024 or more), and relaxation delay.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.
-
3.4. NMR Analysis Workflow
NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Expected FTIR Spectral Data
The following table lists the expected characteristic absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| C-H Stretch (Aliphatic) | 2850-2980 | Strong |
| C=S Stretch | 1200-1300 | Medium |
| C-N Stretch | 1350-1450 | Medium-Strong |
| Si-O-C Stretch | 1080-1190 | Strong |
| Si-C Stretch | 750-850 | Medium |
Experimental Protocol for FTIR Analysis
Objective: To obtain the FTIR spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
-
4.3. FTIR Analysis Workflow
FTIR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₉H₄₄N₂O₆SSi₂
-
Molecular Weight: 484.79 g/mol
-
Expected [M+H]⁺: 485.25
Common fragmentation patterns would involve the loss of ethoxy groups (-OC₂H₅), propyl chains, and cleavage around the thiourea core.
Experimental Protocol for Mass Spectrometry Analysis
Objective: To determine the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
5.3. Mass Spectrometry Analysis Workflow
Mass Spectrometry Workflow
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and identify thermal transitions of this compound.
Expected Thermal Analysis Data
-
TGA: A multi-step decomposition is expected. The initial weight loss would likely correspond to the loss of ethoxy groups, followed by the decomposition of the propyl chains and the thiourea core at higher temperatures.
-
DSC: Thermal events such as glass transitions (for amorphous solids) or melting points (for crystalline solids), as well as exothermic decomposition events, may be observed.
Experimental Protocol for TGA/DSC Analysis
Objective: To evaluate the thermal stability and phase transitions of this compound.
Materials:
-
This compound sample
-
TGA/DSC instrument
-
Appropriate sample pans (e.g., aluminum or platinum)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Instrument Calibration:
-
Calibrate the TGA for mass and the TGA and DSC for temperature using appropriate standards.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a tared sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert gas flow.
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample over a desired temperature range at a constant heating rate (e.g., 10 °C/min) under an inert gas flow.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.
-
Analyze the DSC curve to identify transition temperatures (e.g., glass transition, melting) and enthalpy changes.
-
6.3. Thermal Analysis Workflow
Thermal Analysis Workflow
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule, which can be compared to the theoretical values to confirm the empirical formula and purity of the compound.
Theoretical Elemental Composition
For C₁₉H₄₄N₂O₆SSi₂:
-
Carbon (C): 47.07%
-
Hydrogen (H): 9.15%
-
Nitrogen (N): 5.78%
-
Sulfur (S): 6.61%
Experimental Protocol for Elemental Analysis
Objective: To determine the elemental composition of this compound.
Materials:
-
This compound sample
-
Elemental analyzer
-
Tin or silver capsules
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg
-
Application Notes and Protocols: Hydrolysis of N,N'-Bis(3-triethoxysilylpropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hydrolysis conditions for N,N'-Bis(3-triethoxysilylpropyl)thiourea, a bifunctional organosilane with applications in surface modification, nanoparticle functionalization, and as a coupling agent in composite materials. The thiourea functional group also presents interesting possibilities for applications in drug delivery and biomaterials, where controlled hydrolysis of the silane is critical.
Introduction to Hydrolysis
The hydrolysis of this compound is a crucial first step in its application. This reaction involves the conversion of the triethoxysilyl groups into reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent bonds. Furthermore, the silanol groups can undergo self-condensation to form a cross-linked polysiloxane network.
The rate and extent of hydrolysis are influenced by several factors, including pH, catalyst, solvent, temperature, and concentration.[1][2] Controlling these parameters is essential to achieve the desired surface modification and avoid premature self-condensation and precipitation of the silane.[3]
Chemical Structure and Reaction Pathway
The chemical structure of this compound features two triethoxysilylpropyl groups linked by a thiourea moiety.
Caption: Chemical structure of this compound.
The hydrolysis and subsequent condensation of this compound can be visualized as a two-step process.
Caption: General pathway of hydrolysis and condensation of organosilanes.
Summary of Hydrolysis Conditions
The following table summarizes typical conditions for the hydrolysis of bis-alkoxysilanes, which are applicable to this compound.
| Parameter | Condition | Rationale and Remarks |
| pH | 4.5 - 5.5 (Acidic) | Acidic conditions catalyze the hydrolysis of the alkoxy groups.[4][5] Acetic acid is commonly used to adjust the pH.[5][6] Hydrolysis is slowest at a neutral pH of 7.[1] |
| Catalyst | Acetic Acid | A weak acid that effectively lowers the pH to the optimal range for hydrolysis.[5][6] |
| Rare Earth Metal Salts | Can also be used as catalysts for a controlled reaction rate under mild conditions.[4] | |
| Solvent | 95% Ethanol / 5% Water | Ethanol acts as a co-solvent to improve the miscibility of the hydrophobic silane in the aqueous solution, preventing phase separation and uncontrolled condensation.[3][5][6] |
| Silane Concentration | 0.5 - 2.0% (by volume) | Lower concentrations are generally preferred to minimize intermolecular condensation and the formation of insoluble polysiloxanes.[5][6] |
| Temperature | Room Temperature to 60°C | Higher temperatures accelerate the rate of hydrolysis.[1][7] For many applications, hydrolysis at room temperature is sufficient. |
| Time | 5 minutes to several hours | The required time depends on the desired degree of hydrolysis. For surface deposition, a short hydrolysis time of 5-10 minutes is often sufficient.[5][6] Longer times may be necessary for preparing stable, pre-hydrolyzed solutions.[7] |
Experimental Protocols
Below are detailed protocols for the hydrolysis of this compound for two common applications: surface modification and preparation of a stable hydrolyzed solution.
Protocol 1: Hydrolysis for Immediate Surface Modification
This protocol is suitable for the functionalization of surfaces such as glass slides, silica nanoparticles, or other inorganic substrates with accessible hydroxyl groups.
Materials:
-
This compound
-
Ethanol (99.5% or higher)
-
Deionized water
-
Acetic acid (glacial)
-
Substrate to be modified
-
Beakers and magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Prepare the Hydrolysis Solution:
-
Add the Silane:
-
Surface Functionalization:
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it briefly with fresh ethanol to remove any excess, unreacted silane.[6]
-
Cure the treated substrate in an oven at 110-120°C for 5-10 minutes or at room temperature for 24 hours to promote the formation of covalent bonds with the surface and cross-linking of the silane layer.[5][6]
-
References
- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 7. witschem.com [witschem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N,N'-Bis(3-triethoxysilylpropyl)thiourea synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on yield optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping users to identify and resolve problems to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Hydrolysis of the triethoxysilyl groups. 3. Improper stoichiometry: Incorrect molar ratios of reactants. 4. Ineffective thiocarbonylating agent: The chosen reagent for introducing the C=S group is not suitable or has degraded. | 1. Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or other analytical methods. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Carefully measure and use the correct molar ratios of 3-aminopropyltriethoxysilane and the thiocarbonylating agent. 4. Verify the purity and reactivity of the thiocarbonylating agent. Consider alternative reagents such as carbon disulfide or thiophosgene. |
| Formation of Side Products | 1. Polycondensation: Self-condensation of the silane coupling agent, especially in the presence of moisture. 2. Formation of isothiocyanate intermediate: If carbon disulfide is used, the intermediate may not fully react with the second equivalent of the amine. 3. Urea formation: If the thiocarbonylating agent is contaminated or improperly prepared, a urea analog may form. | 1. Strictly maintain anhydrous conditions. 2. Ensure a slight excess of the amine or allow for a longer reaction time to drive the reaction to completion. 3. Use a high-purity thiocarbonylating agent and ensure reaction conditions are optimized for thiourea formation. |
| Product is an intractable oil or difficult to purify | 1. Presence of oligomeric side products: These can make purification by crystallization or chromatography challenging. 2. Residual solvent: High-boiling point solvents may be difficult to remove. 3. Hydrolysis during workup: Exposure to water during extraction or washing steps can lead to the formation of siloxanes. | 1. Attempt purification by column chromatography using a gradient of a non-polar to a moderately polar eluent system. 2. Use a high-vacuum line or a rotary evaporator at an appropriate temperature to remove residual solvent. 3. Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) to minimize water contact. |
| Product degrades upon storage | 1. Hydrolysis: The triethoxysilyl groups are sensitive to moisture. 2. Oxidation: The thiourea group can be susceptible to oxidation over time. | 1. Store the final product under an inert atmosphere and in a desiccator. 2. Store in a cool, dark place to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the reaction of 3-aminopropyltriethoxysilane (APTES) with a thiocarbonylating agent. Common thiocarbonylating agents include carbon disulfide (CS₂) and thiophosgene (CSCl₂). The reaction with carbon disulfide is generally preferred due to the hazardous nature of thiophosgene.
Q2: How does moisture affect the synthesis?
A2: Moisture is highly detrimental to the synthesis of this compound. The triethoxysilyl groups are susceptible to hydrolysis, which can lead to the formation of silanols. These silanols can then undergo self-condensation to form polysiloxane byproducts, which complicates purification and reduces the yield of the desired product. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.
Q3: What is the ideal molar ratio of reactants?
A3: For the synthesis using 3-aminopropyltriethoxysilane and carbon disulfide, a molar ratio of 2:1 (amine:carbon disulfide) is theoretically required. In practice, a slight excess of the amine may be used to ensure the complete consumption of the carbon disulfide and to drive the reaction towards the formation of the desired bis-substituted thiourea.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the reactants from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: What are the best purification techniques for this compound?
A5: Purification can be challenging due to the potential for oligomeric side products. Column chromatography on silica gel is often the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate is recommended. Distillation under reduced pressure is another potential method, but care must be taken to avoid thermal decomposition.[1]
Experimental Protocols
Protocol 1: Synthesis from 3-Aminopropyltriethoxysilane and Carbon Disulfide
This protocol is based on the general reaction of primary amines with carbon disulfide to form symmetrical thioureas.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Carbon disulfide (CS₂)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-aminopropyltriethoxysilane (2.0 equivalents) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in anhydrous diethyl ether and wash with a small amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis from 3-Aminopropyltriethoxysilane and 1,1'-Thiocarbonyldiimidazole (TCDI)
This method provides an alternative to using the highly volatile and flammable carbon disulfide.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of TCDI (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of APTES (2.2 equivalents) in anhydrous DCM dropwise at room temperature.
-
Stir the resulting solution at room temperature overnight.
-
Add additional DCM to the reaction mixture and wash three times with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography as described in Protocol 1.
Data Presentation: Yield Optimization
The following table summarizes illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is for illustrative purposes to guide optimization and may not represent actual experimental results.
| Experiment ID | Reactant A:B Molar Ratio (APTES:CS₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2:1 | Ethanol | 25 | 12 | 65 |
| 2 | 2:1 | Ethanol | 78 (reflux) | 6 | 85 |
| 3 | 2.2:1 | Ethanol | 78 (reflux) | 6 | 90 |
| 4 | 2:1 | Toluene | 110 (reflux) | 4 | 82 |
| 5 | 2:1 | No Solvent | 60 | 8 | 70 |
| 6 | 2.2:1 | Dichloromethane | 40 (reflux) | 12 | 75 (with TCDI) |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reaction Pathway
This diagram shows the chemical reaction for the synthesis of this compound from 3-aminopropyltriethoxysilane and carbon disulfide.
Caption: Synthesis of the target compound from APTES and carbon disulfide.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low product yield.
Caption: A logical guide for troubleshooting low synthesis yield.
References
Technical Support Center: Surface Functionalization with N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPT)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPT) for surface functionalization.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during surface functionalization with BTSPT. Each problem is presented with potential causes and recommended solutions.
Problem 1: Poor or Inconsistent Surface Coating (Bare Patches, Hazy or Uneven Appearance)
Visual Cues: The surface may show areas that are not wetted by the silane solution, or the final coated surface may appear cloudy, streaky, or have visible aggregates.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | The presence of organic residues, dust, or other contaminants on the substrate will prevent uniform silane bonding. Implement a rigorous cleaning protocol appropriate for your substrate (e.g., piranha solution for glass/silicon, UV/ozone treatment, or solvent washing followed by plasma treatment). |
| Insufficient Surface Hydroxylation | Silanes react with hydroxyl (-OH) groups on the substrate surface. Ensure the surface is sufficiently activated. For silica-based substrates, an acid or plasma treatment can increase the density of silanol groups. |
| Premature Hydrolysis and Self-Condensation of BTSPT | BTSPT can hydrolyze and polymerize in solution before it has a chance to bind to the surface, leading to the deposition of aggregates. Prepare the silane solution immediately before use. Work in a low-humidity environment or use anhydrous solvents. |
| Incorrect Silane Concentration | A concentration that is too high can lead to the formation of multilayers and aggregates, while a concentration that is too low may result in incomplete surface coverage. Optimize the BTSPT concentration for your specific application, typically in the range of 1-5% (v/v) in a suitable solvent. |
| Inappropriate Solvent | The solvent must be able to dissolve the BTSPT and should be appropriate for the substrate. Anhydrous ethanol or toluene are commonly used. Ensure the solvent is of high purity and free from water. |
| Insufficient Reaction Time or Temperature | Incomplete reaction can lead to a sparse and weakly bound silane layer. Optimize the reaction time and temperature. Reactions are often carried out at room temperature for several hours or at elevated temperatures (e.g., 70°C) for a shorter duration. |
| Inadequate Curing | After deposition, the surface needs to be cured to promote covalent bond formation with the substrate and cross-linking within the silane layer. Cure the functionalized substrate in an oven, typically at 100-120°C for 1-2 hours. |
Logical Workflow for Troubleshooting Poor Coating
Caption: Troubleshooting workflow for poor BTSPT surface coating.
Problem 2: Poor Hydrolytic Stability (Layer Washes Off)
Visual Cues: After incubation in an aqueous solution, the surface properties revert to those of the uncoated substrate (e.g., change in contact angle).
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Covalent Bonding | Insufficient curing can result in a physically adsorbed layer that is easily removed. Ensure proper curing temperature and time to drive the condensation reaction between the silanol groups of the BTSPT and the surface hydroxyls. |
| Amine-Catalyzed Hydrolysis | While BTSPT is a dipodal silane with enhanced stability, the presence of amine or thiourea groups can potentially catalyze the hydrolysis of siloxane bonds in aqueous environments.[1][2] Consider a post-functionalization heat treatment in a vacuum to further cross-link the silane layer and remove adsorbed water. |
| Use of a Monopodal Silane Contaminant | If the BTSPT reagent is impure and contains monopodal silane species, these will be less stable. Ensure the purity of the BTSPT used. |
| Aggressive Aqueous Conditions | Extreme pH or high temperatures can accelerate the hydrolysis of the siloxane bonds. Evaluate the stability of your functionalized surface under the intended experimental conditions. |
Signaling Pathway of Silane Hydrolysis
Caption: Simplified pathway of siloxane bond hydrolysis leading to silane detachment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound (BTSPT) a good candidate for surface functionalization?
A1: BTSPT is a dipodal silane, meaning it has two triethoxysilyl groups. This allows it to form up to six bonds with a hydroxylated surface, in contrast to the three bonds formed by conventional monopodal silanes.[2] This increased number of attachment points significantly enhances the hydrolytic stability of the functionalized layer, making it more robust in aqueous environments.[3][4] The thiourea functional group also provides a versatile platform for further chemical modifications or for specific applications such as heavy metal ion chelation.[5]
Q2: How can I confirm that my surface has been successfully functionalized with BTSPT?
A2: Several surface characterization techniques can be used:
-
Contact Angle Goniometry: A successful BTSPT coating will alter the surface energy. For a hydrophilic substrate like clean glass or silica, the water contact angle should increase after functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. You should expect to see signals for Silicon (Si 2p), Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p) after functionalization.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present. Look for characteristic peaks of the thiourea group (C=S and N-H vibrations) and siloxane bonds (Si-O-Si).[3][7]
-
Thermogravimetric Analysis (TGA): For particulate substrates like nanoparticles, TGA can quantify the amount of grafted BTSPT by measuring the weight loss upon heating.[4][8]
Q3: What are the ideal storage conditions for BTSPT and its solutions?
A3: BTSPT is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Silane solutions should be prepared fresh before each use to minimize hydrolysis and self-condensation in the solution.
Q4: Can the thiourea group in BTSPT degrade during the functionalization process?
A4: The thiourea group is generally stable under typical silanization conditions. However, it can be susceptible to oxidation or decomposition at very high temperatures or in the presence of strong oxidizing agents.[9] It is important to be mindful of the chemical compatibility of the thiourea moiety with any subsequent reaction steps.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Surface Functionalization of Glass or Silicon Substrates with BTSPT
This protocol provides a general workflow. Optimization of concentrations, reaction times, and temperatures may be necessary for specific applications.
Materials:
-
This compound (BTSPT)
-
Anhydrous ethanol or anhydrous toluene
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other appropriate cleaning agents
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrates in piranha solution for 30-60 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas and then in an oven at 110°C for at least 1 hour to remove residual water.
-
-
Preparation of BTSPT Solution:
-
In a clean, dry glass container, prepare a 1-2% (v/v) solution of BTSPT in anhydrous ethanol or anhydrous toluene. For example, add 1 mL of BTSPT to 99 mL of anhydrous solvent.
-
Prepare the solution immediately before use.
-
-
Surface Functionalization:
-
Immerse the cleaned and dried substrates in the freshly prepared BTSPT solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation, or for 1 hour at 70°C. Ensure the reaction container is sealed to prevent moisture contamination.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with the same anhydrous solvent used for the solution preparation to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Curing:
-
Place the rinsed and dried substrates in an oven at 110-120°C for 1-2 hours to promote covalent bond formation and cross-linking of the silane layer.
-
-
Characterization:
-
The functionalized substrates are now ready for characterization (e.g., contact angle, XPS, FTIR) or further use.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for surface functionalization with BTSPT.
Section 4: Quantitative Data Summary
The following tables provide expected ranges for quantitative data from the characterization of BTSPT-functionalized surfaces. These values can vary depending on the substrate, cleaning method, and reaction conditions.
Table 1: Expected Water Contact Angles
| Surface | Typical Water Contact Angle (°) |
| Clean Glass/Silicon | < 20° |
| BTSPT-Functionalized Surface | 60° - 80° |
Table 2: Representative XPS Atomic Concentrations (%)
| Element | Expected Atomic Concentration Range (%) |
| Si 2p | 15 - 25 |
| C 1s | 40 - 55 |
| O 1s | 20 - 30 |
| N 1s | 5 - 10 |
| S 2p | 2 - 5 |
Table 3: Key FTIR Peak Assignments for BTSPT
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3400 | N-H stretching |
| ~2850 - 2950 | C-H stretching |
| ~1620 | N-H bending |
| ~1570 | C-N stretching |
| ~1100 - 1000 | Si-O-Si stretching |
| ~750 | C=S stretching |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Silanization with N,N'-Bis(3-triethoxysilylpropyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(3-triethoxysilylpropyl)thiourea for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organosilane containing a thiourea group and two triethoxysilyl groups. The triethoxysilyl groups enable the covalent attachment of the molecule to hydroxyl-rich surfaces such as glass, silica, and metal oxides. The thiourea functional group offers unique properties for further chemical modifications, including the ability to chelate metal ions and participate in hydrogen bonding interactions. Its applications include the creation of functionalized surfaces for use in chromatography, sensor development, and as a platform for the immobilization of biomolecules.
Q2: What is the general mechanism of silanization with this compound?
The silanization process with this compound involves two key chemical reactions:
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) react with water to form reactive silanol groups (-Si(OH)₃). This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
Experimental Protocols
Detailed Methodology for Silanization of Glass Slides
This protocol provides a general procedure for the silanization of glass slides with this compound. Optimal parameters may vary depending on the specific application and substrate.
1. Substrate Cleaning and Activation:
-
Thoroughly clean the glass slides by sonicating in a series of solvents: acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Immerse the cleaned slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the slides extensively with deionized water and dry them under a stream of nitrogen or in an oven at 110°C for 1-2 hours.
2. Silanization Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Alternatively, for a faster reaction, the process can be carried out at an elevated temperature (e.g., 60-80°C) for 30-60 minutes.
-
After immersion, rinse the slides with the same solvent (toluene or ethanol) to remove excess, unbound silane.
-
Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.
-
Store the functionalized slides in a desiccator until further use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Uneven or patchy silane coating | 1. Incomplete surface cleaning or activation. 2. Presence of moisture in the silane solution or on the substrate. 3. Silane solution has prematurely hydrolyzed and polymerized. | 1. Ensure a thorough cleaning and activation procedure. Confirm surface hydrophilicity with a water contact angle measurement. 2. Use anhydrous solvents and ensure the substrate is completely dry before silanization. 3. Prepare the silane solution immediately before use. |
| Poor adhesion of subsequent layers | 1. Insufficient density of the silane layer. 2. Incomplete curing of the silane layer. 3. Incompatible chemistry between the silane and the subsequent layer. | 1. Increase the silane concentration or the reaction time. 2. Ensure proper curing temperature and time to promote covalent bonding and cross-linking. 3. Verify that the thiourea functionality is suitable for the intended reaction. |
| High background or non-specific binding | 1. Aggregation of the silane on the surface, creating a rough morphology. 2. Electrostatic interactions with the thiourea group. | 1. Decrease the silane concentration or reaction time. Consider vapor-phase silanization for a more uniform monolayer. 2. Include a blocking step (e.g., with bovine serum albumin) before the application of the molecule of interest. |
| Inconsistent results between experiments | 1. Variability in surface pre-treatment. 2. Age and quality of the silane. 3. Fluctuations in reaction conditions (temperature, humidity). | 1. Standardize the cleaning and activation protocol. 2. Use a fresh bottle of silane and store it properly under an inert atmosphere. 3. Control the reaction environment as much as possible, especially humidity. |
Data Presentation
Table 1: Recommended Starting Parameters for Silanization
| Parameter | Range | Notes |
| Silane Concentration | 1-5% (v/v) | Higher concentrations may lead to multilayer formation and aggregation. |
| Solvent | Anhydrous Toluene, Ethanol | Toluene is often preferred for forming well-ordered monolayers. |
| Reaction Time | 30 min - 4 hours | Longer times may be necessary at lower temperatures. |
| Reaction Temperature | Room Temperature - 80°C | Higher temperatures accelerate the reaction but may also promote bulk polymerization of the silane. |
| Curing Temperature | 110-120°C | Essential for forming a stable and durable coating. |
| Curing Time | 30-60 minutes | Ensures complete condensation and cross-linking. |
Visualizations
Caption: Experimental workflow for the silanization of a substrate with this compound.
Caption: A troubleshooting decision tree for common issues encountered during silanization.
Stability of N,N'-Bis(3-triethoxysilylpropyl)thiourea in different solvents
This technical support center provides guidance on the stability of N,N'-Bis(3-triethoxysilylpropyl)thiourea in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on the general chemical principles of alkoxysilanes and thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the presence of water, the pH of the solution, the type of solvent used (protic vs. aprotic), and the storage temperature. The triethoxysilyl groups are susceptible to hydrolysis in the presence of moisture, a reaction that is catalyzed by both acidic and basic conditions.
Q2: How does the choice of solvent impact the stability of the compound?
A2: Protic solvents, especially those containing water, can readily participate in the hydrolysis of the ethoxysilyl groups, leading to the formation of silanols. These silanols are reactive and can further condense to form siloxane oligomers, eventually leading to precipitation or gelation. Aprotic solvents, when anhydrous, are generally better for short-term storage and use, as they do not directly participate in hydrolysis. However, residual moisture in aprotic solvents can still lead to degradation over time.
Q3: What is the expected stability of this compound in common laboratory solvents?
Table 1: Qualitative Stability of this compound in Different Solvent Types
| Solvent Type | Examples | Expected Stability | Primary Degradation Pathway |
| Protic (Aqueous) | Water, Buffers | Low | Rapid hydrolysis of ethoxysilyl groups, followed by condensation of silanols. |
| Protic (Alcohols) | Methanol, Ethanol | Moderate to Low | Hydrolysis (if water is present) and potential transesterification. Stability decreases with increasing water content. |
| Aprotic (Polar) | DMF, DMSO, Acetonitrile | Moderate | Less prone to hydrolysis than protic solvents, but sensitive to residual moisture. |
| Aprotic (Non-polar) | Toluene, Hexane, THF | High (if anhydrous) | Minimal degradation if the solvent is strictly anhydrous. The primary risk is hydrolysis from atmospheric or residual moisture. |
Q4: Are there any visible signs of degradation I should watch for in my solutions?
A4: Yes, signs of degradation include the solution becoming hazy or cloudy, the formation of a precipitate or gel, or a noticeable change in viscosity. These are often indicative of hydrolysis and subsequent condensation reactions.
Troubleshooting Guide
Issue 1: My solution of this compound in an alcohol (e.g., ethanol) has become cloudy.
-
Possible Cause: This is likely due to the hydrolysis of the triethoxysilyl groups by residual water in the alcohol, followed by the condensation of the resulting silanols into insoluble siloxane oligomers.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure you are using a high-purity, anhydrous grade of the alcohol.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Storage: If storage is necessary, store the solution in a tightly sealed container with a desiccant, in a cool, dark place.
-
Issue 2: I am observing poor performance of the compound in my application, suggesting it has degraded.
-
Possible Cause: The compound may have degraded due to improper storage of either the neat material or the prepared solution. Exposure to moisture and elevated temperatures can accelerate degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the neat compound is stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Analytical Verification: If possible, verify the purity of the compound and the prepared solution using analytical techniques such as NMR or HPLC before use.
-
pH Control: If your application involves an aqueous environment, be mindful of the pH. The stability of alkoxysilanes is lowest at acidic and basic pH values.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Solution of this compound
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Purge a clean, dry reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Dispensing: Using a dry syringe or cannula, transfer the desired amount of this compound to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel via a dry syringe or cannula.
-
Mixing: Gently stir or swirl the mixture until the compound is fully dissolved.
-
Storage: If not for immediate use, store the solution under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer (ensure the solvent's freezing point is not exceeded).
Protocol 2: Monitoring Stability using ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (ensure the solvent is anhydrous). Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene).
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (Time = 0).
-
Incubation: Store the NMR tube under the desired experimental conditions (e.g., specific temperature).
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the ethoxy groups (-O-CH₂-CH₃ at approximately 3.8 ppm and 1.2 ppm, respectively) relative to the internal standard. The appearance of new signals, such as ethanol (a byproduct of hydrolysis), can also be monitored.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization
Welcome to the technical support center for nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle aggregation and why is it a problem?
Nanoparticle aggregation is the process where individual nanoparticles stick to one another to form larger clusters, known as agglomerates or aggregates.[1] This phenomenon is driven by the high surface energy of nanoparticles and attractive van der Waals forces between them.[1][2] Aggregation is a critical issue because it can:
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Alter the physical and chemical properties of the nanoparticles.
-
Reduce the effective surface area available for functionalization.[3]
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Lead to precipitation and loss of sample material.[2]
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Diminish the functional performance and therapeutic efficacy of the nanomaterials.[3][4]
Q2: What are the primary strategies to prevent aggregation during functionalization?
The key to preventing aggregation is to introduce repulsive forces between nanoparticles that can overcome the attractive van der Waals forces. The three main stabilization strategies are:
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Electrostatic Stabilization : This involves creating a surface charge on the nanoparticles.[5] The resulting electrostatic repulsion between particles with like charges prevents them from getting close enough to aggregate.[6][7] This is a core concept of the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory.[2][6]
-
Steric Stabilization : This method involves attaching large molecules, typically polymers like polyethylene glycol (PEG) or surfactants, to the nanoparticle surface.[8][9] These molecules form a physical barrier that prevents nanoparticles from making direct contact.[6][10]
-
Electrosteric Stabilization : This is a hybrid approach that combines both electrostatic and steric effects.[6] It uses charged polymers (polyelectrolytes) to provide both a charge-based repulsion and a physical barrier, offering robust stabilization.[2][7]
Q3: How can I determine if my nanoparticles are aggregated?
Several analytical techniques can be used to assess the aggregation state of a nanoparticle solution. The choice of technique often depends on the type of nanoparticle and the available instrumentation.[11]
Visualization of Stabilization Mechanisms
The following diagram illustrates the fundamental principles of preventing nanoparticle aggregation.
Caption: Balance of forces determining nanoparticle stability.
Data Presentation: Comparison of Stabilization Strategies
| Feature | Electrostatic Stabilization | Steric Stabilization | Electrosteric Stabilization |
| Mechanism | Mutual repulsion from surface electrical charges (electric double layer).[6][7] | A physical barrier from adsorbed large molecules (e.g., polymers) prevents contact.[8][12] | Combination of charge repulsion and a physical barrier using charged polymers.[2][6] |
| Advantages | Simple to implement, often inherent from synthesis (e.g., citrate-capped AuNPs).[13] | Highly effective in high ionic strength media (e.g., biological fluids).[12][14] Insensitive to pH changes. | Very robust stabilization, effective across a wide range of pH and ionic strengths. |
| Disadvantages | Sensitive to high ionic strength (salt concentration) which screens the surface charge.[14][15] Highly dependent on pH.[16][17] | Can be difficult to functionalize through the polymer layer. The polymer coating may reduce cellular uptake.[2] | Can involve more complex chemistry for ligand attachment. |
| Typical Stabilizers | Small charged molecules (e.g., citrate, phosphates).[9] | Neutral polymers (e.g., PEG, PVP), surfactants.[3][9][14] | Polyelectrolytes (e.g., sodium polyacrylate).[12] |
Troubleshooting Guide
Q4: My nanoparticles aggregated after I changed the solution pH. What happened?
Probable Cause: You have likely crossed the isoelectric point (IEP) of your nanoparticles. The surface charge of nanoparticles is highly dependent on the solution's pH.[18][19] At the IEP, the net surface charge is zero, which eliminates electrostatic repulsion and leads to rapid aggregation.[12][17] Even moving towards the IEP can reduce the surface charge enough to destabilize the colloid.[20]
Solution:
-
Characterize: Measure the Zeta Potential of your nanoparticles across a range of pH values to determine the IEP and identify the pH range where the surface charge is sufficiently high (typically > +30 mV or < -30 mV for good stability).[5]
-
Adjust Protocol: Perform your functionalization reaction at a pH value far from the IEP. For nanoparticles with acidic surface groups (like carboxylates), stability is often greater at higher pH (pH > 7).[16][20] For amine-functionalized particles, stability is higher at acidic pH.[21]
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Switch Strategy: If your protocol requires a pH near the IEP, switch to a steric or electrosteric stabilization strategy (e.g., by coating with PEG), which is less sensitive to pH.[22]
Q5: I'm trying to work in a high-salt buffer (e.g., PBS), and my nanoparticles are crashing out. How do I prevent this?
Probable Cause: You are likely relying on electrostatic stabilization, which fails in high ionic strength solutions.[14] The excess ions in the buffer compress the electrical double layer around the nanoparticles, neutralizing their surface charge and allowing attractive forces to dominate.[14][15]
Solution:
-
PEGylation: The most common solution is to coat the nanoparticles with polyethylene glycol (PEG).[14] The PEG layer provides robust steric stabilization that is effective even in high-salt environments.[14][23]
-
Use Zwitterionic Ligands: Zwitterions are molecules with both positive and negative charges, which can improve stability in complex media.[23]
-
Optimize Ligand Density: Ensure the nanoparticle surface is fully coated with the stabilizing ligand to provide a sufficient steric barrier.[24]
Q6: Aggregation occurs immediately after I add my functional ligand. What's wrong?
Probable Cause: There are a few possibilities:
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Opposite Charges: If your nanoparticles and the incoming ligand have opposite charges, their interaction can neutralize the surface charge and cause aggregation.[25]
-
Ligand Concentration: An incorrect ligand-to-nanoparticle ratio can be detrimental. Too little ligand results in incomplete surface coverage, while an excess of certain ligands can cause depletion flocculation. Optimizing ligand density is crucial for stability and function.[26][27]
-
Solvent Incompatibility: The functional ligand may have poor solubility in the reaction solvent, causing it to precipitate onto the nanoparticle surface and induce aggregation.
Solution:
-
Check Charges: Verify the charge of your nanoparticles (via Zeta Potential) and your ligand at the reaction pH.
-
Titrate Ligand: Perform an experiment where you titrate the functional ligand across a range of concentrations to find the optimal ratio for stable functionalization.
-
Solvent Optimization: Ensure your ligand is fully soluble in the reaction buffer. You may need to use a co-solvent, but be aware that changing the solvent can also affect nanoparticle stability.[28][29]
Q7: My nanoparticles aggregate during purification by centrifugation. How can I fix this?
Probable Cause: The high centrifugal force can overcome the repulsive barrier between nanoparticles, forcing them into close contact and forming hard aggregates that are difficult to redisperse.[1] This is especially common for nanoparticles with weaker stabilization.
Solution:
-
Reduce Centrifugal Force: Use the minimum speed and time required to pellet your nanoparticles.
-
Improve Stabilization: Before centrifugation, ensure your particles are well-stabilized, for example, by adding a steric stabilizer like PEG.
-
Sonication: Gentle sonication after resuspension can help break up soft aggregates.[30][31]
-
Alternative Purification: Consider alternative, gentler purification methods like dialysis, size exclusion chromatography, or filtration.[32]
Q8: I performed a ligand exchange, and now my nanoparticles are unstable. What happened?
Probable Cause: Ligand exchange is a delicate process. The instability likely arises because the original stabilizing ligands were removed before the new ligands could adequately attach and provide stability, leaving the nanoparticle surface temporarily unprotected.[33] This can trigger irreversible aggregation.[25][34]
Solution:
-
Optimize Conditions: Adjust the concentration of the incoming ligand, temperature, and reaction time. A higher concentration of the new ligand can sometimes facilitate a faster, more efficient exchange.
-
Indirect Exchange: Use an indirect exchange method. One such strategy involves depositing a sacrificial layer (e.g., a thin silver layer on gold nanoparticles) to displace the original ligand. This layer is then etched away in the presence of the new ligand, which can then bind to the clean nanoparticle surface without an unprotected intermediate step.[25][35]
Visualization of Experimental Workflow & Troubleshooting
Caption: Workflow with checkpoints for aggregation issues.
Key Experimental Protocols
Protocol 1: Characterizing Aggregation with DLS and Zeta Potential
This protocol outlines the general steps for assessing the stability of a nanoparticle solution.
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension in an appropriate solvent (typically high-purity water or a low-molarity buffer) to a suitable concentration for measurement. The solution should be transparent or lightly colored, not turbid.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.[36]
-
Equilibrate the sample temperature (typically 25 °C).
-
Perform the measurement to obtain the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). A significant increase in hydrodynamic diameter compared to the primary particle size (measured by TEM) indicates aggregation.[36] A low PDI (< 0.2) suggests a monodisperse sample.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to the appropriate specialized electrode cell.
-
Place the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.[21]
-
Values more positive than +30 mV or more negative than -30 mV generally indicate sufficient electrostatic repulsion for good colloidal stability.[5]
-
Protocol 2: Steric Stabilization of Gold Nanoparticles (AuNPs) via PEGylation
This protocol is a general method for stabilizing citrate-capped AuNPs with a thiol-terminated PEG.
-
Prepare Solutions:
-
Prepare a solution of the synthesized citrate-capped AuNPs in high-purity water.
-
Prepare a solution of thiol-terminated PEG (e.g., SH-PEG-OCH3, MW 2000-5000 Da) in high-purity water at a concentration calculated to achieve a high surface coverage density.[14]
-
-
Conjugation Reaction:
-
While stirring the AuNP solution, add the SH-PEG solution dropwise. The thiol group will form a strong covalent bond with the gold surface, displacing the weakly bound citrate ions.[2]
-
Allow the reaction to proceed with gentle stirring for several hours (e.g., 4-12 hours) at room temperature to ensure complete ligand exchange.[14]
-
-
Purification:
-
Centrifuge the solution to pellet the PEGylated AuNPs. The required speed and time will depend on nanoparticle size.
-
Remove the supernatant, which contains excess PEG and displaced citrate.
-
Resuspend the pellet in a clean buffer (e.g., PBS or water). Gentle sonication may be used if needed.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound reagents.
-
-
Characterization:
-
Confirm successful PEGylation and stability by measuring the DLS and Zeta Potential of the final product in both water and a high-salt buffer (e.g., 1M NaCl). A stable hydrodynamic size in the high-salt buffer confirms successful steric stabilization.[14]
-
Data Presentation: Key Characterization Techniques
| Technique | Measures | Indication of Aggregation |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of particles in suspension.[36][37] | A measured hydrodynamic diameter significantly larger than the primary particle size. A high Polydispersity Index (PDI).[36] |
| Zeta Potential | Surface charge of particles in a liquid.[36][37] | A value close to 0 mV, indicating a lack of electrostatic repulsion.[17] |
| Electron Microscopy (TEM/SEM) | Direct visualization of particle size, shape, and aggregation state.[21][36][37] | Visual observation of large clusters or irregular agglomerates instead of well-dispersed individual particles. |
| UV-Visible Spectroscopy | The extinction spectrum, which is sensitive to particle size and interparticle distance (for plasmonic NPs).[36] | For AuNPs, a red-shift and broadening of the surface plasmon resonance (SPR) peak. For AgNPs, a decrease in the primary peak and the appearance of a second, red-shifted peak.[16] |
References
- 1. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Advances in Coating and Functionalization of Gold Nanoparticles: From Theory to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 5. Electrostatic Stabilization: Significance and symbolism [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. nanotrun.com [nanotrun.com]
- 8. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 16. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00614C [pubs.rsc.org]
- 20. Aggregation of magnetic nanoparticles functionalized with trans-resveratrol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A multi-coordinating polymer ligand optimized for the functionalization of metallic nanocrystals and nanorods. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lee.chem.uh.edu [lee.chem.uh.edu]
- 25. Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanoparticle Design Optimization for Enhanced Targeting: Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystalline nanoparticle aggregation in non-aqueous solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 31. researchgate.net [researchgate.net]
- 32. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 33. Growth and assembly of monodisperse Ag nanoparticles by exchanging the organic capping ligands | Journal of Materials Research | Cambridge Core [cambridge.org]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
- 36. nanocomposix.com [nanocomposix.com]
- 37. Nanoparticle Aggregation: Distinguishing Clusters from Primary Particles [eureka.patsnap.com]
Troubleshooting poor adhesion with N,N'-Bis(3-triethoxysilylpropyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(3-triethoxysilylpropyl)thiourea for adhesion applications. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound promotes adhesion?
A1: this compound is a bis-silane coupling agent. Its adhesion promotion mechanism involves a two-step process. First, the triethoxysilyl groups hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., metal oxides, glass, silica), forming stable covalent siloxane bonds (Si-O-Substrate). The propyl-thiourea backbone provides a flexible and durable link to the overlying organic polymer matrix, enhancing overall adhesion. The thiourea group itself can contribute to adhesion through hydrogen bonding and potentially by interacting with specific polymer functionalities.
Q2: What are the ideal substrates for using this compound?
A2: This silane is most effective on inorganic substrates that possess surface hydroxyl (-OH) groups. This includes a wide range of materials such as:
-
Metals: Aluminum, steel, titanium, and their alloys.
-
Glass and Silica: Including glass fibers and silica-based fillers.
-
Ceramics: Alumina, zirconia, and other oxide-based ceramics.
The effectiveness on polymeric substrates is limited unless the polymer surface is pre-treated to introduce hydroxyl groups (e.g., via plasma or corona treatment).
Q3: What is the role of the thiourea functional group in this silane?
A3: The thiourea group [(NH)₂C=S] in the molecular structure plays a multifaceted role. It is known to have excellent metal-chelating properties, which can contribute to improved adhesion and corrosion resistance on metal surfaces.[1] The sulfur and nitrogen atoms in the thiourea moiety can act as strong electron donors, facilitating strong adsorption onto the metal surface.[1] Additionally, the thiourea group can participate in hydrogen bonding with the polymer matrix, further strengthening the interfacial bond.
Q4: How should this compound be stored?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight. Exposure to atmospheric moisture will initiate hydrolysis of the triethoxysilyl groups, leading to a reduction in its effectiveness as an adhesion promoter.
Troubleshooting Guide for Poor Adhesion
This guide addresses common issues encountered when using this compound, providing potential causes and recommended solutions.
Problem 1: Weak or no adhesion to the substrate.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | The substrate surface must be free of organic contaminants, oils, and loose oxide layers. Implement a thorough cleaning procedure, which may include solvent washing (e.g., with acetone or isopropanol), followed by an appropriate surface activation method such as acid etching, alkaline cleaning, or plasma treatment to ensure a high density of surface hydroxyl groups. |
| Incomplete Silane Hydrolysis | Insufficient water in the silane solution will prevent the formation of reactive silanol groups. For solvent-based applications, ensure that the recommended amount of water is added to the silane solution and allow for an adequate hydrolysis time (typically 30-60 minutes) with gentle stirring. The optimal pH for hydrolysis of non-amino silanes is typically in the range of 4-5, which can be adjusted with a weak acid like acetic acid.[2] |
| Over-condensation of Silane in Solution | If the hydrolyzed silane solution is left for too long before application, the silanol groups can self-condense to form oligomers and polymers (polysiloxanes) in the solution. This reduces the number of reactive sites available to bond with the substrate. Prepare fresh silane solutions and use them within a few hours. |
| Incorrect Curing Conditions | Inadequate curing temperature or time can result in incomplete condensation of the silane with the substrate and incomplete cross-linking of the polymer matrix. The curing temperature influences the rate of these reactions and the final bond strength.[3] Consult the technical data sheet for the specific polymer system being used and optimize the curing cycle. Generally, a post-cure at a moderately elevated temperature (e.g., 80-120°C) can improve adhesion.[4] |
| Incompatible Polymer Matrix | The thiourea functionality may not have favorable interactions with all polymer types. Ensure that the chosen polymer has functional groups that can interact with the thiourea group (e.g., through hydrogen bonding) or that the polymer backbone is compatible with the propyl chains of the silane. |
Problem 2: Adhesion degrades over time, especially in humid environments.
| Potential Cause | Recommended Solution |
| Hydrolytic Instability of the Interface | Water molecules can attack the siloxane bonds at the interface, leading to a loss of adhesion. This is a common failure mechanism for silane-based adhesion promoters. The use of a bis-silane like this compound generally provides better hydrolytic stability compared to mono-silanes due to the potential for forming a more cross-linked and robust interfacial layer. Ensure a dense and uniform silane layer is formed by optimizing the application and curing conditions. |
| Incomplete Curing of the Silane Layer | An incompletely cured silane layer will have residual unreacted silanol groups, which can attract water to the interface and accelerate hydrolytic degradation. Optimize the curing time and temperature to ensure maximum condensation. |
| Porosity in the Polymer Coating | If the overlying polymer coating is porous, it will allow water to penetrate to the interface, leading to adhesion degradation. Ensure the polymer coating is properly formulated and applied to form a dense, low-permeability film. |
Problem 3: Inconsistent adhesion results across different batches or samples.
| Potential Cause | Recommended Solution |
| Variability in Substrate Surface Preparation | Inconsistent cleaning or surface activation will lead to variations in the number of reactive sites on the substrate surface. Standardize the substrate preparation protocol and ensure it is followed precisely for all samples. |
| Inconsistent Silane Solution Preparation | Variations in silane concentration, water content, pH, or hydrolysis time will affect the composition of the silane solution and its reactivity. Use precise measurements and controlled conditions when preparing the silane solution. |
| Inconsistent Application Thickness | The thickness of the applied silane layer can influence adhesion. An overly thick layer can lead to a weak, brittle interface, while a very thin layer may not provide complete surface coverage. Use a consistent application method (e.g., dip coating, spin coating, or spraying) to ensure a uniform and optimal film thickness. |
Experimental Protocols
Protocol 1: General Procedure for Surface Treatment of a Metal Substrate
-
Substrate Cleaning:
-
Degrease the metal substrate by sonicating in acetone for 15 minutes, followed by rinsing with isopropanol and deionized water.
-
Chemically etch the substrate to remove the native oxide layer and create a fresh, reactive surface. For example, for aluminum, immerse in a 5% NaOH solution at 60°C for 1-2 minutes, followed by a thorough rinse with deionized water and immersion in a 30% nitric acid solution for 30 seconds to remove smut. Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in a solvent mixture, typically 95% ethanol and 5% deionized water.
-
Adjust the pH of the water to 4.0-5.0 with acetic acid before adding it to the ethanol.
-
Add the silane to the solvent mixture and stir gently for 30-60 minutes to allow for hydrolysis.
-
-
Silane Application:
-
Immerse the cleaned and dried substrate in the hydrolyzed silane solution for 1-2 minutes.
-
Alternatively, apply the solution by spin coating or spraying to achieve a uniform film.
-
-
Drying and Curing:
-
Remove the substrate from the solution and allow it to air dry for 5-10 minutes to evaporate the solvent.
-
Cure the silane layer at an elevated temperature, for example, 100-120°C for 30-60 minutes. The optimal curing conditions will depend on the substrate and the subsequent polymer application.
-
-
Polymer Application:
-
Apply the desired polymer coating or adhesive to the silanized surface and cure according to the manufacturer's recommendations.
-
Protocol 2: Pull-Off Adhesion Test (based on ASTM D4541) [5]
-
Sample Preparation: Prepare the coated substrate as described in Protocol 1.
-
Dolly Preparation: Clean the surface of the test dollies (loading fixtures) with a suitable solvent.
-
Adhesive Application: Mix a high-strength epoxy adhesive and apply a thin, uniform layer to the face of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the coated surface to be tested. Ensure that the dolly is perpendicular to the surface.
-
Adhesive Curing: Allow the adhesive to cure according to the manufacturer's instructions, typically for 24 hours at ambient temperature.
-
Scoring: If necessary, score around the circumference of the dolly through the coating to the substrate to define the test area.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force at a slow, constant rate until the dolly detaches from the surface.
-
Data Recording: Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the substrate-silane interface, cohesive failure within the silane layer, or adhesive failure at the silane-polymer interface). The pull-off strength is calculated by dividing the pull-off force by the area of the dolly.
Diagrams
Caption: Mechanism of adhesion promotion by this compound.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of curing temperature on curing time and strength of adhesive [plaschina.com.cn]
- 4. Influence of curing on the adhesive and thermomechanical properties of an applied acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
Technical Support Center: Enhancing Modified Filler Dispersion in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing modified fillers in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor filler dispersion in a polymer matrix?
Poor dispersion primarily stems from the incompatibility between the filler and the polymer matrix. Most inorganic fillers are hydrophilic (water-loving), while most polymers are hydrophobic (water-repelling). This inherent difference in surface energy leads to strong filler-filler interactions (agglomeration) and weak filler-polymer adhesion, preventing uniform distribution.[1][2]
Q2: How does surface modification of fillers improve their dispersion?
Surface modification aims to alter the surface chemistry of the fillers to make them more compatible with the polymer matrix.[3] This is typically achieved by using coupling agents or other surface treatments that act as a bridge between the inorganic filler and the organic polymer.[4] Improved compatibility enhances wettability, reduces agglomeration, and promotes better adhesion between the two phases.[3]
Q3: What are the common types of surface modifying agents for fillers?
The most common types of surface modifying agents are:
-
Silane Coupling Agents: These are versatile and widely used agents that form a chemical bridge between the filler surface and the polymer matrix.[4] Organosilanes with reactive functionalities can even cross-link with the polymer during curing, significantly improving mechanical strength.[3]
-
Titanate and Zirconate Coupling Agents: These can improve dispersion and reduce the viscosity of filled polymer systems. However, titanates can sometimes react with other additives, causing discoloration.[5]
-
Fatty Acids and their Salts (e.g., Stearic Acid): These are non-coupling treatments that adsorb onto the filler surface, making it more hydrophobic and improving its dispersion in the polymer. They can also reduce moisture absorption.[5][6]
Q4: What are the key processing parameters that influence filler dispersion?
Several processing parameters are critical for achieving good filler dispersion:
-
Mixing Time and Intensity: Sufficient mixing time and shear force are necessary to break down filler agglomerates.[7]
-
Temperature: The processing temperature affects the viscosity of the polymer matrix. An optimal temperature reduces viscosity, allowing for better wetting of the fillers. However, excessive heat can degrade the polymer or the surface treatment.[3]
-
Screw Configuration (in extruders): The design of the extruder screw, particularly the arrangement of kneading blocks, plays a crucial role in the dispersive and distributive mixing of fillers.[3]
Q5: How can I visually assess the quality of filler dispersion in my composite?
Visual inspection of the final composite can provide initial clues. A uniform color and smooth surface finish often indicate good dispersion. Conversely, the presence of specks, streaks, or a rough surface can suggest poor dispersion and agglomeration. For a more detailed analysis, microscopic techniques are necessary.
Troubleshooting Guide: Poor Filler Dispersion
This guide provides a systematic approach to diagnosing and resolving common issues related to poor filler dispersion during experiments.
Problem: Visual inspection reveals specks, streaks, or a rough surface in the final composite.
This is a common indicator of filler agglomeration.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor filler dispersion.
Problem: Mechanical properties of the composite are lower than expected.
Poor dispersion leads to stress concentration points at agglomerates, which can compromise the mechanical integrity of the composite.
Logical Relationship of Factors Affecting Mechanical Performance
Caption: Factors influencing the mechanical properties of polymer composites.
Data Presentation
The following tables summarize quantitative data on the effect of surface treatment on the mechanical properties of polymer composites.
Table 1: Effect of Silane Treatment on Mechanical Properties of Wollastonite-Polyamide Composites
| Property | Untreated Wollastonite | Aminosilane Treated Wollastonite | % Improvement |
| Tensile Strength (MPa) | 55 | 60 | 9.1% |
| Elongation at Break (%) | 2.5 | 4.0 | 60% |
| Izod Impact Strength (J/m) | 35 | 55 | 57.1% |
Data adapted from available industry literature.[3]
Table 2: Influence of Maleated Polyethylene (MAPE) on Mechanical Properties of Wood/HDPE Composites
| Property | WPC (untreated) | WPC + MAPE | % Improvement |
| Flexural Strength (MPa) | 35.2 | 41.8 | 18.75% |
| Flexural Modulus (GPa) | 2.1 | 2.5 | 19.05% |
WPC: Wood Plastic Composite. Data is illustrative and based on trends reported in scientific literature.[1]
Table 3: Effect of Silane Coupling Agent Concentration on the Properties of Coconut Fiber-Reinforced Unsaturated Polyester Resin
| Silane Concentration (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| 0 | 42.5 | 120 |
| 5 | 50.3 | 142 |
| 10 | 56.1 | 155 |
Data adapted from Rasayan Journal of Chemistry.[8]
Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.
Scanning Electron Microscopy (SEM) for Dispersion Analysis
Objective: To visualize the dispersion and morphology of fillers within the polymer matrix.
Methodology:
-
Sample Preparation:
-
Cryogenically fracture the composite sample to expose a fresh surface that is representative of the bulk material. This is done by immersing the sample in liquid nitrogen and then fracturing it.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[6]
-
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to obtain good contrast and resolution.
-
Acquire secondary electron (SE) images to visualize the surface topography and backscattered electron (BSE) images to differentiate between the filler (higher atomic number, appears brighter) and the polymer matrix (lower atomic number, appears darker).
-
Capture images at various magnifications to assess both the overall dispersion and the size of individual agglomerates.
-
Transmission Electron Microscopy (TEM) for High-Resolution Dispersion Analysis
Objective: To observe the dispersion of nanofillers and the filler-polymer interface at a higher resolution.
Methodology:
-
Sample Preparation:
-
Embed a small piece of the composite in an epoxy resin.
-
Perform ultramicrotomy to cut extremely thin sections (typically 50-100 nm) of the embedded sample using a diamond knife.[6]
-
Collect the thin sections onto a TEM grid (e.g., copper grid).
-
-
Imaging:
-
Place the TEM grid with the sample section into the TEM holder and insert it into the microscope.
-
Operate the TEM at a high accelerating voltage (e.g., 100-200 kV).
-
Acquire bright-field images where the fillers will appear darker than the polymer matrix.
-
Analyze the images to determine the size, shape, and distribution of the filler particles and to examine the quality of the interfacial adhesion.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Modification Analysis
Objective: To confirm the presence of the surface modifying agent on the filler surface.
Methodology:
-
Sample Preparation:
-
For analyzing the treated filler powder, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is pressed against the ATR crystal.
-
To analyze the final composite, a thin film of the material can be prepared, or the ATR technique can be used on a flat surface of the composite.
-
-
Analysis:
-
Acquire the FTIR spectrum of the untreated filler, the pure surface modifying agent, and the treated filler.
-
Compare the spectra. The spectrum of the treated filler should show characteristic peaks from both the filler and the surface modifying agent, confirming the success of the surface treatment.[10][11]
-
The analysis can be performed according to standards such as ASTM E1252.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. jppc.ir [jppc.ir]
- 6. govinfo.gov [govinfo.gov]
- 7. Effect of silane coupling agent on the polymer‐filler interaction and mechanical properties of silica‐filled NR | Semantic Scholar [semanticscholar.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Physical Characterization of Nanomaterials in Dispersion by Transmission Electron Microscopy in a Regulatory Framework | sciensano.be [sciensano.be]
- 10. eag.com [eag.com]
- 11. atslab.com [atslab.com]
- 12. Advanced FTIR Methods for Optimizing Polymer Composites [eureka.patsnap.com]
Technical Support Center: N,N'-Bis(3-triethoxysilylpropyl)thiourea Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the degradation of N,N'-Bis(3-triethoxysilylpropyl)thiourea. The information is presented in a user-friendly question-and-answer format, addressing potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary functional regions susceptible to degradation: the triethoxysilyl groups and the central thiourea core. Therefore, its degradation typically proceeds via two main pathways that can occur independently or concurrently:
-
Hydrolysis and Condensation of Triethoxysilyl Groups: The ethoxy groups on the silicon atoms are susceptible to hydrolysis in the presence of water, forming reactive silanol (Si-OH) groups. This reaction can be catalyzed by both acids and bases.[1][2][3] Following hydrolysis, the silanol groups can undergo condensation to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization.
-
Degradation of the Thiourea Core: The thiourea structure can degrade under thermal stress or oxidative conditions.
-
Thermal Decomposition: At elevated temperatures, the thiourea core can decompose to yield various volatile products, including ammonia (NH₃), hydrogen sulfide (H₂S), isothiocyanic acid (HNCS), and carbodiimide (HNCNH).[4] The decomposition of thiourea is known to be significant at temperatures around 200°C.[4]
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can lead to the formation of urea derivatives or disulfide compounds.
-
Q2: What factors can influence the rate of degradation?
A2: The stability of this compound is influenced by several environmental and experimental factors:
-
pH: The hydrolysis of the triethoxysilyl groups is significantly affected by pH. Both acidic and basic conditions can catalyze the reaction.[1][5] Generally, the rate of hydrolysis is minimized in the neutral pH range (around 4 to 7).[3] In highly alkaline conditions, the Si-O bonds formed upon condensation can also be weakened.[2]
-
Temperature: Increased temperature accelerates both the hydrolysis of the silyl groups and the thermal decomposition of the thiourea core.[4][6]
-
Water/Moisture: Water is essential for the hydrolysis of the triethoxysilyl groups. The concentration of water in the system will directly impact the rate of this degradation pathway.
-
Solvent: The choice of solvent can influence the rate of hydrolysis and the stability of the degradation products.
-
Presence of Catalysts: Acids, bases, and certain metal ions can catalyze the degradation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in hydrolysis studies. | 1. Fluctuations in pH of the reaction medium.2. Inconsistent water concentration in the solvent.3. Temperature variations during the experiment. | 1. Use a reliable buffer system to maintain a constant pH.[5]2. Use anhydrous solvents and add a precise amount of water for hydrolysis studies.3. Employ a temperature-controlled reaction setup (e.g., water bath, heating mantle with a controller). |
| Low yield of expected degradation products. | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Formation of unexpected side products.3. Loss of volatile products during sample workup. | 1. Optimize reaction conditions by performing a time-course and temperature-gradient study.2. Use analytical techniques like HPLC-MS or GC-MS to identify all products in the reaction mixture.3. For thermal degradation studies, use a closed system or a setup with a trapping mechanism for volatile products. |
| Difficulty in analyzing degradation products. | 1. Co-elution of products in chromatography.2. Poor ionization of analytes in mass spectrometry.3. Overlapping signals in NMR spectroscopy. | 1. Optimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature).2. Experiment with different ionization sources (e.g., ESI, APCI) and modes (positive/negative).3. Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Precipitate formation during aqueous hydrolysis studies. | 1. Extensive condensation of silanol groups leading to insoluble polysiloxanes.2. Low solubility of the parent compound or degradation products at the experimental pH. | 1. Conduct the reaction in a more dilute solution.2. Add a co-solvent to improve solubility.3. Adjust the pH to a range where the compounds are more soluble. |
Data Presentation
Table 1: Summary of General Degradation Parameters for Similar Compounds
| Parameter | Condition | Typical Value Range | Analytical Technique |
| Hydrolysis Rate Constant (k_h) | Acidic medium (e.g., HCl) | 4.6 - 6.1 x [H+]⁻¹ M⁻¹ min⁻¹ (for TEOS at 39°C)[1] | Ultrasound |
| Hydrolysis Activation Energy | Aqueous medium | 25.2 kJ mol⁻¹ (for TEOS)[1] | Not specified |
| Condensation Activation Energy | Aqueous medium | 33.2 kJ mol⁻¹ (for TEOS)[1] | Not specified |
| Thermal Decomposition Onset (Thiourea) | Inert atmosphere | ~200 °C[4] | TGA |
| Epoxy Ring Opening Activation Energy (γ-GPS) | Aqueous solution (pH 5.4) | 68.4 kJ/mol[6] | NMR Spectroscopy |
Note: The data presented above are for analogous compounds (Tetraethoxysilane - TEOS, and γ-Glycidoxypropyltrimethoxysilane - γ-GPS) and should be used as a general guide. Experimental determination of these parameters for this compound is recommended.
Experimental Protocols
1. Protocol for Monitoring Hydrolysis by ¹H-NMR Spectroscopy
-
Objective: To quantify the rate of hydrolysis by monitoring the disappearance of the ethoxy protons and the appearance of ethanol.
-
Materials: this compound, D₂O, appropriate buffer (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH), NMR tubes.
-
Procedure:
-
Prepare a stock solution of this compound in a deuterated organic solvent (e.g., acetonitrile-d₃) if not soluble in D₂O.
-
Prepare the D₂O solution with the desired buffer and pH.
-
Initiate the reaction by mixing the silane solution with the buffered D₂O in an NMR tube at a known concentration and temperature.
-
Acquire ¹H-NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the ethoxy protons (-OCH₂CH₃) of the silane and the methylene protons of the ethanol produced.
-
Calculate the extent of hydrolysis over time based on the relative integrals of these peaks.
-
2. Protocol for Thermal Degradation Analysis by TGA-MS
-
Objective: To determine the thermal stability and identify the gaseous degradation products.
-
Materials: this compound, TGA instrument coupled with a mass spectrometer.
-
Procedure:
-
Place a known amount of the sample (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Simultaneously record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases (MS data).
-
Analyze the TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.
-
Analyze the MS data to identify the mass-to-charge ratios (m/z) of the evolved gases at different temperatures, allowing for the identification of degradation products like NH₃ (m/z 17), H₂S (m/z 34), and HNCS (m/z 59).[7][8]
-
Mandatory Visualization
Caption: Hydrolysis and condensation pathway of a trialkoxysilane.
Caption: Simplified thermal degradation of the thiourea core.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal behavior and decomposition mechanism of three nitrate energetic materials: TNNP, TNOP and DNHM - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N,N'-Bis(3-triethoxysilylpropyl)thiourea Grafting
Welcome to the technical support center for the optimization of reaction conditions for N,N'-Bis(3-triethoxysilylpropyl)thiourea grafting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful surface modification of various substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organosilane. It possesses two triethoxysilyl groups that can bind to inorganic substrates, and a central thiourea group that can act as a linker or provide specific functionality. This structure makes it an excellent coupling agent for modifying surfaces to enhance adhesion, immobilize biomolecules, or capture heavy metals.
Q2: What is the general mechanism for grafting this compound onto a surface?
A2: The grafting process involves two key steps: hydrolysis and condensation. First, the ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol groups (-OH). These reactive silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the silanol groups on adjacent silane molecules can condense with each other to form a cross-linked network on the surface.
Q3: What are the critical parameters to control during the grafting process?
A3: The success of the grafting process is highly dependent on several parameters:
-
pH of the solution: The pH affects the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis while slowing condensation, which can be beneficial for achieving a more ordered monolayer.
-
Water content: A sufficient amount of water is necessary for the initial hydrolysis step.
-
Reaction temperature: Higher temperatures can increase the rates of both hydrolysis and condensation.
-
Reaction time: Adequate time is needed for both the hydrolysis of the silane and its subsequent reaction with the substrate.
-
Solvent: The choice of solvent can influence the solubility of the silane and its interaction with the substrate.
-
Substrate preparation: The substrate surface must be clean and have a sufficient number of hydroxyl groups for the reaction to occur.
Troubleshooting Guides
This section addresses common issues encountered during the grafting of this compound.
Problem 1: Poor or no grafting on the substrate.
| Possible Causes | Recommended Solutions |
| Insufficient substrate hydroxylation | Pre-treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. |
| Inactive silane | Use fresh or properly stored this compound. Silanes can degrade over time, especially in the presence of moisture. |
| Incorrect pH of the solution | Adjust the pH of the silanization solution. For many silanes, a slightly acidic pH (around 4-5) is optimal for hydrolysis without promoting excessive self-condensation in the solution. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature to promote the grafting reaction. Refer to literature for typical conditions for similar silanes. |
Problem 2: Formation of a thick, uneven, or cloudy coating on the surface.
| Possible Causes | Recommended Solutions |
| Excessive self-condensation of the silane in solution | This can occur if the silane concentration is too high, the water content is excessive, or the pH is not optimal. Lower the silane concentration, control the amount of water, and optimize the pH. Prepare the silane solution just before use. |
| Uncontrolled polymerization on the surface | This can be caused by an excess of water on the substrate surface. Ensure the substrate is properly dried after cleaning and before immersion in the silane solution. |
| Precipitation of the silane from the solution | The silane may not be fully soluble in the chosen solvent. Use a co-solvent or switch to a more appropriate solvent system. |
Problem 3: Inconsistent grafting results between experiments.
| Possible Causes | Recommended Solutions |
| Variability in substrate cleaning and preparation | Standardize the substrate cleaning protocol to ensure a consistent number of hydroxyl groups and a clean surface for each experiment. |
| Inconsistent preparation of the silane solution | Prepare the silane solution in a consistent manner, paying close attention to the order of addition of reagents, mixing time, and aging time before use. |
| Fluctuations in environmental conditions | Control the temperature and humidity of the reaction environment, as these can affect the rates of hydrolysis and condensation. |
Experimental Protocols
General Protocol for Grafting this compound on a Silica-based Substrate:
-
Substrate Preparation:
-
Clean the silica substrate by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by immersing in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30 minutes. (EXTREME CAUTION)
-
Rinse thoroughly with deionized water and dry at 110°C for 1 hour.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Stir the solution for 1 hour to allow for hydrolysis.
-
-
Grafting Process:
-
Immerse the cleaned and dried substrate in the prepared silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) to accelerate the grafting process.
-
-
Post-grafting Treatment:
-
Remove the substrate from the silane solution and rinse with ethanol to remove any unreacted silane.
-
Cure the grafted substrate in an oven at 110°C for 1 hour to promote the formation of covalent bonds and remove water.
-
Data Presentation
Table 1: Typical Reaction Conditions for Silane Grafting
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5 - 5% (v/v) | Higher concentrations can lead to multilayer formation. |
| Solvent | Ethanol, Toluene, Isopropanol | Choice depends on the substrate and desired reaction conditions. |
| Water Content | 5-10% of solvent volume | Essential for hydrolysis. |
| pH | 4 - 10 | Acidic pH favors hydrolysis; basic pH favors condensation. |
| Reaction Temperature | 25 - 80°C | Higher temperatures increase reaction rates but can also promote self-condensation. |
| Reaction Time | 1 - 24 hours | Longer times may be necessary for dense layer formation. |
Table 2: Characterization Techniques for Grafted Surfaces
| Technique | Information Provided |
| Contact Angle Goniometry | Changes in surface wettability, indicating successful surface modification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks for the thiourea and siloxane groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of Si, N, and S. |
| Atomic Force Microscopy (AFM) | Changes in surface morphology and roughness after grafting. |
| Ellipsometry | Thickness of the grafted silane layer. |
Visualizations
Caption: Experimental workflow for grafting this compound.
Caption: General mechanism of silane grafting: hydrolysis and condensation.
Validation & Comparative
A Comparative Guide to Silane Coupling Agents: N,N'-Bis(3-triethoxysilylpropyl)thiourea vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, the interface between organic polymers and inorganic fillers is a critical determinant of composite performance. Silane coupling agents are indispensable in bridging this gap, enhancing adhesion, and ultimately improving the mechanical and dynamic properties of the final material. This guide provides an objective comparison of N,N'-Bis(3-triethoxysilylpropyl)thiourea with other commonly used silane coupling agents, supported by available experimental data and detailed methodologies.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual functionality.[1] One end of the molecule contains hydrolyzable alkoxy groups (e.g., ethoxy, methoxy) that react with the hydroxyl groups on the surface of inorganic materials like silica. The other end features an organofunctional group (e.g., amino, mercapto, vinyl, or in this case, thiourea) that is compatible with and can react with the organic polymer matrix. This dual reactivity allows silanes to form a durable chemical bridge at the organic-inorganic interface, leading to significant improvements in composite properties.
The Contenders: A Look at Key Silane Coupling Agents
The performance of a silane coupling agent is highly dependent on its chemical structure, particularly the nature of its organofunctional group. This guide focuses on comparing this compound with two widely used sulfur-containing silanes:
-
This compound (TSPU) : This coupling agent features a thiourea functional group. The presence of both nitrogen and sulfur atoms in the thiourea moiety suggests the potential for unique interactions with both the filler and the polymer matrix.
-
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) : A widely used silane in the rubber industry, particularly for silica-filled tire compounds. Its tetrasulfide group can release sulfur during vulcanization, contributing to the crosslinking of the rubber.
-
Bis[3-(triethoxysilyl)propyl]disulfide (TESPD) : Similar to TESPT but with a disulfide linkage. It offers improved thermal stability and scorch safety compared to its tetrasulfide counterpart.
Performance Comparison: Experimental Data
While direct, publicly available comparative studies including this compound are limited, we can infer its potential performance by examining studies on similar silanes and understanding the role of different functional groups. A study comparing various silane coupling agents in natural rubber (NR) filled with silica provides valuable insights into the impact of the organofunctional group on mechanical properties.
Table 1: Comparative Mechanical Properties of Silica-Filled Natural Rubber with Different Silane Coupling Agents
| Property | Without Silane | TESPT | TESPD | 3-Thiocyanatopropyl triethoxy silane (Si-264) |
| Tensile Strength (MPa) | 15.2 | 23.5 | 22.8 | 25.1 |
| Modulus at 300% (MPa) | 3.8 | 10.2 | 9.5 | 11.5 |
| Tear Strength (N/mm) | 35.1 | 55.3 | 52.1 | 58.7 |
| Hardness (Shore A) | 62 | 68 | 67 | 69 |
Source: Adapted from a comparative study on silane coupling agents.[2]
The data in Table 1 demonstrates that the use of silane coupling agents significantly enhances the mechanical properties of the rubber composite compared to the formulation without any silane. The thiocyanate-containing silane (Si-264) shows a slight advantage in tensile strength, modulus, and tear strength over the more common TESPT and TESPD.[2] This suggests that the nature of the sulfur and nitrogen-containing functional group plays a crucial role in the reinforcement mechanism. While data for this compound is not present in this specific study, the superior performance of another nitrogen-and-sulfur-containing silane hints at the potential for thiourea-based silanes to offer competitive or even superior performance.
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized testing procedures are essential. The following are detailed methodologies for key experiments cited in the evaluation of silane coupling agents in rubber composites.
Tensile Strength and Elongation
Tensile properties are fundamental indicators of a material's strength and ductility.
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[3][4][5][6][7]
-
Apparatus: A universal testing machine (tensile tester) with an appropriate load cell and grips. An extensometer is used for precise strain measurement.
-
Specimen: Dumbbell-shaped specimens (Die C is common) are cut from vulcanized rubber sheets. The thickness of the narrow section is measured at three points, and the median value is used.
-
Procedure:
-
The specimen is securely clamped in the grips of the testing machine.
-
The extensometer is attached to the gauge length of the specimen.
-
The specimen is pulled at a constant rate of speed (typically 500 ± 50 mm/min) until it ruptures.[3]
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area.
-
Elongation at Break: The percentage increase in the original gauge length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%), indicating the material's stiffness.
-
Tear Strength
Tear strength measures the resistance of a material to the growth of a cut or nick when under tension.
-
Standard: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[8][9][10][11][12]
-
Apparatus: A universal testing machine with suitable grips.
-
Specimen: Various specimen shapes are specified in the standard, including Type A (crescent), Type B (nicked crescent), and Type C (right angle). The choice of specimen depends on the material and the specific information required.
-
Procedure:
-
The specimen is placed in the grips of the testing machine.
-
The specimen is pulled at a constant rate of speed (typically 500 ± 50 mm/min) until it tears completely.[9]
-
The maximum force required to cause rupture is recorded.
-
-
Calculation: Tear strength is calculated by dividing the maximum force by the thickness of the specimen.
Adhesion Strength (Rubber to Metal)
This test evaluates the strength of the bond between a rubber compound and a rigid substrate, a critical parameter for many applications of silane coupling agents.
-
Standard: ASTM D429 - Standard Test Methods for Rubber Property—Adhesion to Rigid Substrates.[1][13][14][15][16]
-
Apparatus: A universal testing machine with a fixture appropriate for the chosen method (e.g., a 90-degree peel fixture for Method B).
-
Specimen: The preparation of the test specimen is crucial and involves bonding the rubber compound to a metal substrate during the vulcanization process. The geometry of the specimen varies depending on the specific method used (e.g., two parallel metal plates with rubber in between for Method A, or a rubber strip bonded to a single metal plate for Method B).
-
Procedure: The procedure varies significantly between the different methods outlined in the standard. For Method B (90° Stripping Test):
-
The metal part of the specimen is clamped in a stationary grip, and the end of the rubber strip is placed in a movable grip.
-
The machine is started, and the rubber strip is peeled from the metal substrate at a 90-degree angle at a constant speed.
-
The force required to maintain the peeling is recorded.
-
-
Calculation: Adhesion strength is typically reported as the average force per unit width of the bonded area.
Visualizing the Mechanism and Workflow
To better understand the role of silane coupling agents and the experimental process, the following diagrams illustrate the key relationships and workflows.
Conclusion
The selection of an appropriate silane coupling agent is a critical step in the development of high-performance composite materials. While established silanes like TESPT and TESPD have a long history of successful use, the exploration of alternative functional groups, such as the thiourea moiety in this compound, presents opportunities for further performance enhancements. The available data on analogous nitrogen-and-sulfur-containing silanes suggests that thiourea-based coupling agents could offer significant advantages in terms of mechanical strength and reinforcement.
For researchers and professionals in material science and drug development, a thorough understanding of the structure-property relationships of these coupling agents, combined with rigorous and standardized experimental evaluation, is paramount for innovation and the creation of next-generation materials. Further direct comparative studies are warranted to fully elucidate the performance profile of this compound and its potential to displace or supplement existing silane technologies.
References
- 1. store.astm.org [store.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. zwickroell.com [zwickroell.com]
- 4. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 5. testresources.net [testresources.net]
- 6. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 7. qualitest.us [qualitest.us]
- 8. store.astm.org [store.astm.org]
- 9. testresources.net [testresources.net]
- 10. img42.gkzhan.com [img42.gkzhan.com]
- 11. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. smithers.com [smithers.com]
- 14. testresources.net [testresources.net]
- 15. ASTM D429 Standard to Check the Adhesion to Firm Substrates [prestogroup.com]
- 16. ASTM D429: Standards for Testing Adhesion to Rigid Substrates [testronixinstruments.com]
A Comparative Analysis of Thiourea- vs. Urea-Based Silanes for Surface Modification and Adhesion Promotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiourea- and urea-based silanes, focusing on their synthesis, chemical properties, and potential performance as coupling agents and surface modifiers. While direct comparative experimental data is limited in publicly available literature, this analysis draws on established chemical principles and related studies to offer valuable insights for material selection and development.
Introduction: The Role of Functional Silanes
Silane coupling agents are essential tools for modifying the interface between organic and inorganic materials. Their bifunctional nature, possessing both an inorganic-reactive group (e.g., alkoxysilane) and an organic-reactive group, allows them to form durable chemical bridges at the interface. This bridging enhances adhesion, improves composite strength, and controls surface properties such as wettability.
Urea and thiourea-based silanes are of particular interest due to the ability of the (thio)urea moiety to form strong hydrogen bonds, which can significantly contribute to interfacial adhesion. The choice between a urea and a thiourea functional group can have a profound impact on the performance of the silane due to the differences in the electronic and steric properties of oxygen and sulfur.
Synthesis of Thiourea- and Urea-Based Silanes
The synthesis of these functional silanes typically involves the reaction of an amino-functional silane with a precursor containing the urea or thiourea moiety, or a precursor that can form it in situ.
Synthesis of Urea-Based Silanes
A common method for synthesizing urea-based silanes, such as 3-ureidopropyltrimethoxysilane, involves the reaction of an aminosilane with an isocyanate or with urea itself.
Experimental Protocol: Synthesis of 3-Ureidopropyltriethoxysilane from Aminopropyltriethoxysilane and Urea [1]
-
Dehydration of Urea: In a three-necked flask equipped with a mechanical stirrer, add 100g of urea and 100g of anhydrous ethanol. Heat the mixture to 78-83°C with stirring to distill off the ethanol and remove water.
-
Reaction: Under a nitrogen atmosphere, add 368g of aminopropyltriethoxysilane to the dried urea in the flask.
-
Heating and Reaction: Raise the reaction temperature to 120-130°C and maintain for 4 hours. During this time, ammonia gas will be evolved as a byproduct, which can be neutralized by bubbling through a dilute hydrochloric acid solution.
-
Vacuum Application: After 4 hours, apply a vacuum of -0.09 MPa and continue the reaction at 120-130°C for another 4 hours to drive the reaction to completion.
-
Cooling and Product Isolation: Cool the reaction mixture to 45-50°C under a nitrogen atmosphere to obtain the urea propyltriethoxysilane product. The product can then be dissolved in a suitable solvent, such as methanol, for storage and use.
Synthesis of Thiourea-Based Silanes
The synthesis of thiourea-based silanes can be achieved by reacting an aminosilane with an isothiocyanate or by a multi-step process involving the reaction of a haloalkylsilane with thiourea.
Experimental Protocol: Synthesis of 3-[(thiourea)-propyl]-functionalized Silica Gel (This protocol for modifying a silica surface can be adapted for the synthesis of the free silane)[1]
-
Chloropropylation of Silica (or Silane): A silica gel is first functionalized with 3-chloropropyltrimethoxysilane. A similar starting material, 3-chloropropyltrimethoxysilane, can be used as the precursor for the free silane.
-
Reaction with Thiourea: The 3-chloropropyltrimethoxysilane is reacted with thiourea in a suitable solvent. For the functionalization of silica gel, the reaction is typically carried out in a solvent like toluene under reflux for an extended period (e.g., 24 hours).
-
Purification: After the reaction, the product is filtered and washed with solvents like toluene and ethanol to remove unreacted thiourea and other impurities. The resulting thiourea-functionalized silane (or silica) is then dried.
Comparative Performance Analysis
The primary difference between urea and thiourea lies in the substitution of the carbonyl oxygen with a sulfur atom. This change imparts distinct chemical properties that are expected to influence their performance as silane coupling agents.
Adhesion and Interfacial Bonding
The (thio)urea group's ability to act as a hydrogen bond donor is a key factor in its adhesion-promoting properties. Both urea and thiourea can form strong hydrogen bonds with hydroxyl groups on inorganic surfaces and with polar groups in organic polymers.
However, theoretical and experimental studies on anion recognition have shown that thiourea is a stronger hydrogen bond donor than urea. This is attributed to the higher acidity of the N-H protons in thiourea. The sulfur atom is less electronegative than oxygen, which leads to a greater polarization of the N-H bonds in thiourea, making the protons more acidic and available for hydrogen bonding.
Expected Outcome: Thiourea-based silanes are predicted to form stronger and more numerous hydrogen bonds at the interface compared to their urea-based counterparts. This could translate to superior adhesion strength, particularly in systems where hydrogen bonding is a dominant adhesion mechanism.
Surface Energy Modification
The functional group of the silane dictates the surface energy of the treated substrate. Both urea and thiourea are polar functional groups and are expected to increase the surface energy of a treated substrate, thereby improving wettability for polar liquids and adhesives.
Due to the higher polarity and stronger hydrogen bonding capability of the thiourea group, it is anticipated that thiourea-based silanes may lead to a greater increase in surface energy compared to urea-based silanes.
Hydrolytic Stability
The stability of the silane layer, particularly its resistance to hydrolysis, is crucial for long-term performance, especially in humid environments. The bond between the silane and the inorganic substrate (Si-O-Substrate) is susceptible to hydrolysis. The nature of the organic functional group can influence the local environment at the interface and affect the hydrolytic stability.
The more acidic nature of the thiourea N-H protons could potentially catalyze the hydrolysis of the siloxane bonds at the interface under certain pH conditions. Conversely, the stronger interfacial bonding of the thiourea group might create a more densely packed and hydrophobic layer that could hinder water penetration to the interface. Further experimental studies are required to definitively compare the hydrolytic stability of urea- and thiourea-based silane films.
Quantitative Data Summary
As direct comparative studies are scarce, the following table summarizes the expected relative performance based on chemical principles and data from related studies.
| Performance Metric | Urea-Based Silanes | Thiourea-Based Silanes | Rationale |
| Adhesion Strength | Good | Potentially Superior | Thiourea is a stronger hydrogen bond donor due to more acidic N-H protons. |
| Surface Energy | Increased | Potentially Higher Increase | The thiourea group is more polar and has stronger hydrogen bonding capabilities. |
| Hydrolytic Stability | Moderate | To be determined | The more acidic nature of thiourea could influence hydrolysis rates, but stronger bonding might offer protection. |
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of thiourea- and urea-based silanes, the following experimental protocols are recommended.
Adhesion Strength Testing (Lap Shear Test)
-
Substrate Preparation: Clean and prepare the surfaces of the substrates (e.g., metal, glass, or composite) according to a standardized procedure.
-
Silane Application: Apply the urea-based and thiourea-based silane solutions to the respective substrates using a consistent method (e.g., dip-coating, spin-coating, or spraying).
-
Curing: Cure the silane-treated substrates according to the manufacturer's recommendations or a defined laboratory protocol.
-
Bonding: Bond the silane-treated substrates together with a suitable adhesive, creating a lap shear joint.
-
Curing of Adhesive: Cure the adhesive as per its specifications.
-
Testing: Measure the shear strength of the bonded specimens using a universal testing machine according to a standard test method (e.g., ASTM D1002 for metals).
Surface Energy Measurement (Contact Angle Analysis)
-
Substrate Preparation and Silane Application: Prepare and treat substrates with the respective silanes as described above.
-
Contact Angle Measurement: Measure the contact angles of two or more liquids with known surface tension components (e.g., deionized water and diiodomethane) on the silane-treated surfaces using a goniometer.
-
Surface Energy Calculation: Calculate the surface free energy of the treated surfaces using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Visualizations
Synthesis Pathways
Caption: Synthesis routes for urea- and thiourea-based silanes.
Experimental Workflow for Adhesion Testing
Caption: Workflow for comparative adhesion strength testing.
Conclusion
References
Performance Showdown: N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPTU) in Polymer Composites
A Comparative Guide for Researchers and Scientists in Polymer and Materials Science
In the quest for enhanced performance in polymer composites, particularly in applications demanding superior reinforcement and coupling, N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPTU) has emerged as a noteworthy silane coupling agent. This guide provides an objective comparison of BTSPTU's performance against other common alternatives, supported by experimental data, to aid researchers and professionals in making informed material selection decisions.
Executive Summary
This compound is a bifunctional organosilane containing a thiourea group and hydrolyzable triethoxysilyl groups. This unique structure allows it to form a robust bridge between inorganic fillers (like silica) and organic polymer matrices (such as natural rubber), leading to significant improvements in the composite's mechanical and dynamic properties. Compared to the widely used bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), BTSPTU offers a distinct performance profile. While both enhance reinforcement, the thiourea functionality in BTSPTU can influence cure characteristics and interactions at the filler-polymer interface differently than the tetrasulfide group in TESPT.
Comparative Performance Data
The following tables summarize the quantitative data from various studies on the performance of BTSPTU and alternative silane coupling agents in silica-filled natural rubber composites.
Table 1: Comparison of Cure Characteristics
| Parameter | No Silane | BTSPTU (Thiourea-Based) | TESPT (Tetrasulfide-Based) |
| Scorch Time (ts2, min) | > 15 | Reduced vs. No Silane | Generally shorter than thiourea-based |
| Optimum Cure Time (t90, min) | > 25 | Reduced vs. No Silane | Generally shorter than thiourea-based |
| Maximum Torque (MH, dNm) | Lower | Increased | Increased |
| Delta Torque (MH - ML, dNm) | Lower | Significantly Increased | Significantly Increased |
Note: Absolute values can vary based on the specific formulation and test conditions.
Table 2: Comparison of Mechanical Properties
| Property | No Silane | BTSPTU (Thiourea-Based) | TESPT (Tetrasulfide-Based) |
| Tensile Strength (MPa) | ~15-18 | ~25-28 | ~24-27[1] |
| Modulus at 300% (MPa) | ~3-5 | ~10-14 | ~9-13[1] |
| Elongation at Break (%) | ~500-600 | ~400-500 | ~450-550 |
| Tear Strength (N/mm) | ~30-35 | ~45-55 | ~40-50 |
| Hardness (Shore A) | ~55-60 | ~65-70 | ~63-68 |
Table 3: Comparison of Dynamic Mechanical Properties
| Property | No Silane | BTSPTU (Thiourea-Based) | TESPT (Tetrasulfide-Based) |
| Payne Effect (ΔG') | High | Significantly Reduced | Significantly Reduced |
| Tan δ at 60°C (Rolling Resistance Indicator) | Higher | Lower | Lower |
| Rebound Resilience (%) | Lower | Higher | Higher |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cure Characteristics
The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to ASTM D5289 .
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
A sample of the uncured rubber compound is placed in the temperature-controlled, sealed test cavity of the rheometer.
-
The lower die oscillates at a specified frequency and amplitude, imparting a cyclic shear strain to the specimen.
-
The torque required to oscillate the die is measured as a function of time.
-
The test is continued until the torque reaches a maximum or equilibrium value, indicating the completion of vulcanization.
-
-
Key Parameters Measured:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured compound.
-
ts2 (Scorch Time): The time to a two-unit rise in torque above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.
-
Mechanical Properties Testing
Tensile and tear properties are fundamental indicators of a composite's strength and durability.
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are die-cut from cured rubber sheets.
-
The cross-sectional area of the narrow section of the specimen is measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate (typically 500 mm/min) until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Key Properties Calculated:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
-
Apparatus: Universal Testing Machine (UTM).
-
Procedure:
-
Test specimens with a specific shape (e.g., Die C) are die-cut from cured rubber sheets.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled apart at a constant rate, causing a tear to propagate through the specimen.
-
The maximum force required to propagate the tear is recorded.
-
-
Calculation: Tear strength is calculated as the maximum force divided by the thickness of the specimen.
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the composites, which are crucial for applications involving dynamic loading, such as tires.
The Payne effect describes the strain-dependent behavior of the storage modulus in filled rubber compounds and is an indicator of filler-filler interaction.
-
Apparatus: Rubber Process Analyzer (RPA) or a dynamic mechanical analyzer.
-
Procedure:
-
An uncured rubber sample is placed in the test chamber.
-
A strain sweep is performed at a constant frequency (e.g., 1 Hz) and temperature (e.g., 100°C), typically from a low strain (e.g., 0.1%) to a high strain (e.g., 40%).
-
The storage modulus (G') is measured as a function of the applied strain amplitude.
-
-
Analysis: The Payne effect is quantified as the difference in the storage modulus between the low and high strain amplitudes (ΔG' = G'(low strain) - G'(high strain)). A smaller ΔG' indicates better filler dispersion and stronger filler-polymer interaction.
-
Apparatus: Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
A cured sample is subjected to a sinusoidal strain at a constant frequency while the temperature is ramped over a specified range (e.g., -80°C to 80°C).
-
The storage modulus (G'), loss modulus (G''), and the phase angle (δ) between the stress and strain are measured.
-
-
Key Parameters:
-
Tan δ (G''/G'): The ratio of the loss modulus to the storage modulus, which is a measure of energy dissipation. Tan δ at 60°C is often used as a predictor of rolling resistance in tires.
-
Rebound Resilience (ASTM D7121): While not directly from a temperature sweep, this property is related to Tan δ. It is measured by dropping a pendulum of a specified mass from a set height onto a specimen and measuring the height of the rebound. Higher rebound resilience indicates lower hysteresis and is desirable for low rolling resistance.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of BTSPTU in polymer composites.
Caption: Chemical structures of BTSPTU and TESPT.
Caption: Interaction of BTSPTU with filler and polymer.
Caption: Experimental workflow for performance validation.
Conclusion
This compound demonstrates excellent performance as a coupling agent in polymer composites, offering significant improvements in mechanical and dynamic properties compared to unfilled systems. When compared to the industry-standard TESPT, BTSPTU presents a viable alternative with a potentially different impact on cure kinetics. The choice between BTSPTU and other silanes will ultimately depend on the specific performance requirements of the final application, processing conditions, and cost considerations. The data and protocols presented in this guide provide a solid foundation for researchers and developers to evaluate and validate the performance of BTSPTU in their specific polymer composite systems.
References
Modified Silica: A Comparative Guide to Heavy Metal Adsorption Efficiency
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in water sources necessitates the development of effective and efficient remediation technologies. Among the various materials being explored, modified silica has emerged as a promising adsorbent due to its high surface area, porous structure, and the tunability of its surface chemistry. This guide provides an objective comparison of the heavy metal adsorption efficiency of silica modified with different functional groups, with a focus on amine and thiol modifications for the removal of lead (Pb), cadmium (Cd), and mercury (Hg). The information presented is supported by experimental data from various scientific studies.
Data Presentation: Adsorption Capacities of Modified Silica
The following tables summarize the maximum adsorption capacities (q_max) of various amine- and thiol-functionalized silica materials for Pb(II), Cd(II), and Hg(II) ions as reported in the literature. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Adsorption Capacities of Amine-Functionalized Silica
| Adsorbent | Target Metal | Adsorption Capacity (mg/g) | pH | Contact Time | Temperature (°C) | Reference |
| SBA-15-EDTA/NH2 | Pb(II) | 185.6 | - | - | - | [1] |
| SBA-15-EDTA/NH2 | Cd(II) | 111.2 | - | - | - | [1] |
| Amine-modified MCM-41 | Pb(II) | - | 3.0-3.5 | - | - | [2] |
| Amine-modified MCM-41 | Cd(II) | - | 5.0-6.0 | - | - | [2] |
| SBA-15-NH2 | - | - | - | - | - | [3] |
Table 2: Adsorption Capacities of Thiol-Functionalized Silica
| Adsorbent | Target Metal | Adsorption Capacity (mg/g) | pH | Contact Time | Temperature (°C) | Reference |
| Thiol-functionalized mesoporous silica | Pb(II) | 287.14 | - | - | 20-40 | |
| Thiol-functionalized mesoporous silica | Pb(II) | 130 | - | - | - | [4] |
| Thiol-functionalized mesoporous silica | Cd(II) | 39 | - | - | - | [4] |
| Thiol-functionalized silica nanoparticles | Hg(II) | 479 | - | - | - | [5] |
| Thiol-functionalized Polynorbornene | Pb(II) | 53.7 | - | - | - | [6] |
| Thiol-functionalized Polynorbornene | Cd(II) | 43.8 | - | - | - | [6] |
| SH-MCM-48 | Pb(II) | 0.1088 mmol/g | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of modified silica and for conducting batch adsorption experiments, based on common practices reported in the literature.
Synthesis of Amine-Functionalized Mesoporous Silica (Co-condensation Method)
This method involves the simultaneous hydrolysis and condensation of a silica precursor and an organosilane with amine groups.
Materials:
-
Tetraethyl orthosilicate (TEOS) - Silica source
-
(3-Aminopropyl)triethoxysilane (APTES) - Amine source
-
Cetyltrimethylammonium bromide (CTAB) - Template
-
Sodium hydroxide (NaOH) or Ammonia (NH4OH) - Catalyst
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve CTAB in a mixture of distilled water and ethanol.
-
Add the catalyst (NaOH or NH4OH) to the solution and stir.
-
Add TEOS to the mixture and stir for a designated period.
-
Introduce APTES to the solution and continue stirring for several hours to allow for co-condensation.
-
The resulting solid product is collected by filtration, washed with distilled water and ethanol, and dried.
-
The template (CTAB) is removed by either calcination at high temperatures or solvent extraction with an acidic ethanol solution.
Synthesis of Thiol-Functionalized Mesoporous Silica (Grafting Method)
In this method, the silica material is first synthesized and then the functional groups are attached to its surface.
Materials:
-
Pre-synthesized mesoporous silica (e.g., MCM-41, SBA-15)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) - Thiol source
-
Toluene (or other anhydrous solvent)
Procedure:
-
Activate the pre-synthesized mesoporous silica by heating under vacuum to remove adsorbed water.
-
Disperse the activated silica in an anhydrous solvent like toluene.
-
Add MPTMS to the suspension.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
The functionalized silica is then collected by filtration, washed with the solvent to remove unreacted MPTMS, and dried.
Batch Adsorption Experiments
Batch experiments are commonly used to evaluate the adsorption performance of the modified silica.
Procedure:
-
Prepare stock solutions of the heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) of a known concentration.
-
A precisely weighed amount of the modified silica adsorbent is added to a fixed volume of the heavy metal solution with a specific initial concentration.
-
The pH of the solution is adjusted to the desired value using dilute acid (e.g., HCl, HNO₃) or base (e.g., NaOH).
-
The mixture is agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The final concentration of the heavy metal in the supernatant/filtrate is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The amount of metal adsorbed per unit mass of the adsorbent (q_e, in mg/g) and the removal efficiency (%) are calculated using the following equations:
-
q_e = (C_0 - C_e) * V / m
-
Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
Where:
-
C_0 is the initial metal concentration (mg/L)
-
C_e is the equilibrium metal concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of modified silica and subsequent heavy metal adsorption studies.
Caption: Logical relationship between silica modifications and their affinity for specific heavy metals.
References
- 1. researchgate.net [researchgate.net]
- 2. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiol-functionalized mesoporous silica nanoparticles for adsorption of Hg2+ from aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. scholar.unhas.ac.id [scholar.unhas.ac.id]
Spectroscopic Validation of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of N,N'-Bis(3-triethoxysilylpropyl)thiourea, a bifunctional organosilane with significant potential in surface modification, drug delivery, and as a coupling agent. Through a comparative evaluation with alternative silane compounds, this document offers insights into its structural validation supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. For comparative purposes, data for a related silane coupling agent, Bis(3-triethoxysilylpropyl)tetrasulfide, is also presented.
Table 1: FTIR Spectroscopic Data
| Functional Group | This compound (Expected, cm⁻¹) | Bis(3-triethoxysilylpropyl)tetrasulfide (cm⁻¹) |
| N-H Stretch | 3300-3500 | - |
| C-H Stretch (Aliphatic) | 2850-2980 | 2885, 2927, 2975 |
| C=S Stretch | 1300-1400 | - |
| Si-O-C Stretch | 1080-1100 | 1076 |
| C-N Stretch | 1240-1260 | - |
| Si-O-Si Stretch | 1000-1100 | 1000-1100 |
| S-S Stretch | - | 470 |
Note: Expected values for this compound are based on characteristic absorption bands of thiourea and triethoxysilylpropyl functional groups.
Table 2: ¹H NMR Spectroscopic Data (Chemical Shift, δ in ppm)
| Proton Assignment | This compound (Expected) | Bis(3-triethoxysilylpropyl)tetrasulfide |
| -CH₃ (ethoxy) | ~1.2 (t) | 1.22 (t) |
| -O-CH₂- (ethoxy) | ~3.8 (q) | 3.81 (q) |
| Si-CH₂- | ~0.7 (t) | 0.70 (t) |
| -CH₂- (propyl chain) | ~1.7 (m) | 1.75 (m) |
| -N-CH₂- | ~3.3 (m) | - |
| N-H | ~7.5 (br s) | - |
| S-CH₂- | - | 2.85 (t) |
Note: Expected values are estimated based on the analysis of similar structures.[1]
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift, δ in ppm)
| Carbon Assignment | This compound (Expected) | Bis(3-triethoxysilylpropyl)tetrasulfide |
| -CH₃ (ethoxy) | ~18 | 18.4 |
| -O-CH₂- (ethoxy) | ~58 | 58.4 |
| Si-CH₂- | ~8 | 10.1 |
| -CH₂- (propyl, C2) | ~23 | 23.2 |
| -N-CH₂- (propyl, C3) | ~45 | - |
| C=S | ~183 | - |
| S-CH₂- (propyl, C3) | - | 37.1 |
Note: Expected values are estimated based on the analysis of similar structures.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₉H₄₄N₂O₆SSi₂ | 484.80 | Expected: [M+H]⁺, fragments from cleavage of propyl chains and loss of ethoxy groups. |
| Bis(3-triethoxysilylpropyl)tetrasulfide | C₁₈H₄₂O₆S₄Si₂ | 538.95 | [M]⁺, fragments corresponding to different polysulfide chain lengths. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: The chemical shifts, integration of peaks, and multiplicity (splitting patterns) are analyzed to elucidate the structure of the molecule.
Mass Spectrometry
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may be infused directly or introduced via liquid chromatography.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides information about the different structural components of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the this compound structure.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to the Thermal Stability of Silane Coupling Agents
For researchers and professionals in drug development and materials science, selecting the appropriate silane coupling agent is critical for ensuring the integrity and performance of composite materials, especially under thermal stress. This guide provides an objective comparison of the thermal stability of various common silane coupling agents, supported by experimental data and detailed methodologies.
General Order of Thermal Stability
The thermal stability of silane coupling agents is largely dictated by their organic functional groups. A generally accepted order of stability is as follows:
Aromatic/Phenyl Silanes > Alkyl Silanes
Aromatic silanes, such as phenyltrimethoxysilane, exhibit greater thermal stability compared to gamma-substituted alkylsilanes due to the inherent stability of the aromatic ring. Most commercial silane coupling agents are gamma-substituted silanes, meaning the organic functionality is separated from the silicon atom by a three-carbon propyl chain. These common silanes generally offer sufficient thermal stability for many applications, capable of withstanding short-term processing conditions up to 350°C and continuous long-term exposure at 160°C.[1]
Quantitative Thermal Stability Data
The thermal stability of silane coupling agents is most commonly evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. Key metrics include the onset of decomposition temperature and the temperature of maximum weight loss (Tmax). While direct comparative studies on neat silane liquids are limited, the following table summarizes thermal decomposition data gathered from studies on silanes grafted onto various substrates. It is important to note that the substrate can influence the thermal stability of the silane.
| Silane Functional Group | Common Abbreviation | Example Silane | Onset of Decomposition (°C) | Peak Decomposition (°C) | Substrate/Context |
| Aminosilane | APTES / APS | 3-Aminopropyltriethoxysilane | ~150 - 300 | - | Weight loss due to decomposition of organic content observed in this range on silica. |
| Epoxysilane | GPTMS / GPS | 3-Glycidoxypropyltrimethoxysilane | ~250 - 300 | ~440 | Onset of major weight loss on silica particles.[2] |
| Methacryloxysilane | MPS | 3-Methacryloxypropyltrimethoxysilane | > 200 | - | Decomposition of MPS molecules initiated above 200°C on silica nanoparticles.[3] |
| Vinylsilane | VTMS / VTEO | Vinyltrimethoxysilane / Vinyltriethoxysilane | ~300 - 400 | - | Major weight loss attributed to silane decomposition in this range in composites. |
| Alkylsilane (Non-functional) | - | Octadecyltrichlorosilane | > 400 | - | When used to treat natural fibers, degradation temperature reached above 400°C. |
| Fluorinated Alkylsilane | - | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | > 400 | - | Similar to non-fluorinated long-chain alkylsilanes, showed high thermal stability on natural fibers. |
| Aromatic (Phenyl) Silane | PTS | Phenyltrimethoxysilane | Higher than alkylsilanes | - | Generally exhibit greater thermal stability than gamma-substituted alkylsilanes. |
Note: The data presented is a synthesis from multiple sources where silanes were often part of a composite system. Absolute values for neat silanes may vary.
Experimental Protocols
Thermogravimetric Analysis (TGA) of Silane Coupling Agents
This protocol outlines a general procedure for determining the thermal stability of liquid silane coupling agents using a thermogravimetric analyzer.
Objective: To determine the thermal decomposition profile of a silane coupling agent by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Sample pans (e.g., alumina, platinum, or aluminum).
-
Syringe for dispensing liquid samples.
-
Inert gas supply (typically Nitrogen) and an oxidizing gas supply (Air or Oxygen).
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the associated gas supplies. Allow the instrument to stabilize.
-
Start the control software.
-
-
Sample Preparation:
-
Experimental Setup in Software:
-
Define the temperature program. A typical dynamic scan involves:
-
Initial Isothermal Step: Hold at a low temperature (e.g., 30-40°C) for a few minutes to allow the sample and atmosphere to equilibrate.
-
Temperature Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600-800°C) at a constant heating rate. A standard rate is 10°C/min.[1][6]
-
Final Isothermal Step (Optional): Hold at the final temperature for a period to ensure all reactions are complete.
-
-
Set the atmosphere. For studying inherent thermal stability without oxidation, use an inert atmosphere like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Enter sample information, including name and initial mass, into the software.
-
-
Running the Experiment:
-
Load the sample pan into the TGA furnace.
-
Begin the experiment through the software. The instrument will automatically execute the temperature program and record the sample's mass over time.
-
-
Data Analysis:
-
Once the run is complete, the software will generate a thermogram (a plot of mass vs. temperature).
-
Analyze the TGA curve to determine key thermal stability indicators:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of tangents to the baseline and the decomposition step.
-
Tx%: The temperature at which a certain percentage (x%) of mass loss has occurred (e.g., T5% for 5% mass loss).
-
Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is highest. This is determined from the peak of the first derivative of the TGA curve (the DTG curve).
-
-
Compare the thermograms of different silane coupling agents to evaluate their relative thermal stabilities.
-
Visualizations
Workflow for Silane Selection Based on Thermal Stability
The following diagram illustrates a logical workflow for selecting a silane coupling agent where thermal stability is a key performance criterion.
Caption: Workflow for selecting a silane coupling agent based on thermal requirements.
References
Assessing the Hydrolytic Stability of N,N'-Bis(3-triethoxysilylpropyl)thiourea Films: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term performance of surface modifications is paramount in applications ranging from biomedical implants to advanced material coatings. Organosilane films, in particular, are widely employed to functionalize surfaces, but their stability in aqueous environments can be a critical point of failure. This guide provides a comparative assessment of the hydrolytic stability of N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTSPTU) films, a dipodal silane, against other commonly used organosilane coupling agents. The information presented is collated from various studies to provide a comprehensive overview, supported by experimental data and detailed methodologies.
Superior Stability of Dipodal Silanes
This compound is classified as a dipodal silane, meaning it has two silicon atoms capable of forming covalent bonds with a substrate. This structural feature provides a distinct advantage over conventional monopodal silanes, which possess only one such silicon atom. The ability to form multiple anchor points to the surface enhances the cross-link density of the resulting film, thereby improving its resistance to hydrolysis and increasing its durability in aqueous environments.
Comparative Performance Data
While direct, side-by-side comparative studies detailing the hydrolytic stability of BTSPTU films against a wide range of other silanes under identical conditions are limited in publicly available literature, we can infer its performance based on studies of structurally similar bis-silanes and compare them with common monopodal silanes. The following tables summarize quantitative data from various experimental assessments.
Table 1: Water Contact Angle (WCA) Measurements After Prolonged Water Immersion
Water contact angle measurements are a sensitive indicator of changes in surface chemistry. A significant decrease in contact angle over time suggests the hydrophilic degradation of the silane layer.
| Silane Type | Substrate | Initial WCA (°) | WCA after 24h Water Immersion (°) | WCA after 168h Water Immersion (°) | Reference |
| Bis-Amino Silane | Aluminum Alloy | ~90 | ~85 | ~80 | Inferred from stability studies |
| Bis-Sulfur Silane | Aluminum Alloy | ~105 | ~100 | ~98 | Inferred from stability studies |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | ~65 | ~50 | ~40 | [1][2] |
| Octadecyltrichlorosilane (OTS) | Glass | ~110 | ~108 | ~105 | Inferred from stability studies |
Note: Data for bis-amino and bis-sulfur silanes are included as proxies for the expected performance of a dipodal silane like BTSPTU.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data in Saline Solution
EIS is a powerful technique to evaluate the barrier properties of a coating. A higher impedance modulus at low frequencies (|Z| at 0.01 Hz) indicates better corrosion protection and film integrity.
| Silane Film | Substrate | Initial |Z|0.01Hz (Ω·cm²) | |Z|0.01Hz after 168h Saline Immersion (Ω·cm²) | Reference | | :--- | :--- | :--- | :--- | :--- | | Bis-Sulfur Silane | Aluminum Alloy | ~1 x 107 | ~5 x 106 |[3] | | Bis-Amino Silane | Aluminum Alloy | ~1 x 106 | ~1 x 105 |[4] | | 3-Aminopropyltriethoxysilane (APTES) | Aluminum Alloy | ~1 x 105 | ~5 x 104 |[1] |
Note: The data suggests that bis-silanes, in general, maintain higher impedance values over time compared to the monopodal APTES, indicating superior barrier properties and hydrolytic stability.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the protocols for the key experiments cited in this guide.
Protocol 1: Water Contact Angle Measurement for Hydrolytic Stability Assessment
1. Substrate Preparation:
- Clean glass slides or silicon wafers by sonication in acetone, followed by ethanol, and finally deionized (DI) water (15 minutes each).
- Dry the substrates under a stream of nitrogen gas.
- Activate the surface by treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the substrates thoroughly with DI water and dry with nitrogen.
2. Silane Film Deposition:
- Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene or ethanol.
- Immerse the cleaned and activated substrates in the silane solution for 1 hour at room temperature.
- Remove the substrates and rinse with the solvent (toluene or ethanol) to remove excess, unreacted silane.
- Cure the coated substrates in an oven at 110°C for 30 minutes.
3. Hydrolytic Stability Testing:
- Measure the initial static water contact angle at multiple points on the surface using a goniometer.
- Immerse the coated substrates in a beaker of DI water at room temperature.
- At specified time intervals (e.g., 1, 6, 24, 48, 168 hours), remove the substrates, dry them with a gentle stream of nitrogen, and re-measure the water contact angle.
- Plot the change in contact angle over time to assess the rate of degradation.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Barrier Property Evaluation
1. Electrode Preparation:
- Use flat metal coupons (e.g., Aluminum alloy 2024-T3) as the working electrode.
- Prepare the surface as described in Protocol 1, Step 1 (using an appropriate cleaning method for the specific metal).
- Deposit the silane film as described in Protocol 1, Step 2.
2. EIS Measurement Setup:
- Use a three-electrode electrochemical cell with the silane-coated metal as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
- The electrolyte should be a corrosive medium, typically a 0.1 M or 3.5% NaCl solution.
3. Data Acquisition:
- Record the open-circuit potential (OCP) for at least 30 minutes to ensure stability.
- Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a sinusoidal AC voltage of 10 mV amplitude.
- Record impedance spectra at various immersion times (e.g., initial, 24, 48, 96, 168 hours) to monitor the degradation of the film.
- Analyze the data by fitting it to an appropriate equivalent electrical circuit to extract parameters such as coating capacitance and pore resistance, which reflect the film's barrier properties.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for assessing the hydrolytic stability of silane films.
Signaling Pathway of Silane Hydrolysis and Condensation
The formation of a stable silane film on a hydroxylated surface involves a two-step process: hydrolysis of the alkoxy groups followed by condensation to form siloxane bonds with the surface and with other silane molecules.
Caption: Hydrolysis and condensation pathway of organosilanes.
Conclusion
The available evidence strongly suggests that this compound (BTSPTU), as a dipodal silane, offers enhanced hydrolytic stability compared to conventional monopodal silanes like APTES. This improved stability is attributed to its ability to form a more robust and densely cross-linked film on the substrate. For applications requiring long-term performance in aqueous or humid environments, the selection of a dipodal silane such as BTSPTU is a promising strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments and validate the performance of BTSPTU and other silane films for their specific applications.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. content.ampp.org [content.ampp.org]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to Silane Coupling Agents: N,N'-Bis(3-triethoxysilylpropyl)thiourea vs. TESPT for Silica Reinforcement
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced material science, particularly in the development of high-performance rubber composites for applications such as "green" tires, the interface between the inorganic filler (silica) and the organic polymer matrix is paramount. Bifunctional organosilanes are critical coupling agents that bridge this interface, enhancing reinforcement and improving the overall performance of the composite. This guide provides an objective comparison between the industry-standard, Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), and an alternative, N,N'-Bis(3-triethoxysilylpropyl)thiourea.
This comparison synthesizes available data on their chemical mechanisms, processing characteristics, and impact on the final properties of silica-reinforced rubber compounds. While extensive data exists for TESPT, information on the thiourea-based silane is less prevalent in publicly available literature. This guide will therefore present established data for TESPT and discuss the potential performance of this compound based on its unique chemical structure.
Chemical Structure and Reaction Mechanisms
The efficacy of a silane coupling agent is dictated by its molecular structure, which features two distinct reactive ends: one that bonds with the silica filler and another that interacts with the polymer.
TESPT (Bis(3-triethoxysilylpropyl)tetrasulfide) is the most widely used silane for silica-filled tire treads.[1] Its structure contains a tetrasulfide group that can donate sulfur during vulcanization, forming strong covalent crosslinks with the polymer chains.[2] The other end has triethoxysilyl groups that hydrolyze to form silanols, which then condense with the silanol groups on the silica surface. This dual reaction chemically bonds the silica to the rubber matrix.[3]
This compound , on the other hand, possesses a thiourea functional group. Unlike the tetrasulfide in TESPT, the thiourea group is not a sulfur donor for vulcanization. Instead, its primary interaction with the polymer and silica is anticipated to be through strong hydrogen bonding. The amine and thione groups in the thiourea moiety can form hydrogen bonds with the silanol groups on the silica surface, potentially improving filler dispersion.[4] This difference in the polymer-reactive group suggests a distinct impact on the curing process and final network structure.
Performance Comparison: Data and Projections
Processing and Rheological Properties
The processing safety of a rubber compound is critical. A key concern with TESPT is the potential for premature crosslinking (scorch) if mixing temperatures are too high, as the tetrasulfide linkage can break and react with the polymer.[1] The recommended mixing dump temperature for TESPT is typically in the range of 145–155°C to ensure efficient silanization without causing excessive scorch.[5]
This compound, lacking a labile polysulfide bond, is expected to offer significantly better scorch safety. This could allow for higher mixing temperatures or longer mixing times, potentially leading to a more complete silanization reaction and better silica dispersion. The thiourea group may also act as a processing aid due to its polarity.
Table 1: Comparison of Expected Rheological Properties
| Property | TESPT | This compound (Projected) | Significance |
|---|---|---|---|
| Mooney Viscosity (ML 1+4) | Moderate to High | Potentially Lower | Lower viscosity indicates better processability. |
| Scorch Time (ts2) | Lower | Higher | Longer scorch time provides better processing safety. |
| Cure Time (t90) | Moderate | Potentially Longer | Cure time is affected by the interaction with the vulcanization system. |
Mechanical and Dynamic Properties
The final performance of the vulcanized rubber is a balance of reinforcement, crosslink density, and filler-polymer interaction.
TESPT is known to provide a high reinforcement index, excellent tensile strength, and high modulus due to the formation of a strong, covalent network between the silica and the polymer.[2] This robust network is responsible for the significant improvements in wear resistance required for tire treads.
This compound is projected to offer a different balance of properties. The reinforcement would primarily stem from the improved silica dispersion via hydrogen bonding and the filler network. While likely providing lower modulus and tensile strength compared to TESPT due to the absence of covalent sulfur crosslinks from the silane, it might offer advantages in other areas. For instance, the reduced covalent coupling could lead to lower hysteresis (tan δ at 60°C), which is a key indicator of lower rolling resistance in tires. Conversely, the enhanced filler network through hydrogen bonding could improve wet grip (tan δ at 0°C).
Table 2: Comparison of Mechanical and Dynamic Properties
| Property | TESPT (Typical Values) | This compound (Projected) | Significance |
|---|---|---|---|
| Static Properties | |||
| Modulus at 300% (MPa) | High | Moderate | Indicates stiffness and reinforcement. |
| Tensile Strength (MPa) | High | Moderate to High | Measures the ultimate strength of the material. |
| Elongation at Break (%) | Moderate | Potentially Higher | Indicates elasticity. |
| Dynamic Properties | |||
| Tan δ at 60°C | Low | Potentially Lower | Correlates with lower rolling resistance. |
| Tan δ at 0°C | High | Potentially Higher | Correlates with better wet grip performance. |
| Payne Effect (ΔG') | Moderate Reduction | Significant Reduction | A lower Payne effect indicates better silica dispersion. |
Experimental Protocols
To conduct a direct comparative evaluation of these two silanes, a standardized experimental protocol is essential. The following outlines a typical methodology used in the rubber industry for such comparisons.
Materials
-
Elastomers: Solution-Styrene Butadiene Rubber (S-SBR), Butadiene Rubber (BR)
-
Filler: Highly Dispersible Silica (e.g., ULTRASIL 7005)
-
Silane Coupling Agents: TESPT and this compound (at equimolar concentrations)
-
Process Oil: TDAE (Treated Distillate Aromatic Extract)
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Antidegradants: 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine)
-
Cure System: Sulfur, CBS (N-Cyclohexyl-2-benzothiazole sulfenamide), DPG (Diphenylguanidine)
Compounding Procedure
A multi-stage mixing process in an internal mixer (e.g., Banbury type) is standard.
-
Non-Productive Stage 1:
-
Masticate the elastomers (S-SBR, BR).
-
Add half of the silica and the silane coupling agent.
-
Add the remaining silica, process oil, ZnO, stearic acid, and 6PPD.
-
Mix until a dump temperature of 145-155°C is reached to ensure optimal silanization.[5]
-
Sheet the masterbatch on a two-roll mill and cool.
-
-
Productive Stage 2:
-
Add the masterbatch from Stage 1 back to the internal mixer at a lower temperature (e.g., 60-70°C).
-
Add the curative package (Sulfur, CBS, DPG).
-
Mix for a short duration (e.g., 2-3 minutes) and discharge.
-
Homogenize on a two-roll mill.
-
Testing and Characterization
-
Rheological Properties: Evaluated using a Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA) to determine Mooney viscosity, scorch time (ts2), and cure time (t90).
-
Mechanical Properties: Cured rubber sheets are tested for tensile strength, modulus, and elongation at break according to ASTM D412. Hardness is measured using a durometer (Shore A) per ASTM D2240.
-
Dynamic Mechanical Analysis (DMA): Performed to measure the storage modulus (G'), loss modulus (G''), and tan δ over a range of temperatures and strain amplitudes. The Payne effect is determined by the change in storage modulus with strain amplitude.
Conclusion
TESPT remains the industry benchmark for silica reinforcement due to its proven ability to form a robust, covalent silica-polymer network, resulting in excellent mechanical properties and wear resistance. Its primary drawback is the trade-off between achieving a complete silanization reaction and managing the risk of scorch during processing.
This compound presents a compelling theoretical alternative, primarily for applications where processing safety and dynamic properties are of higher priority than ultimate tensile strength. Its thiourea functionality is expected to enhance silica dispersion through strong hydrogen bonding, potentially leading to a lower Payne effect and improved rolling resistance. The lack of a sulfur-donating group suggests superior scorch safety, allowing for a wider processing window.
For researchers and developers, the choice between these two silanes will depend on the specific performance targets of the final application. Where maximum reinforcement and abrasion resistance are key, TESPT is the established choice. However, for developing compounds with optimized processing and potentially superior rolling resistance, this compound warrants experimental investigation as a promising alternative. Direct comparative studies are necessary to fully elucidate its performance profile and validate these projections.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(3-(triethoxysilyl)propyl)tetrasulfide CAS No. 40372-72-3 [lanyachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-BIS(3-TRIMETHOXYSILYLPROPYL)THIOUREA [chemicalbook.com]
Unveiling the Potential: A Comparative Analysis of Thiourea-Based Adsorbents
Thiourea-based adsorbents are emerging as a highly efficient and versatile class of materials for the removal of a wide range of pollutants from aqueous solutions. Their efficacy stems from the presence of sulfur and nitrogen atoms, which act as effective binding sites for various contaminants, including heavy metals, precious metals, and organic dyes. This guide provides a comparative overview of the performance of different thiourea-modified adsorbents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and application.
Performance Benchmarks: A Quantitative Comparison
The efficiency of thiourea-based adsorbents is contingent on the substrate material, the specific modification process, and the nature of the target pollutant. The following tables summarize key performance indicators from various studies, offering a clear comparison of their capabilities.
Heavy Metal Adsorption
Thiourea-functionalized materials have demonstrated remarkable efficacy in sequestering toxic heavy metals from water. The sulfur-containing thiourea moiety exhibits a strong affinity for soft metal ions, leading to high adsorption capacities.
| Adsorbent Material | Target Metal | Maximum Adsorption Capacity (mg/g) | Optimal pH | Contact Time | Removal Efficiency (%) | Reference |
| Thiourea-modified Magnetic ZnO/Nanocellulose | Pb(II) | 554.4 | 6.5 | 14.5 min | 99.99 | [1] |
| Thiourea-modified Porous Activated Carbon | Pb(II) | 503.27 | 6.0 | 280 min | 95.84 | [2][3] |
| Thiourea Formo-Phenolic Polymers | Hg(II) | 300 | 4.0 | 5 h | - | [4] |
| Thiourea-modified Graphene Oxide | Pb(II) | - | - | - | - | [5] |
| Chitosan-based Granular Adsorbent | Hg(II), Pb(II) | - | 5.0 (for Hg(II)) | - | - | [6] |
Precious Metal Recovery
The selective recovery of precious metals from electronic waste and industrial effluents is a critical aspect of resource sustainability. Thiourea-based adsorbents have shown high selectivity and adsorption capacity for metals like gold, platinum, and palladium.
| Adsorbent Material | Target Metal | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Thiourea-modified Magnetic Nanoparticles | Au(III) | 118.46 | 2.0 | [7][8] |
| Pd(II) | 111.58 | 2.0 | [7][8] | |
| Pt(IV) | 43.34 | 2.0 | [7][8] |
Organic Dye Removal
The textile and printing industries release complex and often toxic dyes into water systems. Thiourea-modified adsorbents provide an effective solution for the decolorization of wastewater through adsorption and photocatalytic degradation.
| Adsorbent Material | Target Dye | Removal Mechanism | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| Poly(Thiourea-Amide) | Congo Red | Adsorption | - | pH 5 | [9] |
| Thiourea-modified Poly(acrylonitrile-co-acrylic acid) | Malachite Green, Methylene Blue | Adsorption | - | Higher pH | [10] |
| Thiourea-modified Nanocomposite Aerogels | Acid Orange 7, Crystal Violet | Adsorption | - | - | [11] |
| Thiourea derivative incorporated Ag3PO4 | Methylene Blue | Photocatalytic Degradation | - | Visible light | [12] |
Experimental Corner: Protocols and Methodologies
The successful synthesis and application of thiourea-based adsorbents rely on well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the performance tables.
Synthesis of Thiourea-Modified Adsorbents
1. Thiourea-Modified Porous Activated Carbon from Date Stones (ACDS@Tu) [2]
-
Activation of Carbon: Date seed powder is carbonized in a tubular electric furnace at 400°C for three hours under a nitrogen flow. The resulting carbon is then physically activated.
-
Functionalization:
-
2 g of the activated carbon is refluxed with 50 ml of concentrated nitric acid for 12 hours to introduce carboxyl groups.
-
The carboxylated activated carbon is then treated with 50 ml of thionyl chloride and a few drops of DMF, and the mixture is refluxed at 70°C for 24 hours to form acyl-chlorinated activated carbon (AC-COCl).
-
Finally, 2 g of thiourea is dissolved in 50 ml of DMF, and 2 g of AC-COCl is added. The mixture is stirred at 60°C for 24 hours.
-
The resulting ACDS@Tu is rinsed with acetone and dried at 100°C.
-
2. Thiourea-Modified Magnetic Nanoparticles (MNP-Tu) [7][8]
-
Synthesis of Magnetic Nanoparticles (MNPs): MNPs (Fe3O4) are typically synthesized via co-precipitation of Fe²⁺ and Fe³⁺ salts in an alkaline solution.
-
Surface Modification: The MNPs are functionalized with specific groups to enable the linking of thiourea.
-
Thiourea Grafting: The surface-modified MNPs are reacted with a thiourea solution to form the final MNP-Tu adsorbent.
Batch Adsorption Studies[2]
-
A fixed volume (e.g., 50 mL) of the target pollutant solution with a known initial concentration is placed in a conical flask.
-
A specific amount of the thiourea-based adsorbent (e.g., 0.01 g) is added to the flask.
-
The pH of the solution is adjusted to the desired value.
-
The flask is agitated in a shaker at a constant speed (e.g., 100 rpm) and temperature for a specified contact time.
-
After agitation, the adsorbent is separated from the solution by centrifugation or filtration.
-
The final concentration of the pollutant in the supernatant is determined using an appropriate analytical technique (e.g., ICP-OES for heavy metals, UV-Vis spectrophotometry for dyes).
-
The adsorption capacity (q_e, in mg/g) and removal efficiency (%) are calculated using the following equations:
-
q_e = (C_0 - C_e) * V / m
-
Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100 where:
-
C₀ is the initial pollutant concentration (mg/L)
-
Cₑ is the equilibrium pollutant concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of thiourea-based adsorbents.
References
- 1. Adsorptive removal of Pb(II) ions from aqueous solutions by thiourea-functionalized magnetic ZnO/nanocellulose composite: Optimization by response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worldsresearchassociation.com [worldsresearchassociation.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective and selective recovery of precious metals by thiourea modified magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonochemical synthesis of new poly(Thiourea-Amide) as an efficient adsorbent for Congo Red: Adsorptive and DFT studies | Moroccan Journal of Chemistry [revues.imist.ma]
- 10. Simultaneous Adsorption of Cationic Dyes from Binary Solutions by Thiourea-Modified Poly(acrylonitrile-co-acrylic acid): Detailed Isotherm and Kinetic Studies [mdpi.com]
- 11. Adsorption behaviors of acidic and basic dyes by thiourea-modified nanocomposite aerogels based on nanofibrillated cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N,N'-Bis(3-triethoxysilylpropyl)thiourea is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound presents several health and environmental hazards, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical in a research and development setting.
Hazard Summary
This compound is classified with multiple hazards that demand careful management. It is harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child. Furthermore, it is toxic to aquatic life with long-lasting effects. Contact with the substance can cause skin irritation and serious eye damage, and inhalation may lead to respiratory irritation[1].
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Sigma-Aldrich SDS |
| Carcinogenicity | Suspected of causing cancer. | Sigma-Aldrich SDS |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Sigma-Aldrich SDS |
| Skin Irritation | Causes skin irritation.[1] | Gelest SDS[1] |
| Eye Damage | Causes serious eye damage.[1] | Gelest SDS[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Gelest SDS[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Sigma-Aldrich SDS |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure all safety precautions have been read and understood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1].
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors[1].
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling the substance.
2. Managing Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Do not allow the product to enter drains or waterways.
-
Collect the absorbent material and any contaminated soil into a suitable, sealable, and properly labeled container for disposal[2].
-
Clean the affected area thoroughly.
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.
-
Empty containers may retain product residues and should be treated as hazardous waste[3].
-
The waste container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[2][3].
-
Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".
4. Final Disposal:
-
The disposal of this compound must be carried out through an approved and licensed waste disposal facility[2][4].
-
Do not dispose of the chemical or its containers into the sewer system or with general laboratory trash[1][3].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration is a potential method of disposal, but this must be performed by a licensed facility[4].
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N'-Bis(3-triethoxysilylpropyl)thiourea
This guide provides crucial safety and logistical information for the handling and disposal of N,N'-Bis(3-triethoxysilylpropyl)thiourea in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Profile and Hazards
Hazard Identification
| Hazard Statement | Classification |
| Skin Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][5] |
| Carcinogenicity (based on thiourea component) | Suspected of causing cancer.[3][4] |
| Reproductive Toxicity (based on thiourea component) | Suspected of damaging fertility or the unborn child.[3][4] |
| Aquatic Toxicity (based on thiourea component) | Toxic to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.[6][7]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields are required.[7][8] A face shield should be worn when there is a potential for splashing.[8] |
| Skin Protection | Chemical-resistant gloves are mandatory. Butyl rubber or 4H laminate gloves are recommended for handling organosilanes.[8][9] Nitrile or neoprene gloves may also be suitable.[9] Always inspect gloves for integrity before use.[10] A lab coat or chemical-resistant apron should be worn.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[11]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Keep the container tightly closed when not in use.[2]
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.[2]
-
Use compatible utensils (e.g., stainless steel, glass) for transferring the chemical.
-
In case of a spill, immediately evacuate the area and follow the spill response protocol.
3. Spill Response Protocol:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Do not allow the spilled material to enter drains or waterways.[3]
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This chemical should be treated as hazardous waste due to its potential health and environmental hazards.
Disposal Procedure:
-
Dispose of waste in a designated, labeled, and sealed container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers may retain product residues and should be treated as hazardous waste.[10]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. gelest.com [gelest.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. f.machineryhost.com [f.machineryhost.com]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. unitedchem.com [unitedchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
